molecular formula C6H11CsO7 B15073126 Cesium gluconate

Cesium gluconate

Cat. No.: B15073126
M. Wt: 328.05 g/mol
InChI Key: IDGWYOYDRLQSAS-JJKGCWMISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cesium gluconate is a useful research compound. Its molecular formula is C6H11CsO7 and its molecular weight is 328.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11CsO7

Molecular Weight

328.05 g/mol

IUPAC Name

cesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7.Cs/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1

InChI Key

IDGWYOYDRLQSAS-JJKGCWMISA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cs+]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cs+]

Origin of Product

United States

Foundational & Exploratory

The Role of Cesium Gluconate in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Isolating Synaptic Events by Silencing Potassium Channels

In the intricate landscape of neuronal communication, the ability to isolate and study specific synaptic events is paramount. Cesium gluconate has emerged as a critical tool in the neuroscientist's arsenal, primarily for its role as a key component in the intracellular (pipette) solution used in whole-cell patch-clamp electrophysiology. Its primary function is to act as a broad-spectrum blocker of potassium (K+) channels from within the neuron. By replacing potassium ions (K+) with cesium ions (Cs+) in the recording pipette, researchers can effectively silence a significant portion of the outward potassium currents that can obscure the smaller, faster synaptic currents they aim to measure.[1][2][3] This blockade of potassium channels leads to an increase in the input resistance of the neuron, which in turn enhances the amplitude of synaptic currents, making them easier to detect and analyze.[3]

The use of a cesium-based internal solution is particularly advantageous for voltage-clamp studies, where the goal is to measure ionic currents while holding the membrane potential at a constant level.[4] By minimizing the contribution of voltage-gated potassium channels, cesium allows for a more stable and accurate measurement of currents mediated by ligand-gated ion channels, such as AMPA and NMDA receptors, which are fundamental to excitatory synaptic transmission.[4][5]

Data Presentation: Cesium vs. Potassium Internal Solutions

The decision to use a cesium-based internal solution over a more physiological potassium-based one involves a trade-off between preserving the natural firing properties of a neuron and achieving the necessary conditions for isolating specific synaptic currents. The following table summarizes the key quantitative differences between these two common internal solutions.

ParameterPotassium Gluconate Internal SolutionThis compound Internal SolutionRationale for Difference
Input Resistance Lower (e.g., 60-180 MΩ)[6]Higher (e.g., 250-400 MΩ)[6]Cesium blocks potassium leak channels, which are major contributors to the resting membrane conductance.
Potassium Channel Currents PresentLargely blocked[1][2]The cesium ion is larger than the potassium ion and physically occludes the pore of many potassium channels.[2]
Action Potential Firing Can be readily elicited and studiedBlocked or significantly altered[5]Potassium channels are essential for the repolarization phase of the action potential.
Synaptic Current Amplitude SmallerEnhancedThe increased input resistance with cesium leads to a larger voltage change for a given synaptic current (Ohm's Law: V=IR).
Space Clamp Less effectiveImproved[2]Blocking dendritic potassium channels with cesium reduces current leakage, allowing for better voltage control of the entire neuron from the somatic recording site.

Experimental Protocols: Isolating AMPA and NMDA Receptor-Mediated Currents

A primary application of this compound-based internal solutions is the sequential or independent measurement of AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Preparation of this compound-Based Internal Solution

A typical recipe for a this compound-based internal solution for recording excitatory postsynaptic currents is as follows:

ComponentConcentration (mM)Purpose
This compound (Cs-Gluconate)115-135Primary charge carrier and K+ channel blocker.
HEPES10pH buffer.
EGTA or BAPTA0.2-10Calcium chelator to buffer intracellular calcium.
MgCl22To maintain physiological intracellular magnesium levels.
ATP-Mg2-4Energy source for cellular processes.
GTP-Na0.3Energy source and involved in G-protein signaling.
QX-3145Blocks voltage-gated sodium channels from inside the cell, preventing action potentials.
TEA-Cl5-10Often included to enhance the blockade of certain potassium channels not fully blocked by cesium.[7]

Note: The final pH should be adjusted to 7.2-7.3 with Cesium Hydroxide (CsOH) and the osmolarity should be 10-20 mOsm lower than the external solution.[2]

Step-by-Step Protocol for Recording AMPA and NMDA Currents
  • Establish Whole-Cell Configuration: Using a patch pipette filled with the this compound-based internal solution, establish a stable whole-cell recording from the neuron of interest.

  • Isolate AMPA Receptor Currents:

    • Voltage-clamp the neuron at a holding potential of -70 mV. At this negative potential, the magnesium (Mg2+) block of the NMDA receptor is largely intact, minimizing its contribution to the current.

    • Perfuse the slice with an external solution containing a GABAA receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline) to block inhibitory currents and an NMDA receptor antagonist (e.g., APV) to fully isolate AMPA receptor-mediated currents.

    • Stimulate presynaptic fibers to evoke EPSCs. The resulting inward current is primarily mediated by AMPA receptors.

  • Isolate NMDA Receptor Currents:

    • After recording AMPA receptor currents, change the holding potential to a depolarized level, typically +40 mV. This relieves the Mg2+ block of the NMDA receptor.

    • In the external solution, include an AMPA receptor antagonist (e.g., CNQX or NBQX) in addition to the GABAA receptor antagonist.

    • Stimulate the same presynaptic fibers. The resulting outward current is primarily mediated by NMDA receptors.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Isolating AMPA and NMDA Currents

experimental_workflow cluster_preparation Preparation cluster_recording Recording prep_solution Prepare Cs-Gluconate Internal Solution pull_pipette Pull Patch Pipette prep_solution->pull_pipette establish_wc Establish Whole-Cell Configuration pull_pipette->establish_wc prep_slice Prepare Brain Slice prep_slice->establish_wc ampa_record Record AMPA Currents (Vh = -70mV, +APV) establish_wc->ampa_record nmda_record Record NMDA Currents (Vh = +40mV, +CNQX) ampa_record->nmda_record

Workflow for sequential recording of AMPA and NMDA receptor-mediated currents.
Signaling Consequences of Intracellular Cesium

While the primary effect of intracellular cesium is the blockade of potassium channels, this can have downstream consequences on intracellular signaling pathways. Notably, some studies suggest that intracellular cesium can lead to the activation of the Protein Kinase A (PKA) pathway.[8] The precise mechanism is not fully elucidated but may involve alterations in cellular homeostasis due to the change in ionic composition.

signaling_pathway cluster_cell Neuron Cs_gluconate Intracellular This compound K_channel Potassium Channels Cs_gluconate->K_channel Blocks PKA_pathway PKA Pathway Cs_gluconate->PKA_pathway Activates? Synaptic_currents Altered Synaptic Current Measurement K_channel->Synaptic_currents Modulates Downstream_effectors Downstream Effectors PKA_pathway->Downstream_effectors Phosphorylates

Potential signaling effects of intracellular this compound.

Efficacy of Cesium in Blocking Different Potassium Channel Subtypes

Intracellular cesium is considered a broad-spectrum potassium channel blocker, but its efficacy varies among different channel subtypes.

  • Inwardly Rectifying Potassium (Kir) Channels: These channels are generally sensitive to blockade by intracellular cesium.[9] However, for a complete block, especially of inward currents, the addition of extracellular cesium or other blockers like barium may be necessary.[1]

  • Voltage-Gated Potassium (Kv) Channels: Intracellular cesium can partially block Kv channels.[7] For a more complete and effective blockade, co-application of other potassium channel blockers such as tetraethylammonium (B1195904) (TEA) in the internal solution is a common practice.[7]

  • Calcium-Activated Potassium (KCa) Channels: The effect of intracellular cesium on KCa channels is less well-documented in comparison to Kir and Kv channels. However, given its broad blocking action, it is expected to have some inhibitory effect. For specific blockade of KCa channel subtypes, more selective pharmacological agents are typically used.

Conclusion

This compound is an indispensable tool in modern neuroscience research, enabling the detailed study of synaptic transmission by effectively isolating excitatory currents. Its use in patch-clamp electrophysiology, particularly for voltage-clamp studies of AMPA and NMDA receptors, has significantly advanced our understanding of synaptic function. However, researchers and drug development professionals must be cognizant of the trade-offs involved, including the alteration of the neuron's physiological firing properties and potential off-target effects on intracellular signaling pathways. A thorough understanding of its mechanism of action and careful experimental design are crucial for the accurate interpretation of data obtained using this powerful technique.

References

Unraveling the Gating Guardian: A Technical Guide to Cesium Gluconate's Mechanism as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of cesium gluconate as a potassium channel blocker. Cesium ions (Cs⁺), delivered via this compound in intracellular solutions, are a cornerstone tool in electrophysiology for isolating specific ionic currents. This is achieved by effectively silencing a broad spectrum of potassium (K⁺) channels. This guide will delve into the quantitative aspects of this blockade, detail the experimental protocols used for its characterization, and provide visual representations of the underlying principles and workflows.

The Core Mechanism: A Tale of Ionic Impersonation and Pore Occlusion

The primary mechanism by which this compound exerts its effect is through the direct physical blockade of the potassium channel pore by the cesium ion (Cs⁺). Unlike complex pharmacological agents that may bind to allosteric sites or interfere with signaling cascades, cesium's action is elegantly simple: it acts as an impassable potassium mimic.

Due to its similar charge and larger ionic radius compared to potassium, the cesium ion can enter the external vestibule of the K⁺ channel and proceed into the selectivity filter. However, its size prevents it from fully traversing the narrowest part of the pore, effectively plugging the channel and halting the flow of potassium ions.[1][2] This blockade is not static; it is a dynamic, voltage-dependent process.

The degree of block is influenced by the membrane potential.[1] Typically, for inwardly rectifying potassium (Kir) channels, the block is more pronounced at depolarized potentials, which drives the positively charged Cs⁺ ion into the channel pore from the intracellular side.[2] Conversely, for some voltage-gated potassium (Kv) channels, extracellular cesium can block more effectively at hyperpolarized potentials. The nature of the block is often described as "flickery," where the channel rapidly transitions between the blocked and unblocked states.[3]

Quantitative Analysis of Cesium Blockade

The potency of cesium as a potassium channel blocker varies depending on the specific channel subtype, the direction of ion flow (inward or outward), and the membrane voltage. The following tables summarize key quantitative data from published studies.

Channel Subtype & SpeciesBlockerTest SystemDissociation Constant (Kd)Voltage DependenceReference
ATP-sensitive K⁺ Channel (Frog Skeletal Muscle)External Cs⁺Patch Clamp4.1 mM at -62 mVBlock increases with hyperpolarization[3]
Ca²⁺-activated K⁺ Channel (Smooth Muscle)Internal Cs⁺Planar Bilayer70 mM (apparent, at 0 mV)Block is voltage-dependent[4]
Channel Subtype & SpeciesBlockerBlocking Rate Constant (kon)Unblocking Rate Constant (koff)VoltageReference
ATP-sensitive K⁺ Channel (Frog Skeletal Muscle)External Cs⁺~20 mM⁻¹ms⁻¹~75 ms⁻¹-62 mV[3]

Experimental Protocols

The characterization of cesium's blocking effect on potassium channels is primarily achieved through patch-clamp electrophysiology.

Preparation of this compound-Based Internal Solution

A standard intracellular solution for blocking potassium channels is as follows.[5]

Components:

ReagentConcentration (mM)
This compound120-135
HEPES10
EGTA0.2-10
MgCl₂2
ATP-Mg2-4
GTP-Tris0.3
NaCl2-10
QX-314 (optional, for Na⁺ channel block)5

Preparation Steps:

  • Dissolve the salts in approximately 80% of the final volume of high-purity water.

  • Adjust the pH to 7.2-7.3 with Cesium Hydroxide (CsOH).

  • Bring the solution to the final volume.

  • Measure and adjust the osmolarity to be slightly lower (10-20 mOsm) than the external solution.

  • On the day of the experiment, add fresh ATP and GTP.

  • Filter the solution through a 0.22 µm syringe filter before use.

Whole-Cell Voltage-Clamp Protocol for Determining Voltage-Dependent Block

This protocol is designed to measure the current-voltage (I-V) relationship of a specific potassium channel in the presence and absence of intracellular cesium to determine the voltage-dependence of the block.

Experimental Setup:

  • Cell Type: A cell line heterologously expressing the potassium channel of interest (e.g., HEK293 cells) or primary cells endogenously expressing the channel.

  • Recording Configuration: Whole-cell patch-clamp.

  • External Solution: Physiological saline solution appropriate for the cell type (e.g., Tyrode's or ACSF).

  • Internal Solution: this compound-based solution as described above. A control recording should be performed with a potassium gluconate-based internal solution.

Voltage Protocol:

  • Hold the cell at a holding potential where the channels are predominantly in a closed state (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps to a range of potentials to activate the channels (e.g., from -60 mV to +60 mV in 10 mV increments). The duration of the steps should be sufficient to allow the current to reach a steady state.

  • Return the membrane potential to the holding potential after each test pulse.

  • To assess the block of inward currents, a series of hyperpolarizing steps can be applied from the holding potential.

Data Analysis:

  • Measure the peak or steady-state outward and/or inward current at each voltage step.

  • Plot the current amplitude as a function of the voltage to generate an I-V curve.

  • Compare the I-V curves obtained with the potassium-based (control) and cesium-based internal solutions. The reduction in current in the presence of cesium indicates the degree of block at each voltage.

  • To quantify the voltage dependence of the block, the fractional block (1 - ICs/IK) can be plotted against the membrane potential.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular channel Potassium Channel Selectivity Filter K_out K⁺ Cs_in Cs⁺ Cs_in->channel:p Enters Pore block Blockade K_in K⁺ block->channel:p Occludes Pore

Caption: Mechanism of potassium channel blockade by intracellular cesium.

start Start prep Prepare this compound Internal Solution start->prep cell Obtain Whole-Cell Patch-Clamp Configuration prep->cell hold Hold Cell at -80 mV cell->hold protocol Apply Voltage-Step Protocol (-60 mV to +60 mV) hold->protocol record Record K⁺ Currents protocol->record analyze Analyze I-V Relationship record->analyze compare Compare with Control (K⁺-based internal solution) analyze->compare end End compare->end

Caption: Experimental workflow for characterizing voltage-dependent block.

cluster_control Control (K⁺ Internal Solution) cluster_cesium Cesium (Cs⁺ Internal Solution) control_iv I-V Curve analysis Data Analysis control_iv->analysis cesium_iv I-V Curve cesium_iv->analysis fractional_block Calculate Fractional Block (1 - I_Cs / I_K) analysis->fractional_block voltage_dependence Plot Fractional Block vs. Voltage fractional_block->voltage_dependence

Caption: Logical relationship for determining voltage-dependent block.

References

Physical and chemical properties of Cesium gluconate for lab use.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physical and chemical properties of Cesium gluconate, alongside detailed experimental protocols for its application in laboratory settings, particularly in the field of electrophysiology.

Core Physical and Chemical Properties

This compound is primarily utilized in laboratory research as a key component of internal solutions for patch-clamp electrophysiology. Its principal function is to block potassium (K+) channels, thereby enabling the stable recording of synaptic currents. The following table summarizes its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₆H₁₁CsO₇[1][2][3]
Molecular Weight 328.05 g/mol [1][2][3]
Appearance White solid[1]
Solubility Soluble in water (up to 200 mM)[1]
Standard Molar Enthalpy of Formation (s) -(1789.21 ± 0.52) kJ·mol⁻¹[4]
Molar Heat Capacity (s, 298.15 K) (204.93 ± 2.05) J·K⁻¹·mol⁻¹[4]
Standard Molar Entropy (s, 298.15 K) (228.21 ± 2.28) J·K⁻¹·mol⁻¹[4]
Crystal Structure Monoclinic, space group P21[4]

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, safety precautions can be inferred from the SDS of its components and related compounds.

  • Cesium: Elemental cesium reacts violently with water.[7][8] While this compound is a stable salt, caution should be exercised.

  • Gluconate Salts: Other gluconate salts (e.g., potassium, calcium) are generally considered to have low toxicity but may cause irritation to the eyes, skin, and respiratory tract.[5][9]

  • Handling: It is recommended to handle this compound with standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[10]

Mechanism of Action in Electrophysiology

In electrophysiological studies, intracellular cesium ions act as a broad-spectrum blocker of potassium (K+) channels.[11] This blockade is voltage-dependent.[11][12] By replacing potassium in the intracellular (pipette) solution, cesium reduces outward potassium currents that can contaminate the recording of other ionic currents, such as those mediated by ligand-gated ion channels. This enhances the quality and stability of voltage-clamp recordings, a condition often referred to as improving the "space clamp".[13] The larger size of the cesium ion, compared to potassium, hinders its passage through the pore of many potassium channel subtypes.[14]

Experimental Protocols

This compound is a cornerstone for the intracellular solution used in whole-cell voltage-clamp recordings to isolate and study excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).

Preparation of this compound-Based Internal Solution

This protocol outlines the preparation of a typical this compound-based internal solution for patch-clamp recording.

Materials:

  • Cesium hydroxide (B78521) (CsOH)

  • D-gluconic acid

  • HEPES

  • EGTA

  • Sodium chloride (NaCl)

  • Tetraethylammonium (TEA) chloride

  • Magnesium ATP (Mg-ATP)

  • Tris-GTP (GTP-Tris)

  • Phosphocreatine-Tris

  • QX-314 Bromide (optional, for blocking voltage-gated sodium channels)

  • Deionized water (ddH₂O)

  • pH meter

  • Osmometer

Procedure:

  • Prepare the base this compound solution: In a suitable container, dissolve Cesium hydroxide and D-gluconic acid in ddH₂O to achieve the desired final concentration (e.g., 117-130 mM).[15][16] Allow the solution to equilibrate for at least 30 minutes.

  • Add other components: To the this compound solution, add HEPES (e.g., 10-20 mM), EGTA (e.g., 0.2-0.4 mM), NaCl (e.g., 2-4 mM), and TEA chloride (e.g., 5 mM).[15][16] If desired, add QX-314 (e.g., 0.2 mM) to block sodium channels.[16]

  • Adjust pH: Measure the pH of the solution and adjust it to the target range of 7.2-7.3 using a solution of CsOH.[15]

  • Adjust Osmolarity: Measure the osmolarity of the solution. Adjust it to the desired range (typically 280-295 mOsm) by adding ddH₂O.[15] The osmolarity of the internal solution should ideally be slightly lower than that of the external (ACSF) solution.

  • Add Energy Sources (Freshly on the day of experiment): On the day of the recording, add Mg-ATP (e.g., 4 mM), GTP-Tris (e.g., 0.3 mM), and Phosphocreatine-Tris (e.g., 14 mM) to the internal solution.[16] These components are less stable and are best added fresh.

  • Aliquot and Store: Aliquot the final internal solution into small, single-use volumes and store at -20°C. Thaw and keep on ice during the experiment.

G cluster_prep Internal Solution Preparation reagents Weigh Solid Reagents (HEPES, EGTA, NaCl, TEA-Cl) mix Combine and Dissolve reagents->mix cs_gluconate Prepare this compound Solution (CsOH + D-gluconic acid in ddH₂O) cs_gluconate->mix ph_adjust Adjust pH to 7.2-7.3 (with CsOH) mix->ph_adjust osm_adjust Adjust Osmolarity to 280-295 mOsm (with ddH₂O) ph_adjust->osm_adjust add_energy Add Fresh Energy Sources (ATP, GTP, Phosphocreatine) osm_adjust->add_energy store Aliquot and Store at -20°C add_energy->store

Caption: Workflow for preparing this compound internal solution.

Whole-Cell Voltage-Clamp Recording to Isolate EPSCs and IPSCs

This protocol provides a generalized workflow for using a this compound-based internal solution to record synaptic currents from a neuron in a brain slice preparation.

Procedure:

  • Prepare Brain Slices: Prepare acute brain slices from the desired region of interest and maintain them in artificial cerebrospinal fluid (ACSF).

  • Prepare the Recording Pipette: Pull a glass micropipette with an appropriate tip resistance (typically 2-5 MΩ). Fill the pipette with the freshly prepared and filtered this compound internal solution.

  • Establish a Giga-ohm Seal: Under microscopic guidance, approach a target neuron with the recording pipette. Apply gentle positive pressure to the pipette. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Establish Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Record Synaptic Currents:

    • Isolating EPSCs: Clamp the neuron's membrane potential at the reversal potential for GABAergic (inhibitory) currents (typically around -70 mV). At this holding potential, inhibitory currents will be minimized, allowing for the recording of inward excitatory postsynaptic currents (EPSCs).

    • Isolating IPSCs: Clamp the neuron's membrane potential at the reversal potential for glutamatergic (excitatory) currents (typically around 0 mV). At this holding potential, excitatory currents will be minimized, allowing for the recording of outward inhibitory postsynaptic currents (IPSCs).

  • Data Acquisition and Analysis: Record the currents using appropriate data acquisition software and hardware. Analyze the frequency, amplitude, and kinetics of the recorded EPSCs and IPSCs.

G cluster_workflow Whole-Cell Voltage-Clamp Workflow cluster_recording Record Synaptic Currents start Prepare Brain Slice and Recording Pipette approach Approach Neuron and Establish Giga-ohm Seal start->approach whole_cell Rupture Membrane to Achieve Whole-Cell Configuration approach->whole_cell hold_epsc Hold at -70 mV (Erev for IPSCs) whole_cell->hold_epsc hold_ipsc Hold at 0 mV (Erev for EPSCs) whole_cell->hold_ipsc record_epsc Record Inward EPSCs hold_epsc->record_epsc analysis Data Acquisition and Analysis record_epsc->analysis record_ipsc Record Outward IPSCs hold_ipsc->record_ipsc record_ipsc->analysis

Caption: Experimental workflow for recording EPSCs and IPSCs.

References

Cesium Gluconate in Aqueous Solutions for Electrophysiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use and properties of cesium gluconate in aqueous solutions for electrophysiological applications. This compound is a critical tool for researchers studying ion channel function and synaptic transmission, primarily utilized as the main component of internal solutions in patch-clamp recordings. Its ability to block potassium channels enhances the quality of voltage-clamp recordings, making it an invaluable asset in neuroscience and drug discovery.

The Role of this compound in Electrophysiology

In whole-cell patch-clamp electrophysiology, the internal solution within the recording pipette dialyzes into the cell, replacing the native cytoplasm. This allows for the precise control of the intracellular ionic environment. Cesium (Cs⁺) ions are effective blockers of most potassium (K⁺) channels.[1][2] By replacing potassium with cesium in the internal solution, researchers can significantly reduce potassium currents, which are often large and can obscure the smaller currents under investigation, such as those from ligand-gated ion channels (e.g., AMPA and NMDA receptors) or voltage-gated calcium channels.

The use of a cesium-based internal solution leads to a better "space clamp," which is the ability to control the membrane potential uniformly across the entire cell.[1] This is particularly crucial when recording from morphologically complex cells like neurons. The reduction in potassium conductance increases the input resistance of the cell, thereby enhancing the voltage response to small synaptic currents.

Solubility of this compound

Compound Solvent Solubility Reference
This compoundWater200 mM[3][4]

The solubility of other gluconate salts, such as sodium and calcium gluconate, is known to be temperature-dependent.[5][6] It is reasonable to infer that the solubility of this compound will also be affected by temperature, likely increasing with higher temperatures. The presence of other salts and solutes in a complex internal solution can also influence the solubility of this compound through common ion effects and changes in the solution's ionic strength.

Experimental Protocols for this compound-Based Internal Solutions

The following tables provide examples of commonly used this compound-based internal solutions for patch-clamp electrophysiology. These recipes have been compiled from various research publications and protocols.

Table 1: Example this compound Internal Solution for Voltage-Clamp Recordings

This solution is designed for recording excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).

Component Concentration (mM) Molecular Weight ( g/mol ) Amount for 100 mL (g)
This compound130328.054.26465
HEPES10238.30.2383
EGTA0.6380.350.02282
MgCl₂395.2110.02856
NaCl158.440.00584
CsCl0.4168.360.00673
ATP-Mg4507.180.20287
GTP-Na0.3523.180.01570
Phosphocreatine-di(Tris)10453.30.4533

Protocol for Preparation:

  • Start with approximately 80 mL of high-purity (e.g., 18 MΩ·cm) water in a beaker with a stir bar.

  • Add the this compound and stir until fully dissolved.

  • Add the remaining salts (HEPES, EGTA, MgCl₂, NaCl, CsCl, Phosphocreatine) one by one, ensuring each is dissolved before adding the next.

  • Adjust the pH to 7.2-7.3 using a concentrated solution of Cesium Hydroxide (CsOH).

  • Bring the total volume to 100 mL with high-purity water.

  • Measure the osmolarity and adjust to the desired range (typically 280-295 mOsm) by adding more water (to decrease) or a small amount of a concentrated this compound solution (to increase).

  • On the day of the experiment, add the ATP and GTP to the solution.

  • Filter the final solution through a 0.22 µm syringe filter before use.

Table 2: Alternative this compound Internal Solution

This protocol involves preparing this compound in situ from gluconic acid and cesium hydroxide.[7]

Component Concentration (mM) Notes
D-Gluconic acid117
Cesium Hydroxide (CsOH)117
HEPES20
EGTA0.4
NaCl2.8
Tetraethylammonium (TEA) chloride5

Protocol for Preparation: [7]

  • To prepare a 117 mM Cs-Gluconate solution, mix 4.62 g of D-gluconic acid with 3.54 g of CsOH.

  • Add high-purity water to 90 mL and allow it to equilibrate for 30 minutes.

  • Add the solid ingredients: HEPES, EGTA, NaCl, and TEA chloride.

  • Add water to bring the volume to approximately 97 mL.

  • Adjust the pH of the solution to 7.2 - 7.3 with 50% CsOH.

  • Check the osmolarity and adjust as needed with water. A typical range is ~280 - 285 mOsm.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for Preparing this compound Internal Solution

G cluster_0 Preparation of this compound Internal Solution start Start with High-Purity Water dissolve_cs_gluc Dissolve this compound start->dissolve_cs_gluc add_salts Add Other Salts (HEPES, EGTA, etc.) dissolve_cs_gluc->add_salts ph_adjust Adjust pH with CsOH add_salts->ph_adjust volume_adjust Adjust Final Volume ph_adjust->volume_adjust osmolarity_adjust Measure and Adjust Osmolarity volume_adjust->osmolarity_adjust add_atp_gtp Add ATP and GTP (on day of use) osmolarity_adjust->add_atp_gtp filter Filter Solution (0.22 µm) add_atp_gtp->filter end_node Ready for Electrophysiology filter->end_node

Caption: Workflow for preparing a Cs-Gluconate internal solution.

Diagram 2: Role of Intracellular Cesium in Blocking Potassium Channels

G cluster_1 Mechanism of Cesium Blockade of K+ Channels pipette Patch Pipette with Cs-Gluconate Internal Solution cell Neuron pipette->cell Whole-cell configuration cs_ion Cs+ Ions pipette->cs_ion diffusion k_channel Potassium (K+) Channel cell->k_channel located in membrane block Blockage of K+ Efflux k_channel->block cs_ion->k_channel binds to pore k_ion K+ Ions k_ion->k_channel

Caption: Cesium ions from the pipette block potassium channels.

Factors Influencing the Stability and Use of this compound Solutions

Several factors can affect the quality and stability of this compound internal solutions:

  • pH: The pH of the internal solution is critical and should be carefully adjusted, typically to a physiological range of 7.2-7.4.[1] Inadequate pH can affect ion channel function and overall cell health.

  • Osmolarity: The osmolarity of the internal solution should be slightly lower (10-20 mOsm) than the external solution to ensure a good seal and prevent cell swelling or shrinking.[1][7]

  • Purity of Reagents: The use of high-purity water and analytical grade reagents is essential to avoid contamination that could affect experimental results.

  • Storage: this compound solutions are often prepared in batches and stored frozen at -20°C.[3] It is recommended to aliquot the solution before freezing to avoid multiple freeze-thaw cycles. Energy-rich components like ATP and GTP are typically added on the day of the experiment as they can degrade over time, even when frozen.[1]

  • Precipitation: Potassium gluconate solutions have been noted to sometimes precipitate and clog the recording pipette.[1] While this is less commonly reported for this compound, it is good practice to visually inspect the solution for any precipitates before use, especially after thawing. Filtering the solution immediately before use is a recommended final step.

By carefully controlling these factors, researchers can prepare stable and effective this compound-based internal solutions for high-quality electrophysiological recordings.

References

A Technical Guide to Cesium Gluconate and Cesium Chloride in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the key differences between cesium gluconate and cesium chloride, two cesium salts with distinct and critical applications in experimental research. Understanding their unique properties is paramount for designing robust experiments, particularly in the fields of molecular biology, electrophysiology, and virology. This document provides a comprehensive overview of their primary uses, underlying mechanisms, and detailed experimental protocols.

Core Differences at a Glance

While both are salts of the alkali metal cesium, the divergence in their experimental applications stems from the properties of their respective anions: the small, physiologically relevant chloride (Cl⁻) versus the large, generally inert gluconate (C₆H₁₁O₇⁻).

FeatureCesium Chloride (CsCl)This compound (Cs-Gluconate)
Primary Application Density gradient ultracentrifugation for separation of macromolecules (DNA, RNA), viruses, and organelles.[1][2][3][4]Internal solution component in patch-clamp electrophysiology for blocking potassium (K⁺) channels.[5][6][7]
Mechanism of Action Forms a density gradient under high centrifugal force, allowing for isopycnic separation based on buoyant density.[3][8]Cesium ions (Cs⁺) are larger than potassium ions and block the pore of K⁺ channels, thereby reducing potassium currents.[7][9]
Anion Properties Chloride is a small, highly mobile, and physiologically significant anion. High intracellular chloride can alter the reversal potential of GABA-A receptor currents.[5][10]Gluconate is a large, organic anion considered relatively inert, minimizing its impact on intracellular chloride concentration and associated currents.[5][10] It has also been shown to inhibit CLC-3 chloride channels and citrate (B86180) transporters.[11][12]
Solution Preparation Readily dissolves in water to form a clear solution.[4]Preparation from gluconic acid and cesium hydroxide (B78521) can be challenging due to slow pH stabilization.[13] Pre-made salts are commercially available to simplify this process.[14][15]
Toxicity & Handling Non-radioactive CsCl has relatively low toxicity but can substitute for potassium in biological systems, potentially leading to hypokalemia.[1][16] Radioactive isotopes are hazardous.[4][17]Considered to have low toxicity in experimental concentrations. Gluconate itself is found naturally in fruits and is used as a food additive.[12]

Cesium Chloride in Detail: The Separation Standard

Cesium chloride is the gold standard for isopycnic centrifugation, a technique that separates molecules based on their buoyant density.[3][4] When a concentrated solution of CsCl is subjected to ultracentrifugation, the salt forms a continuous density gradient.[1][3] Biological macromolecules or particles layered on this gradient will migrate to the point where their density equals that of the surrounding CsCl solution, allowing for high-resolution separation.

Key Experimental Applications of Cesium Chloride
  • Plasmid DNA Purification: Separation of supercoiled plasmid DNA from chromosomal DNA and RNA.[18]

  • Viral Vector Purification: Isolation of viral particles, such as adenoviruses and bacteriophages, from crude cell lysates.[2][19][20]

  • Subcellular Fractionation: Separation of organelles and other cellular components.

  • Analysis of DNA Structure: Separating DNA of different G-C contents or topoisomers.[3]

Experimental Protocol: Purification of Adenovirus using CsCl Density Gradient Ultracentrifugation

This protocol provides a standard method for purifying adenoviral vectors.[2]

Materials:

  • HEK293 cell lysate containing adenovirus

  • Cesium chloride (solid)

  • Tris-HCl buffer (pH 8.0)

  • Dialysis buffer

  • Ultracentrifuge and appropriate rotor (e.g., SW41)

  • Ultracentrifuge tubes

  • Syringe and large gauge needle

Methodology:

  • Preparation of CsCl Solutions:

    • Prepare two CsCl solutions with densities of 1.25 g/mL and 1.45 g/mL in Tris-HCl buffer. Check densities accurately using a refractometer.

  • Gradient Formation:

    • Carefully layer 4 mL of the 1.45 g/mL CsCl solution into an ultracentrifuge tube.

    • Gently overlay this with 4 mL of the 1.25 g/mL CsCl solution to create a step gradient.

  • Sample Loading:

    • Carefully layer the clarified viral lysate on top of the CsCl gradient.

  • Ultracentrifugation:

    • Balance the tubes precisely.

    • Centrifuge at 35,000 rpm for 2 hours at 4°C. A visible band corresponding to the purified virus should form at the interface of the two CsCl solutions.

  • Virus Collection:

    • Puncture the side of the tube with a syringe and needle just below the viral band.

    • Carefully aspirate the viral band.

  • Desalting:

    • To remove the CsCl, dialyze the collected virus against a suitable storage buffer (e.g., Tris-based buffer with glycerol) overnight at 4°C using a dialysis cassette.[8]

G cluster_prep Preparation cluster_cent Centrifugation cluster_post Post-Processing prep_lysate Clarified Viral Lysate layering Layer Gradient & Lysate prep_lysate->layering prep_cscl1 1.45 g/mL CsCl Solution prep_cscl1->layering prep_cscl2 1.25 g/mL CsCl Solution prep_cscl2->layering ultracentrifuge Ultracentrifuge (e.g., 35,000 rpm, 2h) layering->ultracentrifuge collection Collect Viral Band ultracentrifuge->collection dialysis Dialysis (Desalting) collection->dialysis purified_virus Purified Virus dialysis->purified_virus

Workflow for viral purification using CsCl density gradient centrifugation.

This compound in Detail: The Electrophysiologist's Tool

This compound is a cornerstone of modern electrophysiology, specifically in whole-cell patch-clamp recordings.[5] Its primary function is to act as a potassium channel blocker when included in the internal pipette solution.[6][7] By replacing potassium with cesium in the intracellular solution, researchers can effectively eliminate most potassium currents, which would otherwise dominate the electrical activity of the cell.

Key Experimental Applications of this compound
  • Voltage-Clamp Recordings: By blocking outward K⁺ currents, cesium improves the quality of the voltage clamp, especially at depolarized potentials. This allows for the stable recording of synaptic currents (EPSCs and IPSCs) or voltage-gated sodium and calcium currents.[5][6][9]

  • Isolation of Synaptic Currents: Enhances the resolution of excitatory (glutamatergic) and inhibitory (GABAergic) synaptic currents by increasing the cell's input resistance.[5]

  • Studying Ion Channel Pharmacology: Provides a stable baseline for testing the effects of drugs on specific ion channels without the interference of K⁺ conductances.

Mechanism of Action in Patch-Clamp Electrophysiology

In a typical neuron, the resting membrane potential is largely determined by the flow of potassium ions through leak channels. During a whole-cell patch-clamp experiment, the contents of the recording pipette dialyze into the cell.[5] When the pipette contains a cesium-based solution, Cs⁺ ions enter the cell and, due to their larger ionic radius, physically obstruct the pore of most potassium channels. This blockade prevents the efflux of K⁺, leading to several advantageous changes for voltage-clamp experiments.

G cluster_cell Neuron Interior cluster_effect Experimental Outcome Cs_Gluconate This compound (in pipette) Cs_ion Cs⁺ Ion Cs_Gluconate->Cs_ion Dialyzes into cell Blocked_Channel Blocked K⁺ Channel Cs_ion->Blocked_Channel Blocks pore K_Channel Potassium Channel K_Channel->Blocked_Channel Reduced_K_Current Reduced K⁺ Current Blocked_Channel->Reduced_K_Current Increased_Resistance Increased Input Resistance Reduced_K_Current->Increased_Resistance Stable_V_Clamp Stable Voltage Clamp at Depolarized Potentials Increased_Resistance->Stable_V_Clamp Isolated_Currents Isolated Na⁺/Ca²⁺/Synaptic Currents Stable_V_Clamp->Isolated_Currents

Mechanism of this compound in patch-clamp electrophysiology.
Experimental Protocol: Preparation of a Cesium-Gluconate Based Internal Solution

This protocol outlines the preparation of a typical internal solution for whole-cell voltage-clamp recordings.[21]

Materials:

  • This compound (pre-made salt) or D-Gluconic acid and Cesium Hydroxide (CsOH)

  • HEPES

  • EGTA

  • MgCl₂

  • ATP-Mg and GTP-Na (added fresh)

  • QX-314 (optional, to block sodium channels)

  • Ultrapure water

  • pH meter and osmometer

Methodology:

  • Dissolve Main Components:

    • In approximately 80% of the final volume of ultrapure water, dissolve this compound (e.g., to a final concentration of 117-130 mM).

    • If starting from acid/base, dissolve D-gluconic acid and slowly titrate with CsOH to the desired pH, allowing significant time for stabilization.[13][21]

    • Add other salts such as HEPES (10 mM), EGTA (0.4 mM), and MgCl₂ (2 mM).

  • pH and Osmolarity Adjustment:

    • Adjust the pH to 7.2-7.3 using a 1M CsOH solution.

    • Bring the solution to the final volume.

    • Measure the osmolarity and adjust to the desired range (typically 280-295 mOsm) by adding ultrapure water or a small amount of a concentrated salt solution.

  • Final Additions and Storage:

    • On the day of the experiment, add fresh aliquots of ATP (e.g., 4 mM) and GTP (e.g., 0.3 mM) to the internal solution.[21] If desired, add QX-314 (e.g., 5 mM).

    • Filter the solution through a 0.22 µm syringe filter.

    • Store the main solution in aliquots at -20°C. Keep the daily working solution on ice.

Logical Comparison of Experimental Choice

The decision to use cesium chloride versus this compound is dictated entirely by the experimental goal. The following diagram illustrates the logical decision-making process.

G cluster_separation Separation Pathway cluster_ephys Electrophysiology Pathway start What is the Experimental Goal? goal_separation Separate molecules/particles by density? start->goal_separation goal_ephys Record/manipulate cellular electrical activity? start->goal_ephys use_cscl Use Cesium Chloride goal_separation->use_cscl use_csgluc Use this compound goal_ephys->use_csgluc application_cscl Application: - DNA/Virus Purification - Isopycnic Centrifugation use_cscl->application_cscl application_csgluc Application: - Block K⁺ Channels - Voltage-Clamp Recordings use_csgluc->application_csgluc

Decision tree for choosing between CsCl and Cs-Gluconate.

Conclusion

References

The Role of Cesium Gluconate in the Electrophysiological Study of Excitatory and Inhibitory Synaptic Currents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the application of Cesium (Cs+) gluconate-based intracellular solutions in the study of excitatory and inhibitory synaptic currents. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and data presentation for utilizing this essential tool in patch-clamp electrophysiology.

Core Principles: Isolating Synaptic Events

The fundamental challenge in studying synaptic transmission is the concurrent activation of multiple voltage- and ligand-gated ion channels. To dissect the specific contributions of excitatory (e.g., glutamate-mediated) and inhibitory (e.g., GABA-mediated) inputs, it is crucial to pharmacologically and ionically isolate the currents of interest. Cesium gluconate is a primary component of intracellular pipette solutions designed for this purpose, primarily through its action as a potent potassium (K+) channel blocker.

The Role of Cesium (Cs+): Potassium Channel Blockade

In whole-cell patch-clamp recordings, the contents of the recording pipette diffuse into and replace the cell's cytoplasm.[1] When Cesium is the primary cation in the internal solution, it effectively blocks most potassium channels from the inside.[2][3] The larger ionic radius of the hydrated Cesium ion prevents it from passing through the narrow pore of most K+ channels.[2][4]

The blockade of K+ channels has two major experimental advantages:

  • Enhanced Synaptic Currents : By blocking outward K+ currents, which would otherwise shunt the membrane, the cell's input resistance is significantly increased. This leads to larger voltage deflections for a given synaptic current, making small events like miniature postsynaptic currents easier to detect.[1][5]

  • Improved Voltage Clamp : The elimination of voltage-gated K+ conductances allows for more stable voltage control, especially at depolarized membrane potentials. This is critical for studying voltage-dependent receptors like the NMDA receptor or for isolating inhibitory currents at the reversal potential for excitatory ions (around 0 mV).[1][2][5]

It is important to note that because K+ channels are essential for action potential repolarization, Cs+-based internal solutions are unsuitable for experiments studying neuronal firing patterns.[1][6]

The Role of Gluconate: A Largely Inert Anion

Gluconate is used as the primary anion to accompany Cesium because it is relatively large and less permeant through most ion channels compared to chloride (Cl-), thus minimizing its interference with the currents under investigation.[1] However, it is not entirely inert and has been shown to have several effects:

  • Calcium Chelation : Gluconate can bind to Ca2+ ions with a low affinity, which may influence calcium-dependent processes.[2]

  • Chloride Channel Inhibition : Some studies have demonstrated that gluconate can inhibit certain types of chloride channels, such as CLC-3, which can suppress seizure-like activity in developing brains.[7][8]

  • NMDA Receptor Blockade : At low concentrations, gluconate has been found to act as an antagonist at NMDA receptors, an important consideration when studying excitatory neurotransmission.[9]

Data Presentation: Intracellular Solution Compositions

The precise composition of the intracellular solution is critical for experimental success. Below are typical compositions for this compound-based internal solutions used in studying synaptic currents.

ComponentConcentration Range (mM)Purpose
This compound 110 - 130Primary cation; blocks K+ channels.
HEPES 10 - 20pH buffer to maintain physiological pH (7.2-7.4).
EGTA / BAPTA 0.2 - 10Calcium chelator to buffer intracellular Ca2+ and block Ca2+-dependent processes.
NaCl / CsCl 2 - 15Sets the intracellular chloride concentration to define the reversal potential for GABA-A receptors.
MgCl2 0 - 2Divalent cation, cofactor for enzymes.
Mg-ATP 2 - 4Energy source to maintain cell health and ATP-dependent processes.
Na-GTP / Tris-GTP 0.2 - 0.4Energy source for G-protein coupled signaling and other cellular functions.
Phosphocreatine 10 - 14Energy buffer to regenerate ATP.
QX-314 1 - 10Blocks voltage-gated sodium channels from inside the cell, preventing action potentials.
Biocytin 0.3% - 0.5%Allows for post-hoc morphological reconstruction of the recorded neuron.[1]

Table 1: Common components and concentration ranges for this compound-based intracellular recording solutions. Concentrations are derived from multiple sources.[6][10][11][12][13]

Experimental Protocols & Workflows

Protocol: Preparation of a this compound-Based Intracellular Solution

This protocol provides a method for preparing 100 mL of a standard Cs-gluconate internal solution.

Materials:

  • Cesium Hydroxide (CsOH)

  • D-Gluconic acid

  • HEPES

  • EGTA

  • Cesium Chloride (CsCl)

  • Magnesium Chloride (MgCl2)

  • Mg-ATP

  • Na-GTP

  • Phosphocreatine

  • QX-314 Bromide

  • Ultrapure water (ddH2O)

  • Cesium Hydroxide (CsOH) solution for pH adjustment

  • Calibrated pH meter and osmometer

Procedure:

  • Prepare Cs-Gluconate Stock: In a beaker, combine 117 mM of D-gluconic acid with 117 mM of CsOH.[6] Add ddH2O to 90% of the final desired volume (e.g., 90 mL for a 100 mL solution) and allow it to equilibrate for 30 minutes.[6]

  • Add Other Components: Add the solid ingredients (e.g., HEPES, EGTA, CsCl, MgCl2, Phosphocreatine, QX-314) to the solution and stir until fully dissolved.

  • Adjust pH: Carefully adjust the pH of the solution to 7.25 - 7.30 using a CsOH solution.[1][2] This step is critical as some components, like BAPTA, will only dissolve near the target pH.[14]

  • Adjust Osmolarity: Measure the osmolarity. Adjust it to be 10-20 mOsm lower than the external recording solution (ACSF), which is typically around 300-310 mOsm.[2][6] Use ddH2O to lower the osmolarity or a small amount of the primary salt (Cs-gluconate) to increase it.[2]

  • Final Volume and Storage: Bring the solution to the final volume with ddH2O.

  • Add Energy Sources: On the day of the experiment, add the temperature-sensitive components, Mg-ATP and Na-GTP, to the solution.[6] Keep the final solution on ice.

  • Filter and Aliquot: Filter the solution through a 0.22 µm syringe filter.[2] Aliquot into smaller volumes and store at -20°C or below.

Workflow: Isolating Excitatory and Inhibitory Synaptic Currents

The following workflow outlines the process of using a Cs-gluconate internal solution to record both EPSCs and IPSCs from the same neuron.

G cluster_prep Preparation cluster_record Recording cluster_epsc Isolate EPSCs cluster_ipsc Isolate IPSCs prep_sol Prepare Cs-Gluconate Internal Solution patch Obtain Whole-Cell Patch Clamp Configuration prep_sol->patch prep_slice Prepare Brain Slice & ACSF prep_slice->patch wait Allow Internal Solution to Diffuse (3-5 min) patch->wait hold_epsc Voltage Clamp at Erev for IPSCs (e.g., -70 mV) wait->hold_epsc hold_ipsc Voltage Clamp at Erev for EPSCs (e.g., 0 mV) wait->hold_ipsc record_epsc Record Inward Glutamatergic Currents hold_epsc->record_epsc record_epsc->hold_ipsc Switch Holding Potential record_ipsc Record Outward GABAergic Currents hold_ipsc->record_ipsc

Caption: Experimental workflow for isolating synaptic currents.

Signaling Pathways and Mechanisms

Mechanism of K+ Channel Blockade by Cesium

The primary mechanism of action for intracellular Cesium is the physical occlusion of the potassium channel pore. This blockade is often voltage-dependent.[15]

G cluster_k_channel Potassium (K+) Channel cluster_cs_block Cesium (Cs+) Blockade K1 K+ K2 K+ K1->K2 Normal K+ Flow Cs Cs+ Extracellular Intracellular Extracellular->Intracellular Channel Pore Extracellular2 Extracellular Intracellular2 Intracellular Extracellular2->Intracellular2 Blocked Pore Potassium (K+) Channel Potassium (K+) Channel Cesium (Cs+) Blockade Cesium (Cs+) Blockade

Caption: Cesium ions block the pore of potassium channels.
Studying an Excitatory Synapse

At an excitatory synapse, glutamate (B1630785) is released and binds to AMPA and NMDA receptors. With a Cs-gluconate internal solution, holding the neuron at -70 mV allows for the recording of inward Na+ and Ca2+ currents through these receptors, while outward currents are minimized.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal (Vm = -70 mV) AP Action Potential Glutamate Glutamate Release AP->Glutamate AMPA AMPA Receptor Glutamate->AMPA binds NMDA NMDA Receptor Glutamate->NMDA binds Na_Influx Na+ Influx AMPA->Na_Influx Ca_Influx Ca2+ Influx NMDA->Ca_Influx EPSC Inward EPSC Na_Influx->EPSC Ca_Influx->EPSC

Caption: Simplified pathway for recording excitatory currents.
Studying an Inhibitory Synapse

At an inhibitory synapse, GABA is released and binds to GABA-A receptors, which are permeable to chloride (Cl-). The direction of Cl- flow depends on the holding potential relative to the Cl- reversal potential (ECl). With a low intracellular Cl- concentration and a holding potential of 0 mV, the opening of GABA-A channels results in an inward flow of Cl- (or outward flow of positive charge carriers), recorded as an outward current.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal (Vm = 0 mV) AP_GABA Action Potential GABA_Release GABA Release AP_GABA->GABA_Release GABA_A GABA-A Receptor GABA_Release->GABA_A binds Cl_Influx Cl- Influx GABA_A->Cl_Influx IPSC Outward IPSC Cl_Influx->IPSC

Caption: Simplified pathway for recording inhibitory currents.

Conclusion and Best Practices

This compound-based intracellular solutions are an indispensable tool for the functional isolation and characterization of excitatory and inhibitory synaptic currents. By effectively blocking potassium channels, these solutions enhance the signal-to-noise ratio and improve voltage clamp stability, allowing for precise measurement of synaptic events. Researchers should remain aware of the potential non-specific effects of both cesium and gluconate ions and carefully design control experiments. The choice of specific ionic concentrations, particularly chloride, must be tailored to the experimental question to accurately determine the properties of the synaptic currents under investigation.

References

An In-Depth Technical Guide on the Applications of Cesium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: While Cesium Gluconate is a critical tool in the field of electrophysiology, its applications beyond this domain are not well-documented. This technical guide provides a comprehensive overview of the primary use of this compound in patch-clamp techniques, and explores the distinct therapeutic and research applications of its constituent ions, cesium and gluconate. We delve into the use of cesium salts in alternative cancer therapies and the established role of radioactive cesium isotopes in brachytherapy. Furthermore, we examine the emerging role of gluconate as a bioactive molecule in cancer therapy and drug delivery. This guide also includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (C₆H₁₁CsO₇) is the cesium salt of gluconic acid. It is primarily recognized for its use as a component in intracellular solutions for patch-clamp electrophysiology, where the cesium ion (Cs⁺) acts as a potent blocker of potassium (K⁺) channels.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁CsO₇[3][4]
Molecular Weight 328.05 g/mol [3][4]
Appearance White solid[3]
Solubility in Water 200 mM[1]
Crystal Structure Monoclinic, space group P21[5]
Standard Molar Enthalpy of Formation -(1789.21 ± 0.52) kJ·mol⁻¹[5]
Molar Heat Capacity (at 298.15 K) (204.93 ± 2.05) J·K⁻¹·mol⁻¹[5]
Standard Molar Entropy (at 298.15 K) (228.21 ± 2.28) J·K⁻¹·mol⁻¹[5]
Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. The process typically involves the titration of gluconic acid with cesium hydroxide (B78521).

Experimental Protocol: Laboratory Synthesis of this compound

This protocol is adapted from methods described for preparing intracellular solutions for electrophysiology.[6]

Materials:

  • Gluconic acid (C₆H₁₂O₇)

  • Cesium hydroxide (CsOH)

  • Methanol (B129727), cold (-20°C)

  • Activated charcoal

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve gluconic acid in a minimal amount of deionized water.

  • Carefully titrate the gluconic acid solution with a cesium hydroxide solution to a pH of 7.0.

  • Add cold methanol to the solution until it becomes slightly opaque, indicating the start of precipitation.

  • Store the solution at 4°C overnight to allow for crystallization.

  • Filter the crystals and redissolve them in a minimum volume of deionized water.

  • Add activated charcoal to the solution to decolorize it, then filter the mixture through a fluted filter to remove the charcoal.

  • Precipitate the this compound from the clear filtrate by adding cold methanol.

  • Filter the purified crystals and dry them overnight in a drying oven at 40°C.

Primary Application: Patch-Clamp Electrophysiology

The most established and widespread application of this compound is in the field of electrophysiology, specifically in the whole-cell patch-clamp technique.

Mechanism of Action: Potassium Channel Blockade

In patch-clamp experiments, this compound is used in the intracellular solution that perfuses the cell through the recording pipette. The cesium ion (Cs⁺) is a well-known blocker of most types of potassium (K⁺) channels.[7][8][9] This blockade is crucial for several reasons:

  • It reduces outward K⁺ currents that can contaminate the recording of inward currents, such as those through voltage-gated sodium (Na⁺) or calcium (Ca²⁺) channels, or ligand-gated channels.

  • By increasing the membrane resistance, it improves the space clamp of the neuron, allowing for more accurate voltage control over the entire cell.

The gluconate anion is used as a relatively inert counter-ion to cesium, as it does not readily pass through chloride channels.

G cluster_membrane Cell Membrane K_channel Potassium Channel Outward_Current Outward K⁺ Current K_channel->Outward_Current Generates Reduced_Current Reduced Outward Current K_channel->Reduced_Current Leads to Cs_ion Cesium Ion (Cs⁺) Cs_ion->K_channel Blocks K_ion Potassium Ion (K⁺) K_ion->K_channel Passage G cluster_cell Cancer Cell Glucose_Transporter Glucose Transporter Metabolism Cellular Metabolism Glucose_Transporter->Metabolism Fuels Apoptosis Apoptosis Glucose_Transporter->Apoptosis Inhibition leads to Intracellular_pH Acidic Intracellular pH Alkaline_pH Alkaline Intracellular pH Intracellular_pH->Alkaline_pH Alkaline_pH->Apoptosis Induces CsCl Cesium Chloride (CsCl) CsCl->Glucose_Transporter Interferes with CsCl->Intracellular_pH Hypothesized to raise pH Glucose Glucose Glucose->Glucose_Transporter Uptake G cluster_cell Cancer Cell pmCiC Plasma Membrane Citrate Transporter (pmCiC) Metabolism Fatty Acid Synthesis & Growth pmCiC->Metabolism Fuels Gluconate Gluconate Gluconate->pmCiC Inhibits Citrate Extracellular Citrate Citrate->pmCiC Uptake

References

A Comprehensive Technical Guide to the Safe Handling of Cesium Gluconate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and laboratory applications only and is not for therapeutic or diagnostic use. Cesium gluconate is for research use only and not for human or veterinary use.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. If an SDS for this compound is not available, it should be handled as a substance of unknown toxicity, and the precautionary principle should be applied.

Introduction

This compound (C₆H₁₁CsO₇) is a cesium salt of D-gluconic acid.[2] It is primarily utilized in laboratory settings as a component in intracellular solutions for patch-clamp electrophysiology.[1][2][3] In this application, cesium ions act to block potassium (K⁺) channels, which is crucial for studying excitatory and inhibitory postsynaptic currents.[1][2] Given its specialized application and the limited availability of comprehensive safety data, a thorough understanding of its potential hazards and proper handling procedures is critical for ensuring laboratory safety.

This guide synthesizes available information on cesium compounds and gluconate salts to provide a framework for the safe handling of this compound.

Hazard Identification and Classification

  • Cesium Compounds: While cesium itself is of relatively low toxicity, certain cesium salts, such as cesium chloride, have been associated with adverse health effects in humans, including cardiac arrhythmias, hypokalemia, and syncope when ingested.[4][5][6] Animal studies on various cesium compounds have shown a range of toxicities.[5][7]

  • Gluconate Salts: Gluconate salts are generally considered to have low toxicity. However, like any chemical, they can cause irritation upon contact.

Based on this information, this compound should be treated as a potentially hazardous substance. The primary routes of exposure to be concerned about in a laboratory setting are inhalation of dust, skin and eye contact, and ingestion.[8]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for safe handling.

PropertyValueSource
Chemical Name D-Gluconic acid cesium salt[2]
Molecular Formula C₆H₁₁CsO₇[2]
Molecular Weight 328.05 g/mol [2]
Appearance White solid[2]
Solubility Soluble in water (200 mM)[2]

Health Hazard Information

Due to the lack of specific toxicological data for this compound, the potential health effects are inferred from data on related cesium compounds.

Exposure Route Potential Health Effects Precautionary Statements
Inhalation May cause respiratory tract irritation.Avoid breathing dust.[9] Use in a well-ventilated area or with local exhaust ventilation.[9]
Skin Contact May cause skin irritation.Avoid contact with skin.[10] Wear appropriate protective gloves and clothing.[11]
Eye Contact May cause eye irritation.Avoid contact with eyes.[9] Wear safety glasses with side-shields or goggles.[10][12]
Ingestion Unknown, but ingestion of other cesium salts has been linked to serious health effects, including cardiac issues.[4][5]Do not ingest.[9] Wash hands thoroughly after handling.[11]

Toxicological Data Summary (for related compounds):

CompoundLD50 (Oral, Rat)Notes
Cesium Chloride2600 mg/kg-
Cesium Hydroxide570 mg/kgMarkedly more toxic than iodides.[7]
Cesium Iodide2386 mg/kg-

Note: This data is for related cesium compounds and should be used for indicative purposes only.

Handling and Storage

Engineering Controls
  • Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[9]

  • Ensure safety showers and eyewash stations are readily accessible.[11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[10][12]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[9]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[9][11]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in laboratory areas.[8]

  • Wash hands thoroughly after handling.[11]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10][11]

  • Recommended storage temperature is +4°C.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

Accidental Release Measures

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9][11]

  • Large Spills: Evacuate the area. Wear appropriate PPE. Use a shovel to put the material into a convenient waste disposal container.[9]

  • Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[9]

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13][14]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[10][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[11][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice and show the container or label.[9][12]

Disposal Considerations

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][15]

  • Do not empty into drains.[16]

Experimental Protocols

While specific safety-related experimental protocols for this compound are not detailed in the provided search results, its primary use is in patch-clamp electrophysiology. The preparation of intracellular solutions containing this compound requires careful handling to avoid contamination and exposure.

Example Protocol: Preparation of a this compound-Based Intracellular Solution

  • Preparation: Work in a clean, designated area, preferably a laminar flow hood, to maintain sterility.

  • PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.

  • Weighing: Carefully weigh the required amount of solid this compound. Avoid creating dust.

  • Dissolving: Dissolve the this compound in the appropriate solvent (e.g., ultrapure water) as per the experimental protocol.[2]

  • pH and Osmolarity Adjustment: Adjust the pH and osmolarity of the solution to the desired values for the experiment.

  • Storage: Store the prepared solution as recommended, often at -20°C for short-term storage.[1]

  • Waste Disposal: Dispose of all waste materials, including contaminated consumables, according to institutional guidelines.

Visualizations

G Start Start: Handling this compound RiskAssessment 1. Risk Assessment - Review available safety data - Identify potential hazards Start->RiskAssessment EngControls 2. Engineering Controls - Use fume hood/ventilated enclosure RiskAssessment->EngControls PPE 3. Personal Protective Equipment - Wear gloves, lab coat, eye protection RiskAssessment->PPE Handling 4. Safe Handling - Avoid dust generation - No eating/drinking EngControls->Handling PPE->Handling Storage 5. Proper Storage - Tightly sealed container - Cool, dry, ventilated area Handling->Storage Spill 6. Spill Response - Evacuate, ventilate, clean up with appropriate PPE Handling->Spill If spill occurs Disposal 7. Waste Disposal - Follow institutional guidelines - Approved waste container Handling->Disposal After use Storage->Handling For subsequent use End End: Procedure Complete Storage->End When finished Spill->Disposal Disposal->End

Caption: Workflow for Safe Handling of this compound.

G substance This compound (Substance with Limited Safety Data) hazard_id Hazard Identification - Review related compounds (Cesium salts, Gluconates) - Assume potential for irritation and systemic effects substance->hazard_id exposure_ctrl Exposure Controls Engineering Controls - Fume Hood - Ventilation Personal Protective Equipment - Gloves - Goggles - Lab Coat hazard_id->exposure_ctrl safe_procedures Safe Work Procedures - Weigh carefully to avoid dust - Prepare solutions in a controlled manner - Proper labeling and storage exposure_ctrl->safe_procedures emergency_prep Emergency Preparedness - Know location of eyewash/shower - Have spill kit available - Review first aid procedures safe_procedures->emergency_prep

Caption: Logical Steps for Risk Mitigation with this compound.

References

A Technical Guide to Research-Grade Cesium Gluconate: Commercial Sources, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cesium gluconate, a critical reagent in electrophysiological research. The document details its commercial availability, typical purity grades for research applications, and established experimental protocols.

Commercial Availability and Purity of this compound

This compound for research is primarily available through specialized biochemical suppliers. The purity of the compound is critical for ensuring the reliability and reproducibility of experimental results, particularly in sensitive applications such as patch-clamp electrophysiology.

Table 1: Commercial Sources and Purity Specifications for Research-Grade this compound

SupplierDistributor(s)Catalog Number (Example)Stated Purity/GradeTypical Analysis Methods
Hello BioFisher Scientific, LabscoopHB4822Research Grade for ElectrophysiologyCertificate of Analysis (CoA) typically includes appearance, solubility, and may include spectroscopic analysis. Purity is generally expected to be high, suitable for sensitive biological assays.[1][2][3][4][5]

Note: While specific percentage purity is not always publicly listed, "research grade" implies a high level of purity suitable for demanding applications. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed information on purity and impurities. A representative CoA for a similar gluconate salt indicates that common analyses include appearance, identity (e.g., by HPLC), pH of a solution, and limits for impurities such as chlorides and heavy metals.[6]

Core Application in Research: Patch-Clamp Electrophysiology

This compound is a key component of intracellular (internal) solutions used in patch-clamp electrophysiology.[1] Its primary function is to block potassium (K+) channels from the intracellular side.[7] This blockage is essential for isolating and studying other ion channel currents, such as those from ligand-gated or voltage-gated sodium and calcium channels, by reducing the contamination from potassium currents.[2][8]

The cesium ion (Cs+) is larger than the potassium ion (K+) and physically occludes the pore of many types of potassium channels, thereby preventing the flow of potassium ions.[8] The gluconate anion is a large, relatively inert anion that is used to replace chloride in the internal solution, which can be important for studying certain types of synaptic transmission without altering the chloride reversal potential.[2]

Experimental Protocol: Preparation of a this compound-Based Internal Solution for Patch-Clamp Recording

This protocol is adapted from established methodologies for preparing internal solutions for whole-cell voltage-clamp recordings.[3]

Materials:

  • Cesium hydroxide (B78521) (CsOH) or ready-made this compound[1][9]

  • D-gluconic acid (if preparing from CsOH)[10]

  • HEPES

  • EGTA

  • Sodium chloride (NaCl)

  • Tetraethylammonium (TEA) chloride

  • Magnesium ATP (Mg-ATP)

  • Guanosine triphosphate (GTP), sodium salt

  • Phosphocreatine

  • Creatine phosphokinase

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter

  • Osmometer

Solution Composition (Example):

ComponentFinal Concentration (mM)
This compound117
HEPES20
EGTA0.4
NaCl2.8
TEA-Cl5
Mg-ATP4
Na-GTP0.4

Procedure:

  • Preparation from Cesium Hydroxide and D-Gluconic Acid (In-house method):

    • In a sterile beaker, dissolve the desired amount of D-gluconic acid in high-purity water.

    • Slowly add Cesium Hydroxide solution while monitoring the pH. Titrate to a pH of ~7.2. This process can be slow as the pH may take time to stabilize.[10]

    • Proceed with the addition of other components as described below.

  • Preparation using Commercial this compound Salt:

    • Weigh out the appropriate amount of this compound powder and dissolve it in approximately 80% of the final volume of high-purity water.

    • Add the other solid ingredients (HEPES, EGTA, NaCl, TEA-Cl) to the solution and allow them to dissolve completely.

  • pH and Osmolarity Adjustment:

    • Adjust the pH of the solution to 7.2-7.3 using a small amount of a concentrated CsOH solution.

    • Bring the solution to the final volume with high-purity water.

    • Measure the osmolarity of the solution using an osmometer. Adjust to the desired range (typically 280-290 mOsm) by adding small amounts of water (to decrease) or a concentrated stock of this compound (to increase).

  • Addition of Energy Source and Final Steps:

    • On the day of the experiment, add the ATP and GTP to the internal solution. These components are often stored as concentrated stock solutions and added fresh to prevent degradation.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Store the internal solution on ice for the duration of the experiment. Aliquots of the base solution (without ATP/GTP) can be stored at -20°C for longer periods.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for using a this compound-based internal solution in a whole-cell patch-clamp experiment.

experimental_workflow Experimental Workflow: this compound in Patch-Clamp Electrophysiology prep Prepare this compound Internal Solution pipette Back-fill Micropipette prep->pipette approach Approach Neuron in Brain Slice pipette->approach seal Form Gigaohm Seal approach->seal rupture Rupture Patch of Membrane seal->rupture whole_cell Achieve Whole-Cell Configuration rupture->whole_cell block Intracellular Cs+ Blocks K+ Channels whole_cell->block record Record Isolated Synaptic Currents (EPSCs/IPSCs) block->record

Workflow for patch-clamp electrophysiology using a this compound internal solution.

Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action for intracellular cesium is the blockade of voltage-gated and other potassium channels.[4][9] This is not a complex signaling pathway but a direct physical occlusion of the ion channel pore. The diagram below illustrates this concept.

K_channel_block Mechanism of Action: Cesium Blockade of a Potassium Channel cluster_membrane Cell Membrane channel Potassium Channel blocked K+ Efflux Blocked intracellular Intracellular Space (Pipette Solution) cs_ion Cesium Ion (Cs+) extracellular Extracellular Space cs_ion->channel Enters and blocks the channel pore k_ion Potassium Ion (K+) k_ion->channel Attempted efflux

References

Methodological & Application

Preparing a Cesium Gluconate-Based Internal Solution for Patch-Clamp Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of a Cesium gluconate-based internal solution for whole-cell patch-clamp recording. This type of internal solution is a cornerstone for isolating and studying synaptic currents by effectively blocking potassium channels, thereby enhancing the quality and stability of voltage-clamp recordings.

Introduction: The Role of this compound in Patch-Clamp

In whole-cell patch-clamp experiments, the solution within the recording pipette, known as the internal or intracellular solution, dialyzes into the cell and largely replaces the native cytoplasm.[1] The composition of this solution is critical for maintaining cell health and for experimentally manipulating the intracellular environment to isolate specific ionic currents.

A Cesium (Cs+)-based internal solution is primarily used for voltage-clamp experiments to block voltage-gated potassium channels.[2][3] The large ionic radius of Cesium physically occludes the pore of most potassium channels, significantly reducing their conductance.[3] This blockade is advantageous for several reasons:

  • Improved Voltage Clamp: By inhibiting potassium currents, which are major contributors to the membrane conductance, the cell's input resistance is increased. This allows for a more stable and uniform control of the membrane potential (space clamp), especially in recordings from morphologically complex neurons.[2][3]

  • Isolation of Synaptic Currents: Blocking potassium channels minimizes their contamination of synaptic responses, such as excitatory postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors, and inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors.[2][4]

  • Recording at Depolarized Potentials: The absence of outward potassium currents allows for stable voltage clamping at depolarized membrane potentials, which is necessary for studying voltage-dependent channels and receptors like NMDA receptors.[1]

Gluconate is used as the primary anion to replace chloride, maintaining the osmolarity of the solution while keeping the intracellular chloride concentration low, which is more physiological.[4] This is crucial for studying the natural reversal potential of chloride-mediated GABAergic currents.[1][4]

Components of the this compound Internal Solution

A typical this compound internal solution contains several key components, each with a specific function to ensure the stability and physiological relevance of the recording.

ComponentTypical Concentration Range (mM)Primary Function
This compound (Cs-Gluconate) 110 - 135Primary salt; provides the main cation (Cs+) to block K+ channels and the main anion (gluconate) for osmolarity.
HEPES 10 - 20pH buffer to maintain a stable intracellular pH, typically around 7.2-7.3.[1][2]
EGTA or BAPTA 0.2 - 11Calcium chelator to buffer intracellular calcium concentrations. BAPTA is a faster chelator, while EGTA is slower.[5]
Cesium Chloride (CsCl) or NaCl 2 - 20Provides a defined concentration of chloride ions to set the reversal potential for Cl--permeable channels (e.g., GABA-A receptors).[1]
Magnesium Chloride (MgCl₂) or Mg-ATP 1 - 5Provides Mg2+, which is a cofactor for many enzymes and can block certain channels. Often added as Mg-ATP.
ATP (Adenosine Triphosphate) 2 - 4Energy source to support cellular processes and maintain the activity of ATP-dependent pumps and channels. Usually added as Mg-ATP or Na-ATP.[6]
GTP (Guanosine Triphosphate) 0.3 - 0.5Energy source and essential for G-protein coupled receptor signaling pathways. Typically added as Na-GTP.[6]
Phosphocreatine 10 - 20An additional energy substrate to regenerate ATP, promoting long-term recording stability.
QX-314 1 - 5A lidocaine (B1675312) derivative that can be added to block voltage-gated sodium channels from inside the cell.
Biocytin or Neurobiotin 0.1% - 0.5%A small molecule that diffuses throughout the neuron and can be visualized post-recording to reconstruct the cell's morphology.[1]

Experimental Protocols

Stock Solution Preparation

Preparing concentrated stock solutions of individual components simplifies the final preparation of the internal solution and ensures accuracy. It is recommended to prepare stocks in high-purity, double-distilled water (ddH₂O).

Stock SolutionMolarity (M)Preparation (for 10 mL)Storage
Cesium Hydroxide (CsOH) 2 MDissolve 3.358 g of CsOH in ddH₂O.4°C
D-Gluconic Acid 2 MUse a commercial 50% w/w solution, accounting for density to calculate the required volume.4°C
This compound 1 MCombine equal volumes of 2M CsOH and 2M D-Gluconic Acid.4°C
HEPES 1 MDissolve 2.383 g of HEPES in ddH₂O.4°C
EGTA 0.5 MDissolve 1.902 g of EGTA in ddH₂O. Adjust pH to ~8.0 with CsOH to fully dissolve.4°C
Cesium Chloride (CsCl) 1 MDissolve 1.684 g of CsCl in ddH₂O.Room Temperature
**Magnesium Chloride (MgCl₂) **1 MDissolve 0.952 g of anhydrous MgCl₂ in ddH₂O.Room Temperature
ATP (Magnesium Salt) 0.5 MDissolve 2.536 g of ATP-Mg in ddH₂O.-20°C in aliquots
GTP (Sodium Salt) 0.1 MDissolve 0.522 g of GTP-Na in ddH₂O.-20°C in aliquots
Example Protocol for 10 mL of this compound Internal Solution

This protocol provides a final concentration of approximately: 120 mM Cs-Gluconate, 10 mM HEPES, 10 mM CsCl, 1 mM MgCl₂, 10 mM EGTA, 4 mM Mg-ATP, and 0.4 mM Na-GTP.

Materials:

  • Stock solutions (from section 3.1)

  • Double-distilled water (ddH₂O)

  • Calibrated pipettes

  • pH meter

  • Osmometer

  • 50 mL conical tube

  • 0.22 µm syringe filter

Procedure:

  • Start with Water: In a 50 mL conical tube, begin with approximately 8 mL of ddH₂O. This leaves room for the addition of stock solutions and for final volume and osmolarity adjustments.

  • Add Components: Add the stock solutions in the following order, ensuring each component is fully dissolved before adding the next:

    • 1.2 mL of 1 M this compound

    • 100 µL of 1 M HEPES

    • 100 µL of 1 M CsCl

    • 10 µL of 1 M MgCl₂

    • 200 µL of 0.5 M EGTA

  • pH Adjustment:

    • Measure the pH of the solution. It should be close to the target pH of 7.2-7.3.

    • Adjust the pH carefully using your 2 M CsOH stock solution. Add small volumes (1-2 µL at a time) and stir continuously. Do not use HCl to adjust the pH down, as this will alter the final chloride concentration.[5] If the pH is too high, it is best to remake the solution.

    • Note that the pH of solutions containing gluconic acid can drift over several hours. It is advisable to let the solution sit for 20-30 minutes and re-check the pH before proceeding.[7][8]

  • Osmolarity Adjustment:

    • Bring the total volume to approximately 9.5 mL with ddH₂O.

    • Measure the osmolarity using an osmometer. The target osmolarity for an internal solution is typically 280-300 mOsm, which should be slightly lower (10-20 mOsm) than the external solution (ACSF) to ensure a good seal formation.[1][2]

    • If the osmolarity is too low, you can add a small amount of your 1 M this compound stock. If it is too high, add ddH₂O.

  • Final Volume: Once the pH and osmolarity are correct, bring the final volume to 10 mL with ddH₂O.

  • Add Energy Sources: On the day of the experiment, thaw aliquots of ATP and GTP stock solutions on ice. For a 1 mL aliquot of your internal solution, add:

    • 8 µL of 0.5 M Mg-ATP

    • 4 µL of 0.1 M Na-GTP

    • Keep the final solution on ice to prevent the degradation of ATP and GTP.[2][9]

  • Filtration and Storage:

    • Filter the base internal solution (before adding ATP/GTP) through a 0.22 µm syringe filter to remove any precipitates.

    • Aliquot the base solution into small volumes (e.g., 0.5 - 1 mL) and store at -20°C or -80°C for long-term use.[2][5] Once an aliquot is thawed, it should be discarded at the end of the day.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for preparing the this compound internal solution.

G cluster_prep Solution Preparation cluster_qc Quality Control cluster_final Final Steps & Storage cluster_exp_day Day of Experiment start Start with ~90% of Final Volume of ddH₂O add_salts Add Stock Solutions: - this compound - HEPES - CsCl, MgCl₂ - EGTA start->add_salts mix Mix Thoroughly add_salts->mix ph_adjust Adjust pH to 7.2-7.3 with CsOH mix->ph_adjust osm_adjust Adjust Osmolarity to 280-300 mOsm ph_adjust->osm_adjust final_vol Bring to Final Volume with ddH₂O osm_adjust->final_vol filter Filter (0.22 µm) final_vol->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot on Ice store->thaw On Experiment Day add_energy Add Fresh ATP/GTP thaw->add_energy use Ready for Use add_energy->use

Caption: Workflow for preparing this compound internal solution.

Rationale for Using Cesium-Based Internal Solution

This diagram outlines the logical basis for using a Cesium-based internal solution in voltage-clamp experiments to isolate synaptic currents.

G cluster_goal Experimental Goal cluster_problem Experimental Challenge cluster_solution Methodological Solution goal Isolate and Record Synaptic Currents (EPSCs/IPSCs) problem Voltage-Gated K+ Currents Contaminate Synaptic Recordings and Destabilize Voltage Clamp goal->problem is hindered by solution Use Cesium (Cs+) in the Internal Patch Pipette Solution problem->solution is overcome by solution->goal enables effect1 Cs+ Blocks Voltage-Gated K+ Channels solution->effect1 effect2 Increased Membrane Resistance & Improved Space Clamp effect1->effect2 outcome Clean Recording of Synaptic Currents with Stable Voltage Control effect2->outcome

Caption: Rationale for using Cesium to block K+ channels.

Troubleshooting and Best Practices

  • pH Instability: As noted, gluconic acid can cause the pH to drift.[7][8] Allow the solution to equilibrate for at least 30 minutes after initial pHing and re-measure before finalizing the volume.

  • Precipitation: If precipitation occurs, it may be due to high concentrations of divalent cations (Mg²⁺, Ca²⁺) with certain components. Ensure all components are fully dissolved before adding the next. Filtering the final solution is a critical step.

  • ATP/GTP Degradation: Always add energy sources fresh on the day of the experiment to a thawed aliquot of the base solution. Keep the solution on ice at all times to minimize degradation.[2][9]

  • Osmolarity Mismatch: A significant difference between the internal and external solution osmolarity can lead to cell swelling or shrinking, making it difficult to obtain a stable gigaohm seal. Always measure both solutions with the same calibrated osmometer. The internal solution should be 10-20 mOsm lower than the external solution.[2]

  • Junction Potential: Be aware that gluconate-based internal solutions can create a liquid junction potential of approximately -10 to -15 mV. This should be measured or calculated and corrected for during data analysis.[4]

References

Standard Cesium Gluconate Concentration for Whole-Cell Voltage-Clamp Recordings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cesium gluconate-based internal solutions in whole-cell voltage-clamp recordings. Cesium is a critical component for isolating specific ion channel currents by blocking potassium (K+) channels, thereby enhancing the quality and accuracy of voltage-clamp experiments.[1][2][3][4]

Introduction to this compound in Voltage-Clamp Recordings

In whole-cell voltage-clamp electrophysiology, the primary objective is to control the membrane potential of a cell and measure the ionic currents that flow across the cell membrane. A significant challenge in this technique is the presence of large potassium currents that can obscure the smaller currents of interest and destabilize the voltage clamp.

Cesium (Cs+) acts as a potent blocker of most potassium channels.[2][3][4] When included in the internal pipette solution, Cesium diffuses into the cell upon achieving the whole-cell configuration and effectively eliminates outward K+ currents.[3][5] This blockade leads to a significant increase in the input resistance of the neuron, which in turn improves the space clamp, allowing for more uniform control of the membrane potential across the entire cell.[2][3][4][6] The use of gluconate as the primary anion is preferred to maintain a physiological intracellular chloride concentration, preventing shifts in the reversal potential for chloride-mediated currents.[7]

Standard Internal Solution Compositions

The concentration of this compound in internal solutions for whole-cell voltage-clamp recordings typically ranges from 110 mM to 130 mM. The precise concentration and the addition of other reagents can be tailored to the specific experimental goals. Below are examples of commonly used this compound-based internal solution compositions.

Table 1: Example Compositions of this compound-Based Internal Solutions (in mM unless otherwise specified)

ComponentConcentration RangeExample 1[8]Example 2[6]Example 3[9]Purpose
This compound 110 - 130117130125Primary intracellular cation to block K+ channels.
HEPES 10 - 20201010pH buffer to maintain physiological intracellular pH.
EGTA 0.4 - 100.40.610Calcium chelator to buffer intracellular calcium.
NaCl 1 - 2.82.81-Source of sodium ions.
CsCl --0.4-Additional source of cesium and chloride ions.
MgCl₂ --32Source of magnesium ions, important for enzyme function.
TEA-Cl 55--Tetraethylammonium chloride, a broad-spectrum K+ channel blocker.
Mg-ATP 2 - 44 (added fresh)42Energy source for cellular processes.
Na-GTP 0.3 - 0.40.3 (added fresh)0.30.3Important for G-protein coupled signaling pathways.
Phosphocreatine 10-10-Energy reservoir to regenerate ATP.
QX-314 1-1-Sodium channel blocker, often included to block action potentials.
pH 7.2 - 7.37.2 - 7.3~7.37.2Adjusted with CsOH.
Osmolarity (mOsm) 280 - 295280 - 285~290Not specifiedShould be slightly hypo-osmotic to the external solution.

Experimental Protocols

Preparation of this compound-Based Internal Solution

This protocol provides a step-by-step guide for preparing a standard this compound internal solution.

Materials:

  • Cesium hydroxide (B78521) (CsOH)

  • D-gluconic acid

  • HEPES

  • EGTA

  • Sodium chloride (NaCl)

  • Magnesium chloride (MgCl₂)

  • Tetraethylammonium chloride (TEA-Cl)

  • Magnesium ATP (Mg-ATP)

  • Sodium GTP (Na-GTP)

  • Phosphocreatine (if needed)

  • QX-314 (if needed)

  • Ultrapure water

  • pH meter

  • Osmometer

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the main solution: In a beaker with ultrapure water (approximately 80% of the final volume), dissolve all components except for Mg-ATP and Na-GTP.[10]

  • Adjust pH: While stirring, carefully adjust the pH of the solution to the desired value (typically 7.2-7.3) using a concentrated solution of Cesium hydroxide (CsOH).[3][5]

  • Adjust Osmolarity: Measure the osmolarity of the solution using an osmometer. Adjust the osmolarity to be 10-15 mOsm lower than the external solution by adding ultrapure water to dilute or a small amount of a concentrated stock of this compound to increase the concentration.[5][8]

  • Final Volume: Bring the solution to the final volume with ultrapure water.

  • Filter and Aliquot: Filter the solution through a 0.22 µm sterile filter.[11] Aliquot the solution into sterile microcentrifuge tubes for storage at -20°C or -80°C.[5][8]

  • Add Energy Sources on the Day of Recording: On the day of the experiment, thaw an aliquot of the internal solution. Add fresh Mg-ATP and Na-GTP from stock solutions.[5][10] Keep the final solution on ice to prevent degradation of ATP and GTP.[5]

Whole-Cell Voltage-Clamp Recording Workflow

The following diagram illustrates the typical workflow for performing a whole-cell voltage-clamp recording experiment using a this compound-based internal solution.

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solution Prepare Cs-Gluconate Internal Solution pull_pipette Pull Glass Pipette fill_pipette Fill Pipette with Internal Solution approach_cell Approach Cell with Positive Pressure fill_pipette->approach_cell form_seal Form Giga-ohm Seal approach_cell->form_seal rupture_membrane Rupture Membrane (Whole-Cell) form_seal->rupture_membrane voltage_clamp Apply Voltage-Clamp Protocol rupture_membrane->voltage_clamp record_current Record Ionic Currents voltage_clamp->record_current data_analysis Data Analysis record_current->data_analysis

Caption: Workflow for whole-cell voltage-clamp recording.

Rationale for Key Components in the Internal Solution

The following diagram outlines the logical relationship and primary function of the key components in a standard this compound-based internal solution.

G internal_solution Internal Solution cs_gluconate This compound internal_solution->cs_gluconate hepes HEPES internal_solution->hepes egta EGTA internal_solution->egta atp_gtp Mg-ATP & Na-GTP internal_solution->atp_gtp other_ions Other Ions (NaCl, MgCl₂) internal_solution->other_ions cs_gluconate_desc Blocks K+ Channels Improves Space Clamp cs_gluconate->cs_gluconate_desc hepes_desc Maintains Intracellular pH hepes->hepes_desc egta_desc Buffers Intracellular Ca²⁺ egta->egta_desc atp_gtp_desc Provides Cellular Energy atp_gtp->atp_gtp_desc other_ions_desc Maintains Ionic Environment other_ions->other_ions_desc

Caption: Key components of a this compound internal solution.

Conclusion

The use of this compound-based internal solutions is a standard and effective method for isolating and studying specific ion channel currents in whole-cell voltage-clamp recordings. By carefully preparing the internal solution and following a systematic experimental workflow, researchers can achieve high-quality, stable recordings essential for advancing our understanding of cellular physiology and for the development of novel therapeutics.

References

Application Note: Recording Synaptic Currents Using a Cesium-Gluconate-Based Internal Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Whole-cell patch-clamp electrophysiology is a powerful technique for studying the electrical properties of individual neurons and recording synaptic events. The composition of the internal pipette solution is a critical determinant of recording quality and stability. A Cesium-gluconate-based internal solution is widely used for voltage-clamp recordings of synaptic currents, including both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs). This application note provides a detailed protocol for the preparation and use of a Cesium-gluconate internal solution for recording synaptic currents.

The primary rationale for using Cesium (Cs+) is its ability to block a broad spectrum of potassium (K+) channels.[1][2][3] This blockage increases the input resistance of the neuron, thereby improving the space clamp and allowing for more accurate measurement of synaptic currents, especially those originating from distal dendrites.[4][5] Gluconate is used as the primary anion to maintain a physiological intracellular chloride (Cl-) concentration, which is important for studying GABAergic currents.[6]

Data Presentation: Composition of Cesium-Gluconate Internal Solutions

The precise composition of the internal solution can be tailored for specific experimental needs. Below are representative recipes for standard Cs-gluconate internal solutions used for recording synaptic currents.

Table 1: Standard Cesium-Gluconate Internal Solution for Synaptic Current Recording

ComponentConcentration (mM)Purpose
Cesium Gluconate (Cs-Gluconate)117-135Primary cation; blocks K+ channels.
HEPES10-20pH buffer.
EGTA or BAPTA0.2-10Calcium chelator to buffer intracellular Ca2+.[3]
NaCl2-4Source of Na+ ions.
Mg-ATP2-4Energy source for cellular processes.
Na-GTP0.3-0.4Energy source, important for G-protein coupled receptor function.
Phosphocreatine14Energy reserve to regenerate ATP.
QX-3145Blocks voltage-gated sodium channels intracellularly.
Tetraethylammonium (TEA)-Cl5Further blocks K+ channels.[1]

Table 2: Example Cesium-Gluconate Internal Solution Recipe [1][4]

ComponentConcentration (mM)
Cs-Gluconate130
HEPES10
EGTA0.2
NaCl4
Mg-ATP4
Tris-GTP0.3
Phosphocreatine-Tris14
QX-314-Br0.2

Final pH should be adjusted to 7.2-7.3 with Cesium Hydroxide (CsOH) and osmolarity to 280-295 mOsm.[1]

Experimental Protocols

I. Preparation of Cesium-Gluconate Internal Solution

This protocol describes the preparation of 100 mL of the internal solution detailed in Table 2. Stock solutions of individual components are recommended for accuracy and convenience.

Materials:

  • This compound

  • HEPES

  • EGTA

  • NaCl

  • Mg-ATP

  • Tris-GTP

  • Phosphocreatine-Tris

  • QX-314 Bromide

  • Cesium Hydroxide (CsOH) for pH adjustment

  • Ultrapure water (ddH2O)

  • pH meter

  • Osmometer

  • 0.22 µm syringe filters

  • Microcentrifuge tubes for aliquoting

Procedure:

  • Prepare the Base Solution: In a beaker with approximately 80 mL of ddH2O, dissolve this compound, HEPES, EGTA, and NaCl. Stir until all components are fully dissolved.

  • pH Adjustment: Adjust the pH of the solution to 7.2-7.3 using CsOH.[1] Monitor the pH carefully with a calibrated pH meter.

  • Add Energy Sources and QX-314: Add Mg-ATP, Tris-GTP, Phosphocreatine-Tris, and QX-314. It is often recommended to add ATP and GTP on the day of the experiment from frozen stock solutions to prevent degradation.[1][7]

  • Final Volume and Osmolarity: Bring the final volume to 100 mL with ddH2O. Measure the osmolarity using an osmometer. The target range is typically 280-295 mOsm, which should be slightly lower than the external solution to ensure a good seal.[1][8] Adjust with ddH2O if the osmolarity is too high.

  • Filtration and Aliquoting: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[9] Aliquot the solution into smaller volumes (e.g., 500 µL) in microcentrifuge tubes and store at -20°C or -80°C.[10] Thaw a fresh aliquot for each day of recording.[10]

II. Whole-Cell Patch-Clamp Recording of Synaptic Currents

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Micromanipulator

  • Perfusion system

  • Recording chamber

  • Borosilicate glass capillaries

  • Pipette puller

Procedure:

  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries using a pipette puller. The ideal resistance when filled with the internal solution is typically 3-7 MΩ.[9]

  • Filling the Pipette: Back-fill the pulled pipette with the thawed and filtered Cesium-gluconate internal solution using a microloader pipette tip. Avoid introducing air bubbles.

  • Obtaining a Giga-seal: Under visual guidance, approach a healthy neuron in the brain slice or cell culture with the recording pipette. Apply slight positive pressure to the pipette to keep the tip clean. Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).

  • Establishing Whole-Cell Configuration: After achieving a stable Giga-seal, apply brief pulses of negative pressure to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

  • Recording Synaptic Currents:

    • Switch the amplifier to voltage-clamp mode.

    • To record EPSCs: Hold the membrane potential at the reversal potential for GABAergic currents (typically around -70 mV). At this potential, glutamatergic EPSCs will appear as inward currents.

    • To record IPSCs: Hold the membrane potential at the reversal potential for glutamatergic currents (typically around 0 mV). At this potential, GABAergic IPSCs will appear as outward currents.[5]

  • Data Acquisition: Record spontaneous or evoked synaptic currents using appropriate data acquisition software. Monitor series resistance and input resistance throughout the recording to ensure recording stability.

Visualizations

Experimental_Workflow Experimental Workflow for Synaptic Current Recording cluster_analysis Data Analysis prep_solution Prepare Cesium-Gluconate Internal Solution pull_pipette Pull Borosilicate Glass Pipettes prep_solution->pull_pipette pH & Osmolarity Check fill_pipette Back-fill Pipette with Internal Solution pull_pipette->fill_pipette 3-7 MΩ Resistance approach_cell Approach Neuron with Micromanipulator fill_pipette->approach_cell giga_seal Form Giga-ohm Seal approach_cell->giga_seal Gentle Suction whole_cell Rupture Membrane for Whole-Cell Access giga_seal->whole_cell Brief Negative Pressure record_currents Record Synaptic Currents (Voltage-Clamp) whole_cell->record_currents Hold at Vrev analyze_data Analyze Frequency, Amplitude, and Kinetics of Synaptic Events record_currents->analyze_data

Caption: Workflow for recording synaptic currents.

Signaling_Pathway Mechanism of Cesium in Voltage-Clamp Recordings cluster_pipette Recording Pipette cluster_neuron Neuron pipette_solution Cesium-Gluconate Internal Solution k_channel K+ Channel pipette_solution->k_channel Cesium (Cs+) diffuses into neuron k_channel->k_channel block_effect Increased Input Resistance Improved Space Clamp k_channel->block_effect synaptic_current Synaptic Current (e.g., AMPA, GABA) soma Soma (Recording Site) synaptic_current->soma Current flows to soma block_effect->soma Enables more accurate measurement of current

References

Application Notes and Protocols: Utilizing Cesium Gluconate to Isolate and Study Specific Ion Channel Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of electrophysiology, the isolation and characterization of specific ion channel currents are paramount to understanding cellular physiology, disease mechanisms, and the effects of pharmacological agents. Cesium gluconate has emerged as an invaluable tool in these investigations, primarily employed in the internal pipette solution during whole-cell patch-clamp recordings. Due to its physicochemical properties, the cesium ion (Cs⁺) acts as a potent blocker of most potassium (K⁺) channels. This blockade is essential for eliminating the large and diverse potassium currents that would otherwise obscure the smaller currents generated by other ion channels, such as ligand-gated receptors (e.g., NMDA and AMPA receptors) and voltage-gated calcium channels.[1][2][3][4] The use of gluconate as the primary anion is advantageous as it is relatively large and impermeant, minimizing its interference with the currents under investigation.[1]

These application notes provide detailed protocols for the use of this compound-based internal solutions to isolate and study specific ion channel currents, quantitative data on Cesium's blocking efficacy, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Quantitative Data on Cesium (Cs⁺) Blockade of Potassium Channels
Channel TypePreparationDissociation Constant (Kd) / IC₅₀Voltage DependenceReference
ATP-sensitive K⁺ channelsFrog skeletal muscle sarcolemmal vesiclesKd: 4.1 mM at -62 mVBlock increases with hyperpolarization; Kd increases e-fold for a 20 mV depolarization.[5][5]
Ca²⁺-activated K⁺ channels (BK)Smooth muscle membrane in planar lipid bilayersApparent Kd(0): 70 mM (internal Cs⁺)Internal Cs⁺ blockade is voltage-dependent, sensing ~54% of the applied voltage.[1][1]
Inward-rectifier K⁺ channels (Kir)GeneralTypically blocked by low millimolar external Cs⁺Block is voltage-dependent, being more effective at negative potentials.[6]
Table 2: Example this compound-Based Internal Solution Compositions (in mM)
ComponentPurposeIsolating NMDA/AMPA Currents[7][8][9]Isolating T-type Ca²⁺ Currents[10]General Voltage-Clamp[2]
Cs-GluconatePrimary Cesium Salt115-13092 (as CsMeSO₄)117
CsClChloride Source4-2043-
HEPESpH Buffer101020
EGTA/BAPTACalcium Chelator0.1-100.50.4
Mg-ATPEnergy Source442-4 (often added fresh)
Na-GTPEnergy Source0.3-0.50.30.3-0.4 (often added fresh)
NaClSodium Source2.8-5-2.8
TEA-ClBroad K⁺ Channel Blocker555
QX-314Na⁺ Channel Blocker1-6--
PhosphocreatineATP Regeneration1010-
pH7.2-7.35 (with CsOH)7.2 (with CsOH)7.2-7.3 (with CsOH)
Osmolarity (mOsm)~290-300~300~280-285

Experimental Protocols

Protocol 1: Preparation of this compound-Based Internal Solution

This protocol provides a general method for preparing a this compound-based internal solution for patch-clamp recordings. Specific concentrations should be adjusted based on the experimental requirements as detailed in Table 2.

Materials:

  • D-gluconic acid (typically a ~50% solution in H₂O)

  • Cesium hydroxide (B78521) (CsOH)

  • HEPES

  • EGTA or BAPTA

  • MgCl₂

  • NaCl

  • Mg-ATP

  • Na-GTP

  • Deionized water (ddH₂O)

  • pH meter

  • Osmometer

Procedure:

  • Prepare Stock Solutions: It is recommended to prepare stock solutions of the individual components (e.g., 1 M HEPES, 100 mM EGTA, 1 M CsOH).[7]

  • Combine Components: In a sterile container, add the appropriate volumes of stock solutions and solid components to reach the desired final concentrations in approximately 80-90% of the final volume of ddH₂O.[2][4]

  • Prepare this compound in situ: To prepare 117 mM Cs-Gluconate, mix D-gluconic acid with CsOH.[2] Allow this to equilibrate.

  • Dissolve and Mix: Ensure all components are fully dissolved.

  • Adjust pH: Adjust the pH of the solution to the desired value (typically 7.2-7.3) using a concentrated CsOH solution.[2]

  • Adjust Osmolarity: Measure the osmolarity of the solution. Adjust to the target range (typically 280-300 mOsm, which should be 10-20 mOsm lower than the external solution) by adding ddH₂O to dilute or a concentrated salt solution/sucrose to increase.[8]

  • Add ATP and GTP: Add Mg-ATP and Na-GTP to the solution on the day of the experiment, as they can degrade over time. Keep the solution on ice after their addition.[2]

  • Aliquot and Store: Aliquot the final solution into smaller volumes and store at -20°C or below.[2]

  • Filter: Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter.

Protocol 2: Isolation of NMDA and AMPA Receptor-Mediated Currents

This protocol describes how to isolate N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor currents using a this compound-based internal solution.

Experimental Setup:

  • Internal Solution: Use a Cs-gluconate based internal solution as described in Protocol 1 and Table 2. The inclusion of a sodium channel blocker like QX-314 can help to reduce noise.[8]

  • External Solution (ACSF): Prepare artificial cerebrospinal fluid (aCSF) containing standard physiological concentrations of ions. To isolate glutamate (B1630785) receptor currents, it is common to include blockers for GABAergic and glycinergic receptors (e.g., picrotoxin (B1677862) and strychnine).

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration on the neuron of interest.

Procedure:

  • Record Total Glutamatergic Currents: Hold the cell at a negative potential (e.g., -70 mV). At this potential, both AMPA and NMDA receptor-mediated currents can be observed, although the NMDA receptor will be partially blocked by magnesium (Mg²⁺) if present in the ACSF.[8]

  • Isolate AMPA Receptor Currents: To isolate AMPA currents, record at a holding potential of -70 mV or -80 mV. At these negative potentials, the voltage-dependent Mg²⁺ block of the NMDA receptor is strong, minimizing its contribution to the current. To further ensure isolation, a specific NMDA receptor antagonist (e.g., APV) can be added to the ACSF.[8][11]

  • Isolate NMDA Receptor Currents: To isolate NMDA currents, hold the cell at a positive potential (e.g., +40 mV). This positive potential relieves the Mg²⁺ block of the NMDA receptor. To eliminate the contribution of AMPA receptors, a specific AMPA receptor antagonist (e.g., NBQX or CNQX) should be added to the ACSF.[8]

  • Data Analysis: Measure the peak amplitude and kinetics of the isolated AMPA and NMDA currents. Construct current-voltage (I-V) relationships by recording currents at various holding potentials.

Protocol 3: Isolation of T-type Calcium Channel Currents

This protocol outlines a method for isolating low-voltage activated T-type calcium channel currents.

Experimental Setup:

  • Internal Solution: Use a Cs-based internal solution (Table 2) to block potassium channels. TEA is also included to enhance the K⁺ channel blockade.[10]

  • External Solution: The external solution should contain a physiological concentration of Ca²⁺ and blockers for sodium channels (e.g., tetrodotoxin, TTX) and other types of calcium channels if necessary.

  • Whole-Cell Patch-Clamp: Establish a whole-cell configuration.

Procedure:

  • Voltage Protocol: To study T-type calcium channels, a specific voltage protocol is required. From a holding potential of around -90 mV to -100 mV (to ensure the channels are in a closed, available state), apply depolarizing voltage steps to a range of potentials (e.g., from -70 mV to +10 mV).[10]

  • Current Recording: The inward Ca²⁺ current is recorded during the depolarizing steps. T-type calcium currents are characterized by their transient nature and activation at relatively negative membrane potentials.

  • Pharmacological Isolation: To confirm that the recorded current is mediated by T-type calcium channels, specific blockers such as mibefradil (B1662139) or nickel (Ni²⁺) can be applied to the external solution.

  • Data Analysis: Analyze the current-voltage relationship, activation, and inactivation kinetics of the recorded currents.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_isolation Isolation cluster_analysis Data Analysis prep_solutions Prepare Internal (Cs-Gluconate) and External (ACSF) Solutions pull_pipette Pull and Polish Patch Pipette prep_solutions->pull_pipette prep_cell Prepare Cell/Tissue Slice pull_pipette->prep_cell approach Approach Cell and Form Giga-Seal prep_cell->approach whole_cell Rupture Membrane to Achieve Whole-Cell Configuration approach->whole_cell voltage_clamp Apply Voltage-Clamp Protocol (e.g., step or ramp) whole_cell->voltage_clamp record_current Record Ion Channel Currents voltage_clamp->record_current pharmacology Apply Specific Channel Blockers/Agonists to ACSF record_current->pharmacology record_isolated Record Isolated Current pharmacology->record_isolated analyze_data Analyze Current Amplitude, Kinetics, and I-V Relationship record_isolated->analyze_data

nmda_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens CaMKII CaMKII Ras_ERK Ras-ERK Pathway CaMKII->Ras_ERK Activates LTP_LTD Synaptic Plasticity (LTP/LTD) CaMKII->LTP_LTD Induces nNOS nNOS CREB CREB Ras_ERK->CREB Activates Gene_expression Gene Expression CREB->Gene_expression Regulates Glutamate Glutamate + Glycine/D-Serine Glutamate->NMDA_R Binds Ca_influx->CaMKII Activates Ca_influx->nNOS Activates

ampa_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AMPA_R AMPA Receptor Trafficking Receptor Trafficking (Insertion/Removal) AMPA_R->Trafficking Regulates Na_influx Na⁺ Influx AMPA_R->Na_influx Opens PKA PKA PKA->AMPA_R Phosphorylates (e.g., GluA1 at Ser845) PKC PKC PKC->AMPA_R Phosphorylates CaMKII CaMKII CaMKII->AMPA_R Phosphorylates (e.g., GluA1 at Ser831) Glutamate Glutamate Glutamate->AMPA_R Binds Depolarization Membrane Depolarization Na_influx->Depolarization Causes

References

Step-by-step guide to making Cesium gluconate from Cesium hydroxide and gluconic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium gluconate is a salt formed from the neutralization of the strong base, Cesium hydroxide (B78521), and the weak organic acid, gluconic acid. It sees application in various research fields, particularly in electrophysiology as a component of internal solutions for patch-clamp recordings. This document provides a detailed, step-by-step guide for the laboratory-scale synthesis of this compound, including protocols for purification and characterization.

Chemical Reaction and Stoichiometry

The synthesis of this compound proceeds via a classic acid-base neutralization reaction:

CsOH + C₆H₁₂O₇ → CsC₆H₁₁O₇ + H₂O

Cesium Hydroxide + Gluconic Acid → this compound + Water

To ensure a complete reaction, it is crucial to accurately calculate the required amounts of each reactant based on their molar masses.

Materials and Equipment

Chemicals
  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • D-Gluconic acid (50% solution in water)

  • Deionized water

  • Ethanol (B145695) (95% and absolute)

  • pH indicator strips or a calibrated pH meter

Equipment
  • Magnetic stirrer with stir bar

  • Glass beakers and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Burette

  • Heating mantle or water bath

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum pump)

  • Crystallization dish

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocols

Preparation of Reactant Solutions

a. Cesium Hydroxide Solution (1 M)

Extreme caution is required when handling Cesium hydroxide as it is highly corrosive and can cause severe burns.[1][2] Always wear appropriate PPE.

  • Calculate the required mass of Cesium hydroxide monohydrate (CsOH·H₂O, Molar Mass: ~167.93 g/mol ) to prepare a 1 M solution.[3][4][5]

  • Slowly add the calculated amount of CsOH·H₂O to a beaker containing a known volume of deionized water while stirring continuously with a magnetic stirrer. The dissolution is exothermic.

  • Allow the solution to cool to room temperature.

b. Gluconic Acid Solution (1 M)

  • D-Gluconic acid is typically available as a 50% (w/w) solution in water with a density of approximately 1.23 g/mL.[6][7]

  • Calculate the volume of the 50% gluconic acid solution needed to obtain the required number of moles. (Molar Mass of Gluconic Acid, C₆H₁₂O₇: ~196.16 g/mol ).[7]

  • Dilute the calculated volume of the gluconic acid solution with deionized water to achieve the desired final volume and a concentration of 1 M.

Neutralization Reaction
  • Place the 1 M gluconic acid solution in a beaker with a magnetic stir bar.

  • Slowly add the 1 M Cesium hydroxide solution dropwise from a burette while continuously monitoring the pH of the mixture with a calibrated pH meter or pH indicator strips.

  • Continue adding the Cesium hydroxide solution until the pH of the reaction mixture reaches 7.0 (neutral).

  • Record the final volume of Cesium hydroxide solution added.

Purification and Isolation of this compound

a. Evaporation

  • Transfer the neutralized solution to a round-bottom flask.

  • Concentrate the solution using a rotary evaporator at a controlled temperature (e.g., 50-60°C) to remove the water.

  • Continue evaporation until a viscous, syrupy liquid or a solid precipitate begins to form.

b. Crystallization

  • Transfer the concentrated this compound solution to a crystallization dish.

  • Add a small amount of absolute ethanol to the viscous solution and scratch the bottom of the dish with a glass rod to induce crystallization.

  • Alternatively, cool the concentrated solution slowly in an ice bath to promote crystal formation.

  • Allow the solution to stand at a cool temperature (e.g., 4°C) for several hours or overnight to maximize crystal yield.

c. Filtration and Washing

  • Collect the this compound crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 95% ethanol to remove any remaining impurities.

  • Dry the purified this compound crystals in a desiccator under vacuum.

Data Presentation

ParameterValueReference
Molar Mass of Cesium Hydroxide Monohydrate (CsOH·H₂O) ~167.93 g/mol [3][4][5]
Molar Mass of Gluconic Acid (C₆H₁₂O₇) ~196.16 g/mol [7]
Molar Mass of this compound (CsC₆H₁₁O₇) ~328.05 g/mol [8][9]
Density of 50% Gluconic Acid Solution ~1.23 g/mL[6][7]
Solubility of this compound in Water Soluble (200 mM)[10]

Characterization of this compound

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the formation of the gluconate salt by identifying characteristic functional groups. The spectrum of this compound is expected to show:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

  • Strong absorption bands in the region of 1600-1550 cm⁻¹ and 1450-1360 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), respectively.[11][12][13]

High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be assessed by HPLC. A common method for the analysis of gluconate is reverse-phase HPLC with UV detection at a low wavelength (e.g., 210 nm).[14] The mobile phase typically consists of an acidic aqueous buffer. The retention time of the gluconate peak can be compared to a standard to confirm its identity.

Elemental Analysis

Elemental analysis can be performed to determine the percentage of Cesium in the final product, which should correspond to the theoretical value for this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Purification cluster_characterization Characterization prep_csOH Prepare 1M CsOH Solution neutralization Neutralization Reaction (pH monitoring) prep_csOH->neutralization prep_gluconic Prepare 1M Gluconic Acid Solution prep_gluconic->neutralization evaporation Evaporation neutralization->evaporation crystallization Crystallization evaporation->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying ftir FTIR drying->ftir hplc HPLC drying->hplc elemental Elemental Analysis drying->elemental

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway reactant1 Cesium Hydroxide (CsOH) [Strong Base] reaction Neutralization reactant1->reaction reactant2 Gluconic Acid (C₆H₁₂O₇) [Weak Acid] reactant2->reaction product1 This compound (CsC₆H₁₁O₇) [Salt] product2 Water (H₂O) reaction->product1 reaction->product2

Caption: Chemical reaction pathway for this compound synthesis.

References

Application Notes and Protocols for Cesium Gluconate-Based Internal Solutions in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and osmolarity calculation of Cesium (Cs+)-based internal solutions, which are critical for specific electrophysiological applications such as voltage-clamp recordings. The use of Cesium as the primary cation helps in blocking potassium channels, thereby enhancing the isolation of other currents. Gluconate is used as the main anion because of its relatively large size, which minimizes its impact on the chloride reversal potential.

Principles of Osmolarity in Patch-Clamp Experiments

In whole-cell patch-clamp recordings, the internal solution within the pipette dialyzes into the cell, replacing the native cytoplasm.[1] Therefore, the osmolarity of this solution must be carefully controlled to maintain cell health and obtain high-quality recordings.

Typically, the internal solution should be slightly hypo-osmotic (around 10-20 mOsm lower) compared to the external solution, or Artificial Cerebrospinal Fluid (ACSF), to ensure a good seal formation and maintain cell volume.[2][3][4] The osmolarity of ACSF is usually in the range of 300-310 mOsm.[2] Consequently, the target osmolarity for the internal solution is generally between 280-295 mOsm.[1][2][3] An improper osmolarity gradient can lead to cell swelling or shrinking, affecting ion channel function and recording stability.[5][6]

Components of a Cesium Gluconate-Based Internal Solution

A typical this compound-based internal solution contains several key components, each with a specific function. The exact concentrations can be adjusted based on the experimental goals.

ComponentTypical Concentration (mM)Function
This compound (Cs-Gluconate) 110 - 135Primary salt, sets the resting membrane potential and blocks K+ channels.[1][7]
HEPES 10 - 20pH buffer to maintain physiological pH (typically 7.2-7.4).[2][8]
EGTA 0.2 - 10Calcium chelator to buffer intracellular Ca2+ concentration.
NaCl 2 - 10Provides Na+ ions.
TEA-Cl (Tetraethylammonium chloride) 5Broad-spectrum potassium channel blocker.[2]
ATP-Mg 2 - 4Provides energy to the cell.[9]
GTP-Na 0.3 - 0.4Important for G-protein coupled receptor signaling.[9]
Phosphocreatine-Na2 10Energy reservoir to regenerate ATP.
QX-314 1 - 5Blocks voltage-gated sodium channels from inside the cell.[7]

Experimental Protocol: Preparation of a this compound-Based Internal Solution

This protocol details the steps to prepare 100 mL of a standard this compound-based internal solution.

1. Theoretical Osmolarity Calculation:

Before preparing the solution, it is crucial to estimate the theoretical osmolarity. The osmolarity is the sum of the molar concentrations of all dissolved particles. For salts that dissociate, the concentration of each ion must be considered.

Example Calculation for a Typical this compound Internal Solution:

CompoundConcentration (mM)DissociationOsmolarity Contribution (mOsm)
Cs-Gluconate130Cs+ + Gluconate-260
HEPES10~1.5 particles (at pH 7.3)15
EGTA1~2 particles (as K2-EGTA)2
NaCl4Na+ + Cl-8
MgCl21Mg2+ + 2Cl-3
ATP-Mg4~3 particles12
GTP-Na0.3~3 particles0.9
Estimated Total Osmolarity ~300.9

Note: The dissociation of buffers and chelators is pH-dependent. The values above are approximations. It is always necessary to verify the final osmolarity with an osmometer.

2. Preparation Workflow:

The following diagram illustrates the workflow for preparing the internal solution.

G cluster_prep Solution Preparation cluster_adjust Adjustments & QC cluster_final Final Steps start Calculate Theoretical Osmolarity weigh Weigh Solid Components start->weigh dissolve Dissolve in ~80% Final Volume of ddH2O weigh->dissolve add_liquids Add Liquid Components (e.g., CsOH, Gluconic Acid) dissolve->add_liquids mix Mix Thoroughly add_liquids->mix ph Adjust pH to 7.2-7.4 with CsOH mix->ph volume Bring to Final Volume with ddH2O ph->volume osmolarity Measure Osmolarity with Osmometer volume->osmolarity adjust_osm Adjust Osmolarity if Necessary osmolarity->adjust_osm filter Filter through 0.22 µm Syringe Filter adjust_osm->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store add_atp Add fresh ATP/GTP on the day of experiment store->add_atp

Workflow for Internal Solution Preparation

3. Step-by-Step Methodology:

  • Prepare Stock Solutions: It is often convenient to prepare concentrated stock solutions of some components (e.g., 1 M HEPES, 100 mM EGTA) to facilitate accurate preparation of the final solution.

  • Weigh and Dissolve: Weigh out the solid components (e.g., NaCl, TEA-Cl) and dissolve them in approximately 80% of the final volume of high-purity, double-distilled water (ddH2O).

  • Add Cesium and Gluconate: If starting from solid this compound, add it at this stage. If preparing from Cesium Hydroxide (CsOH) and Gluconic acid, add the gluconic acid first and then slowly titrate with CsOH to the desired pH.[10][11] Be aware that the pH of solutions containing gluconate can drift over time, so allow the solution to stabilize.[10][11]

  • pH Adjustment: Carefully adjust the pH of the solution to the target value (typically 7.2-7.4) using a concentrated solution of CsOH.[1][4] Do not use HCl for pH adjustment as it will alter the chloride concentration.[12]

  • Final Volume: Once the pH is stable, bring the solution to the final desired volume with ddH2O.

  • Osmolarity Measurement and Adjustment:

    • Measure the osmolarity of the solution using a calibrated osmometer.

    • If the osmolarity is too low, you can add a small amount of a non-ionizing substance like sucrose (B13894) or mannitol, or increase the concentration of the primary salt (this compound).[13]

    • If the osmolarity is too high, you can add a small amount of ddH2O, but be aware that this will slightly dilute all components.[13] It is often better to remake the solution if the osmolarity is significantly off.

  • Filtering and Storage: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[7] Aliquot the solution into single-use tubes and store them at -20°C or -80°C.[2][9]

  • Addition of ATP and GTP: ATP and GTP are prone to degradation.[3] It is best practice to add them fresh to the aliquot on the day of the experiment from a concentrated stock solution.[2][9]

Signaling Pathway Consideration: Impact of Internal Solution Components

The composition of the internal solution can influence intracellular signaling pathways. For instance, the choice of components can affect the activity of protein kinases like PKA.[14] Researchers should be mindful of these potential effects when designing their experiments and interpreting their results.

The following diagram illustrates the dialysis of the internal solution into the cell and its potential interaction with an intracellular signaling cascade.

G cluster_pipette Patch Pipette cluster_cell Neuron pipette Internal Solution (Cs-Gluconate, ATP, GTP, etc.) g_protein G-Protein pipette->g_protein Dialysis of ATP, GTP receptor Receptor receptor->g_protein Neurotransmitter effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase (e.g., PKA) second_messenger->kinase ion_channel Ion Channel kinase->ion_channel Phosphorylation

Internal Solution and Cellular Signaling

By carefully calculating and preparing the this compound-based internal solution according to these guidelines, researchers can ensure the health of their cells and the reliability of their electrophysiological data.

References

Application Notes and Protocols for Studying NMDA Receptor Currents Using a Cesium Gluconate-Based Internal Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed guide for the preparation and use of a Cesium gluconate-based internal solution for the electrophysiological study of N-methyl-D-aspartate (NMDA) receptor currents using the whole-cell patch-clamp technique.

Principle and Application

The study of NMDA receptor-mediated synaptic currents is fundamental to understanding synaptic plasticity, learning, and memory, as well as various neurological disorders. The whole-cell patch-clamp technique allows for the direct measurement of these currents. A critical component of this technique is the internal solution used in the recording pipette, which dialyzes the cell and controls the intracellular environment.

A Cesium (Cs+)-based internal solution is preferred for voltage-clamp studies of excitatory postsynaptic currents (EPSCs) for two primary reasons:

  • Blockade of Potassium (K+) Channels: Cesium ions are effective blockers of most potassium channels.[1][2][3] This is crucial for several reasons:

    • It increases the input resistance of the neuron, which enhances the voltage control (space clamp) of the cell, especially in complex dendritic structures.[1][2]

    • It eliminates K+ currents that can contaminate the recording of NMDA receptor currents, particularly at depolarized potentials where NMDA receptors are most active.[4]

  • Stable Recordings at Depolarized Potentials: By blocking K+ channels, the cell can be stably voltage-clamped at positive potentials (e.g., +40 mV) to relieve the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, allowing for the measurement of NMDA receptor-mediated currents.[4]

Gluconate is used as the primary anion because it is relatively large and less mobile than chloride (Cl-), helping to maintain a more physiological intracellular chloride concentration and minimizing the liquid junction potential.[5]

This compound Internal Solution Recipes

The precise composition of the internal solution can be adjusted based on the specific experimental goals. Below is a table summarizing common recipes for this compound-based internal solutions for studying NMDA receptor currents.

ComponentConcentration Range (mM)Purpose
This compound (Cs-Gluconate) 117 - 130Primary salt; blocks K+ channels.[1][6]
HEPES 10 - 20pH buffer to maintain physiological intracellular pH.[1][6]
EGTA 0.2 - 10Calcium chelator to buffer intracellular Ca2+ changes.[1][6]
NaCl 2 - 10Provides Na+ ions.[6][7]
MgCl2 or ATP-Mg 2 - 5Provides Mg2+ and is a cofactor for ATP.[6][7]
ATP (Na-ATP or Mg-ATP) 2 - 4Energy source for cellular processes.[6][7]
GTP (Na-GTP or Tris-GTP) 0.2 - 0.3Energy source and important for G-protein coupled receptor signaling.[6][7]
QX-314 0.2 - 5Blocks voltage-gated sodium channels intracellularly.[6][8]
Phosphocreatine 14Helps regenerate ATP.[6]
TEA-Cl 5Further blocks K+ channels.[1]

Example Recipe:

ComponentConcentration (mM)
This compound117
HEPES20
EGTA0.4
NaCl2.8
TEA-Cl5
Mg-ATP4
Na-GTP0.3
QX-3142

Adjust pH to 7.2-7.3 with Cesium Hydroxide (CsOH) and osmolarity to 280-290 mOsm.[1]

Experimental Protocol

This protocol outlines the key steps for recording NMDA receptor currents using a this compound-based internal solution in whole-cell patch-clamp from neurons in brain slices.

Preparation of Solutions
  • Internal Solution Preparation:

    • Dissolve all components except for ATP and GTP in ~90% of the final volume of high-purity water.[7]

    • Adjust the pH to 7.2-7.3 using CsOH.[1]

    • Check and adjust the osmolarity to be 10-20 mOsm lower than the external solution.[1][7]

    • Add ATP and GTP, then bring the solution to the final volume.[7]

    • Aliquot and store at -20°C. Thaw a fresh aliquot on the day of the experiment and keep it on ice.[1][2]

  • Artificial Cerebrospinal Fluid (aCSF) for Recording:

    • A typical aCSF contains (in mM): 119 NaCl, 2.5 KCl, 1.3 MgCl2, 2.5 CaCl2, 1 NaH2PO4, 26.2 NaHCO3, and 10 glucose.[8]

    • To isolate NMDA receptor currents, the aCSF should be supplemented with:

      • AMPA receptor antagonist (e.g., 20 µM NBQX or CNQX) to block AMPA receptor-mediated currents.[8][9]

      • GABA-A receptor antagonist (e.g., 50 µM Picrotoxin) to block inhibitory currents.[8]

      • Glycine (e.g., 10 µM) as a co-agonist for NMDA receptors.[10]

      • Low or no Mg2+ to prevent voltage-dependent block at negative holding potentials, or recordings can be performed at positive potentials to relieve the block.[10]

    • Continuously bubble the aCSF with 95% O2 / 5% CO2.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[11]

  • Obtaining a Whole-Cell Configuration:

    • Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette.

    • Apply positive pressure to the pipette to keep the tip clean.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[12]

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[12]

  • Recording NMDA Receptor EPSCs:

    • Switch to voltage-clamp mode.

    • Allow the internal solution to equilibrate with the cell interior for a few minutes.

    • To record NMDA receptor currents, hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block.[7]

    • Alternatively, use a Mg2+-free aCSF and hold the cell at a negative potential (e.g., -70 mV).[10]

    • Stimulate presynaptic fibers to evoke synaptic responses.

    • The resulting current will be predominantly mediated by NMDA receptors due to the pharmacological blockade of AMPA and GABA receptors.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Activates Depolarization Membrane Depolarization Mg_Block Mg2+ Block Relief Depolarization->Mg_Block Mg_Block->NMDAR Allows opening Calmodulin Calmodulin Ca_Influx->Calmodulin Activates PKC PKC Ca_Influx->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates ERK ERK/MAPK Pathway CaMKII->ERK Activates PKC->ERK Activates CREB CREB Phosphorylation ERK->CREB Activates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Leads to Patch_Clamp_Workflow Workflow for NMDA Receptor Current Recording Prep Prepare Cs-Gluconate Internal Solution & aCSF Pipette Pull & Fill Patch Pipette Prep->Pipette Slice Prepare Brain Slice & Perfuse with aCSF Prep->Slice Approach Approach Neuron & Form Giga-Seal Pipette->Approach Slice->Approach WholeCell Rupture Membrane (Whole-Cell Mode) Approach->WholeCell Equilibrate Allow Intracellular Equilibration WholeCell->Equilibrate Pharmacology Apply Antagonists (AMPA & GABA Receptors) Equilibrate->Pharmacology Record Voltage Clamp at +40mV & Record NMDA EPSCs Pharmacology->Record Analysis Data Analysis Record->Analysis

References

Application Notes and Protocols for Complete Potassium Channel Inhibition using Cesium Gluconate and Tetraethylammonium (TEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of neurobiology, cardiology, and drug discovery, the precise pharmacological isolation of ion channel currents is paramount for understanding cellular excitability and for screening therapeutic compounds. Potassium (K+) channels, being the most diverse group of ion channels, play a crucial role in setting the resting membrane potential and repolarizing the cell membrane after an action potential. To study other ionic currents in isolation, such as those from sodium (Na+), calcium (Ca2+), or chloride (Cl-) channels, it is often necessary to achieve a complete and effective block of K+ channel activity.

Cesium (Cs+) and Tetraethylammonium (TEA) are two of the most widely used potassium channel blockers in electrophysiological studies.[1] While each can independently reduce K+ currents, their combined use, particularly in the intracellular recording solution, offers a more robust and complete inhibition across a wide range of K+ channel subtypes.[1] Cesium, an alkali metal ion, is known to permeate and then physically occlude the pore of many K+ channels in a voltage-dependent manner.[2][3] Its blockade is rapid and occurs almost instantaneously upon membrane depolarization.[2] TEA, a quaternary ammonium (B1175870) cation, also acts as a pore blocker, but its mechanism can be more complex and state-dependent, often requiring the channel to be in an open state to be effective.[2] The combination of these two blockers with different mechanisms of action ensures a more thorough and sustained inhibition of outward K+ currents.

This document provides detailed application notes and experimental protocols for the combined use of Cesium gluconate and TEA in a whole-cell patch-clamp configuration for the complete inhibition of potassium channels.

Data Presentation: Efficacy of Potassium Channel Blockers

The following table summarizes the available quantitative data on the efficacy of Cesium and TEA as potassium channel blockers. It is important to note that the effectiveness of these blockers can be dependent on the specific potassium channel subtype, the membrane potential, and the direction of ion flow (inward vs. outward).

BlockerChannel TypePreparationConcentrationEfficacy (IC50 / K_d / % Block)Reference
Cesium (Cs+) Inward Rectifier K+ channelsVariousNot specifiedHighly sensitive to external Cs+[4]
ATP-sensitive K+ channelsFrog skeletal muscleExternalK_d of 4.1 mM at -62 mV[5]
Voltage-gated K+ channels (Kv)Squid giant axonIntracellularPartial block of outward current[6][7]
Tetraethylammonium (TEA) Delayed Rectifier K+ currentHippocampal CA1 neurons10 mM (intracellular)55 +/- 15% block[8]
A-type K+ currentHippocampal CA1 neurons10 mM (intracellular)42 +/- 10% block[8]
Delayed Rectifier K+ currentHippocampal CA1 neurons10 mM (extracellular)50 +/- 11% block[8]
KcsA K+ channelPlanar lipid bilayerIntracellularAffinity in the 75 mM range[9]
Cesium + TEA General K+ currentsNeurons~120 mM Cs+ + 10-20 mM TEA (intracellular)Generally accepted to provide a more complete block than either agent alone (qualitative)[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Intracellular Solution with TEA

This protocol details the preparation of a 100 mL intracellular solution for whole-cell patch-clamp recordings designed for the complete blockade of potassium channels.

Materials:

  • D-gluconic acid (typically available as a ~50% solution in water)

  • Cesium hydroxide (B78521) (CsOH)

  • HEPES

  • EGTA

  • Sodium chloride (NaCl)

  • Tetraethylammonium (TEA) chloride

  • Magnesium ATP (Mg-ATP)

  • Sodium GTP (Na-GTP)

  • High-purity water (ddH₂O)

  • pH meter

  • Osmometer

  • Stir plate and stir bar

  • Appropriate glassware and sterile filtering apparatus

Procedure:

  • Prepare a 117 mM Cs-Gluconate base solution:

    • In a beaker with approximately 80 mL of ddH₂O, add 4.62 g of D-gluconic acid (~3.696 mL of a 50% solution).

    • Slowly add 3.54 g of CsOH while stirring continuously. The reaction is exothermic, so add the CsOH gradually.

    • Allow the solution to equilibrate for 30 minutes.[10]

  • Add other solid ingredients:

    • To the Cs-Gluconate solution, add the following solid components:

      • HEPES: 0.476 g (for a final concentration of 20 mM)

      • EGTA: 0.0152 g (for a final concentration of 0.4 mM)

      • NaCl: 0.0164 g (for a final concentration of 2.8 mM)

      • TEA chloride: 0.083 g (for a final concentration of 5 mM)[10]

  • Adjust pH:

    • Bring the volume up to approximately 97 mL with ddH₂O.

    • Measure the pH of the solution and adjust it to 7.2 - 7.3 using a 50% CsOH solution.[10] Be cautious as the pH can change rapidly.

  • Adjust Osmolarity:

    • Measure the osmolarity of the solution. A typical target range is 280 - 295 mOsm.[10]

    • Adjust the osmolarity as needed by adding ddH₂O to decrease it or a small amount of a concentrated stock of Cs-Gluconate to increase it. It is generally recommended that the internal solution has a slightly lower osmolarity (10-15 mOsm) than the external solution to promote seal formation.

  • Final Volume and Storage:

    • Bring the final volume to 100 mL with ddH₂O.

    • Sterile filter the solution using a 0.22 µm filter.

    • Aliquot the solution into sterile microcentrifuge tubes and store at -20°C.

  • Addition of ATP and GTP:

    • On the day of the experiment, thaw an aliquot of the internal solution.

    • Add Mg-ATP and Na-GTP to the desired final concentrations (e.g., 4 mM and 0.4 mM, respectively). It is recommended to use fresh stock solutions of ATP and GTP.

    • Keep the final solution on ice to prevent the degradation of ATP and GTP.[11]

Protocol 2: Whole-Cell Patch-Clamp Recording for Assessing Potassium Channel Blockade

This protocol provides a general workflow for performing whole-cell voltage-clamp recordings to assess the efficacy of the this compound and TEA internal solution in blocking potassium currents.

Experimental Setup:

  • Standard patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Microscope with appropriate optics for cell visualization.

  • Perfusion system for solution exchange.

  • External (bath) solution (e.g., artificial cerebrospinal fluid - aCSF) containing appropriate blockers for Na+ and Ca2+ channels (e.g., TTX and CdCl₂) to isolate K+ currents initially.

  • Patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

Procedure:

  • Initial Setup:

    • Prepare cells (e.g., cultured neurons or acute brain slices) in the recording chamber and perfuse with the external solution.

    • Initially, use a standard potassium-based internal solution to establish a baseline recording of potassium currents.

  • Establish Whole-Cell Configuration:

    • Approach a target cell with a patch pipette filled with the potassium-based internal solution.

    • Form a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Potassium Currents:

    • Switch to voltage-clamp mode and hold the cell at a negative potential (e.g., -70 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit outward potassium currents. Record and save these baseline traces.

  • Introduce the Blocker-Containing Internal Solution:

    • Retract the pipette and replace it with one containing the this compound and TEA internal solution prepared in Protocol 1.

    • Approach a new cell and establish a whole-cell recording.

    • Allow for dialysis of the internal solution into the cell for at least 5-10 minutes to ensure adequate diffusion of Cs+ and TEA.

  • Record Potassium Currents with Blockers:

    • Apply the same voltage-step protocol as in step 3.

    • Record the resulting currents. A significant reduction in the outward currents compared to the baseline recordings indicates successful blockade of potassium channels.

  • Data Analysis:

    • Measure the peak outward current at each voltage step for both the baseline and blocker conditions.

    • Construct current-voltage (I-V) plots to visualize the reduction in potassium conductance.

    • Calculate the percentage of current blocked at various depolarizing potentials.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Prepare Cells establish_wc Establish Whole-Cell (K+ Internal) prep_cells->establish_wc prep_solutions Prepare Internal and External Solutions prep_solutions->establish_wc establish_wc_block Establish Whole-Cell (Cs+ + TEA Internal) prep_solutions->establish_wc_block record_baseline Record Baseline K+ Currents establish_wc->record_baseline record_baseline->establish_wc_block measure_currents Measure Peak Currents record_baseline->measure_currents dialyze Allow for Dialysis establish_wc_block->dialyze record_blocked Record Blocked K+ Currents dialyze->record_blocked record_blocked->measure_currents plot_iv Plot I-V Curves measure_currents->plot_iv calculate_block Calculate % Block plot_iv->calculate_block

Caption: Experimental workflow for assessing K+ channel blockade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular K_channel Potassium Channel K_out K+ K_channel->K_out Cs Cesium (Cs+) Cs->K_channel TEA TEA TEA->K_channel K_in K+ K_in->K_channel Blocked K+ Efflux

Caption: Mechanism of K+ channel blockade by intracellular Cs+ and TEA.

Potential Off-Target Effects and Considerations

While Cesium and TEA are effective potassium channel blockers, it is crucial to be aware of their potential off-target effects and other experimental considerations:

  • Gluconate's Effect on Other Channels: The use of gluconate as the primary anion in the internal solution can have unintended consequences. It has been reported that gluconate can block NMDA receptors and CLC-3 chloride channels, which could be a confounding factor in studies of excitotoxicity or synaptic plasticity.[12][13]

  • Cesium's Effect on Other Receptors: Recent studies have shown that cesium can act as an agonist for glycine (B1666218) receptors, which could be relevant in studies of inhibitory synaptic transmission.[14]

  • Irreversible Block by TEA: Under conditions of low or zero external potassium, intracellular TEA can cause an irreversible block of potassium channels.[15][16] It is therefore important to maintain a physiological concentration of potassium in the external solution.

  • Inward Rectifier Channels: Intracellular cesium is less effective at blocking inward rectifier potassium channels (Kir). To achieve a complete block of these channels, it is often necessary to also include a low concentration of cesium (e.g., 5 mM) in the external solution.[4]

  • Dialysis Time: Ensure adequate time for the intracellular solution to dialyze into the cell to achieve a complete block. This is particularly important for TEA, which has a slower onset of action.

  • Solution Stability: ATP and GTP in the internal solution can degrade over time, especially at room temperature. It is essential to keep the solution on ice and use it on the day it is prepared with these components.[11]

By carefully considering these factors and following the detailed protocols provided, researchers can effectively utilize the combination of this compound and TEA to achieve a complete and reliable blockade of potassium channels, thereby enabling the precise study of other ionic currents.

References

Application Notes and Protocols for Long-Term Storage and Stability of Cesium Gluconate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium gluconate is a salt widely utilized in neuroscience research, particularly in electrophysiology, as a key component of internal solutions for patch-clamp recordings. Its primary function is to block potassium channels, thereby isolating other ionic currents for study. The stability and purity of this compound stock solutions are critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes on the long-term storage, stability, and quality control of this compound stock solutions, along with relevant experimental protocols and an overview of the signaling pathways involving its constituent ions.

Long-Term Storage and Stability

The long-term stability of this compound stock solutions is influenced by storage temperature, light exposure, and the initial quality of the reagents and solvent. While specific long-term stability studies on this compound are not extensively documented in peer-reviewed literature, recommendations can be formulated based on the known properties of its components, cesium salts and gluconate salts.

Recommended Storage Conditions:

For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment. However, if stock solutions need to be prepared in advance, the following storage conditions are advised:

  • Short-term Storage (up to 1 month): Aliquot the stock solution into sterile, single-use tubes and store at -20°C.[1] Before use, thaw the solution at room temperature and ensure any potential precipitates are fully dissolved.

  • General Storage: For the solid compound, store in a cool, dry place in a tightly sealed container. A maximum temperature of 30°C and humidity of 70% is recommended for similar gluconate-containing products.

Factors Affecting Stability:

  • Precipitation: Concentrated solutions of gluconate salts may be susceptible to precipitation, especially at lower temperatures. It is crucial to ensure the solution is completely clear before use.

  • pH Fluctuation: The pH of the solution can be a critical factor, particularly when prepared from gluconic acid and cesium hydroxide. The pH of these solutions can drift over several hours after preparation.[2][3] It is advisable to allow the pH to stabilize before final filtration and storage.

  • Microbial Growth: Non-sterile solutions are prone to microbial contamination over time. Filtration through a 0.22 µm filter before storage is highly recommended.

  • Degradation: While sodium gluconate is reported to be very stable in aqueous solutions and resistant to oxidation and reduction, potential degradation of the gluconate anion over extended periods, especially under non-ideal storage conditions, cannot be entirely ruled out.[4]

Data Presentation: Recommended Stability Testing Parameters

For critical applications, it is advisable to perform in-house stability testing. The following table outlines key parameters to assess.

ParameterRecommended TestAcceptance CriteriaFrequency of Testing
Appearance Visual InspectionClear, colorless, free of visible particulatesEach use
pH pH meterWithin ± 0.2 of the initial valueMonthly
Concentration HPLC-RID or ICP-MS95-105% of the initial concentrationQuarterly
Purity HPLC-RIDNo significant degradation peaks observedQuarterly
Sterility Culture on appropriate mediaNo microbial growthInitially and as needed

Experimental Protocols

Protocol for Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound powder (high purity)

  • Nuclease-free water

  • Sterile conical tubes

  • 0.22 µm syringe filter

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh out the appropriate amount of this compound powder to prepare the desired volume of a 1 M solution (Molecular Weight: 328.0 g/mol ).

  • In a sterile beaker, add approximately 80% of the final volume of nuclease-free water.

  • While stirring, slowly add the this compound powder to the water.

  • Continue stirring until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid boiling.

  • Allow the solution to cool to room temperature.

  • Adjust the pH to the desired value (typically 7.2-7.4 for physiological applications) using a suitable acid (e.g., HEPES) or base (e.g., CsOH). Note that pH may drift, so re-checking after a few hours is recommended.

  • Bring the solution to the final volume with nuclease-free water.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot into single-use sterile tubes for storage.

Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the concentration and purity of a this compound solution. Method optimization may be required based on the specific HPLC system and column used.

Instrumentation:

  • HPLC system with a Refractive Index Detector (RID) or a Mass Spectrometer (MS).

  • A suitable column for organic acid analysis (e.g., an ion-exclusion column).

Mobile Phase:

  • A dilute aqueous acid solution (e.g., 0.005 N H₂SO₄) is commonly used for ion-exclusion chromatography.

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of this compound in nuclease-free water to create a calibration curve.

  • Sample Preparation: Dilute the this compound stock solution to be tested to a concentration that falls within the range of the calibration curve.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards, followed by the test sample.

    • Record the chromatograms.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the gluconate peak against the concentration of the standards.

    • Determine the concentration of the test sample by interpolating its peak area on the calibration curve.

    • Examine the chromatogram of the test sample for the presence of any new peaks, which may indicate degradation products.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Gluconate Signaling Pathway:

Gluconate can be metabolized through the pentose (B10789219) phosphate (B84403) pathway. The "gluconate shunt" is an alternative route where glucose is converted to 6-phosphogluconate, a key intermediate in this pathway.[1][5]

Gluconate_Shunt Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Gluconate Gluconate Glucose->Gluconate Glucose Dehydrogenase P6G 6-Phosphogluconate G6P->P6G Glucose-6-Phosphate Dehydrogenase P6P P6P Gluconate->P6P Gluconate Kinase PPP Pentose Phosphate Pathway P6G->PPP

Figure 1. The Gluconate Shunt Pathway.

Cesium in Cellular Signaling:

Cesium ions (Cs⁺) are widely used in electrophysiology to block voltage-gated potassium channels. This allows for the isolation and study of other ion channels. More recently, cesium has also been shown to directly activate glycine (B1666218) receptors, which are inhibitory neurotransmitter receptors.

Cesium_Signaling cluster_membrane Cell Membrane K_Channel K+ Channel Block Channel Block K_Channel->Block binds to GlyR Glycine Receptor Activation Receptor Activation GlyR->Activation binds to Cs_ext Extracellular Cs+ Cs_ext->K_Channel Cs_ext->GlyR K_efflux K+ Efflux Inhibition Block->K_efflux Hyperpolarization Membrane Hyperpolarization Activation->Hyperpolarization Experimental_Workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_storage Storage Weigh Weigh Cs-Gluconate Dissolve Dissolve in H₂O Weigh->Dissolve pH_Adjust Adjust pH Dissolve->pH_Adjust Final_Vol Bring to Final Volume pH_Adjust->Final_Vol Filter Sterile Filter (0.22 µm) Final_Vol->Filter Appearance Visual Inspection Filter->Appearance pH_Check pH Measurement Filter->pH_Check Concentration Concentration Assay (HPLC/ICP-MS) Filter->Concentration Purity Purity Check (HPLC) Filter->Purity Aliquot Aliquot Filter->Aliquot Store Store at -20°C Aliquot->Store Store->Appearance Before Use

References

Application Notes and Protocols for Filtering and Handling of Cesium Gluconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium gluconate (Cs-Gluc) is a critical component in intracellular solutions for patch-clamp electrophysiology, a technique central to neuroscience and drug discovery.[1][2][3] Its primary function is to act as a potassium (K+) channel blocker, which enhances the space clamp and allows for the stable recording of synaptic currents, such as excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).[1][4] However, a significant challenge encountered when working with gluconate-based solutions is their propensity to form precipitates.[5][6] This precipitation can lead to the clogging of micropipettes, disrupting experiments, causing loss of valuable cells, and compromising data quality.[5][6][7]

These application notes provide a detailed protocol for the preparation, filtration, and handling of this compound solutions to minimize precipitation and prevent pipette clogging. Adherence to these guidelines will promote more stable and reliable electrophysiological recordings.

Understanding the Problem: Precipitation in Gluconate Solutions

Gluconate, including both potassium and cesium salts, can be prone to precipitation over time, which can be exacerbated by factors such as temperature changes and solution stability.[5][6] While ready-made this compound is available to simplify solution preparation, the inherent properties of gluconate still pose a risk of particulate formation.[3] These microscopic precipitates can easily obstruct the fine tip of a patch pipette, leading to increased access resistance or complete blockage.[5][7]

Data Presentation: Impact of Filtration on Pipette Clogging

To illustrate the efficacy of filtration, the following table summarizes hypothetical comparative data between filtered and unfiltered this compound solutions.

Parameter Unfiltered Solution Filtered Solution (0.22 µm Syringe Filter)
Pipette Clogging Rate 15 - 25%< 2%
Average Recording Stability Moderate to LowHigh
Incidence of Increased Access Resistance FrequentRare
Time Lost to Pipette Replacement SignificantMinimal

Table 1: Comparison of Filtered vs. Unfiltered this compound Solutions in Patch-Clamp Experiments.

Experimental Protocols

Preparation of this compound Intracellular Solution

This protocol outlines the preparation of a standard this compound-based intracellular solution. Concentrations of components may be adjusted based on specific experimental needs.

Materials:

  • Cesium hydroxide (B78521) (CsOH) or this compound salt

  • Gluconic acid (if starting from CsOH)

  • HEPES

  • EGTA

  • MgCl₂

  • ATP-Mg

  • GTP-Na

  • Phosphocreatine

  • Ultrapure water (Milli-Q or equivalent)

  • pH meter

  • Osmometer

Procedure:

  • Dissolving Components: In a sterile container, dissolve all components except for ATP and GTP in approximately 80% of the final volume of ultrapure water.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired value (typically 7.2-7.4) using a concentrated solution of CsOH.[5] Be aware that pH stabilization of solutions made with gluconic acid can be slow.[8]

  • Volume Adjustment: Bring the solution to the final volume with ultrapure water.

  • Osmolarity Measurement: Measure the osmolarity of the solution using an osmometer. Adjust to the desired range (typically 280-300 mOsm) by adding more water or a concentrated salt solution.

  • Addition of ATP and GTP: Add ATP and GTP to the solution just before use, as they are heat-sensitive.[5]

  • Storage: If not for immediate use, aliquot the solution and store it at -20°C for up to one month.[1]

Filtration Protocol for this compound Solutions

This protocol details the critical step of filtering the prepared intracellular solution to remove any micro-precipitates.

Materials:

  • Prepared this compound intracellular solution

  • Sterile syringe (1 ml or 5 ml)

  • Sterile syringe filter (0.22 µm pore size, compatible with aqueous solutions, e.g., PVDF or PES)

  • Sterile microcentrifuge tubes for storing the filtered solution

Procedure:

  • Thawing: If the solution is frozen, thaw it completely and bring it to room temperature.[1]

  • Visual Inspection: Before filtration, visually inspect the solution for any visible precipitates. If significant precipitation is observed, it may be advisable to prepare a fresh solution.

  • Assembling the Filtration Unit: Aseptically attach the sterile 0.22 µm syringe filter to the tip of the sterile syringe.

  • Drawing the Solution: Draw the this compound solution into the syringe.

  • Filtering: Slowly and gently push the plunger of the syringe to pass the solution through the filter into a sterile microcentrifuge tube. Avoid applying excessive pressure, which could damage the filter membrane.

  • Storage of Filtered Solution: The filtered solution is now ready for use in filling patch pipettes. If not used immediately, store the filtered aliquots at 4°C for short-term use on the same day.[5]

Mandatory Visualizations

Experimental Workflow for Solution Preparation and Use

The following diagram illustrates the recommended workflow from solution preparation to its use in a patch-clamp experiment.

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Pre-Experiment Handling cluster_exp Experiment A Dissolve Components B Adjust pH A->B C Adjust Osmolarity B->C D Add ATP/GTP C->D E Aliquot & Freeze (-20°C) D->E For later use G Filter (0.22 µm Syringe Filter) D->G For immediate use F Thaw & Equilibrate to RT E->F F->G H Fill Patch Pipette G->H I Patch-Clamp Recording H->I

Caption: Workflow for this compound Solution Handling.

Signaling Pathway Blockade by Intracellular Cesium

This diagram illustrates the mechanism by which intracellular Cesium blocks potassium channels to facilitate the recording of synaptic currents.

G cluster_membrane Cellular Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space K_channel Potassium (K+) Channel K_out K+ Efflux K_channel->K_out Inhibited Na_channel Na+/Other Ion Channels Synaptic_current Synaptic Current (e.g., EPSC/IPSC) Na_channel->Synaptic_current Allows recording of Cs_pipette This compound (from pipette) Cs_pipette->K_channel Blocks K_ions K+ Ions K_ions->K_channel

Caption: Cesium-mediated Blockade of K+ Channels.

Conclusion

The issue of pipette clogging due to precipitation in this compound solutions is a common but manageable problem in patch-clamp electrophysiology. By implementing a systematic protocol that includes careful solution preparation, appropriate storage, and, most critically, a final filtration step through a 0.22 µm syringe filter, researchers can significantly reduce the incidence of clogging. This will lead to more efficient experiments, improved data quality, and greater success in electrophysiological recordings.

References

Troubleshooting & Optimization

How to stabilize the pH of a homemade Cesium gluconate internal solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with homemade Cesium gluconate internal solutions for electrophysiological recordings.

Frequently Asked Questions (FAQs)

Q1: Why is pH stability crucial for a this compound internal solution?

A1: Maintaining a stable physiological pH (typically 7.2-7.4) is critical for the health and viability of the cell being studied.[1][2] Fluctuations in intracellular pH can alter protein function, enzyme activity, and ion channel properties, leading to experimental artifacts and compromising the integrity of your data.[1]

Q2: What is the most common buffering agent for this compound internal solutions?

A2: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is the most widely used buffer in these solutions.[1][3][4] Its pKa of approximately 7.5 at room temperature makes it highly effective at maintaining a stable pH within the desired physiological range.[5][6][7]

Q3: Can I use other buffers besides HEPES?

A3: While HEPES is the standard, other biological buffers can be used depending on the specific experimental requirements. When selecting an alternative, it is crucial to choose a buffer with a pKa close to the desired pH of your internal solution. The table below provides a list of common biological buffers and their properties.

Troubleshooting Guide

Issue 1: The pH of my this compound solution keeps drifting downwards over several hours after preparation.
  • Possible Cause: This is a common issue when preparing the solution by titrating D-gluconic acid with Cesium hydroxide (B78521) (CsOH).[8][9] D-gluconic acid exists in equilibrium with its lactone form (glucono-δ-lactone). The slow hydrolysis of the lactone back to gluconic acid releases protons, causing the pH to drop over time.[9]

  • Solution Workflow:

    G cluster_0 Troubleshooting pH Drift cluster_1 Details for Solution 2 cluster_2 Details for Solution 3 A Initial pH Adjustment Drifts Downward B Cause: Slow hydrolysis of glucono-δ-lactone to gluconic acid A->B Identify C Solution 1: Pre-made this compound Salt B->C Option D Solution 2: pH Adjustment Strategy B->D Option E Solution 3: Aging the Solution B->E Option D1 Add CsOH to near final concentration first D->D1 E1 Prepare the solution 24 hours in advance E->E1 D2 Slowly titrate with D-gluconic acid D1->D2 E2 Allow pH to stabilize E1->E2 E3 Perform final pH adjustment before use E2->E3

  • Detailed Solutions:

    • Use this compound Salt: The most straightforward solution is to use commercially available, pre-made this compound salt instead of preparing it from gluconic acid and CsOH. [10]This eliminates the issue of lactone hydrolysis.

    • Modified Titration: If preparing from scratch, first add the required amount of CsOH to water, then slowly titrate with the D-gluconic acid solution. [9]The basic environment helps to accelerate the conversion of the lactone to the acid form. [9] 3. "Age" the Solution: Prepare the solution a day before your experiment. [8]Allow it to stir at room temperature for several hours or overnight to allow the pH to stabilize. You can then make a final, fine adjustment to the pH before aliquoting and freezing.

Issue 2: The pH of the solution is correct, but the osmolarity is too high.
  • Possible Cause: This often occurs after significant additions of CsOH to correct for pH drift, which increases the total solute concentration. [9]

  • Solution:

    • Prepare a Concentrated Stock: Make a more concentrated stock solution of this compound than required. After the pH has stabilized, measure the osmolarity.

    • Dilute to Final Concentration: Based on the measured osmolarity, calculate the amount of sterile, ultrapure water needed to dilute the solution to the target osmolarity (typically 280-295 mOsm). [1][3]

Issue 3: A precipitate forms in my internal solution after unfreezing.
  • Possible Cause: Some components of the internal solution, such as Mg-ATP or GTP, can precipitate out of solution, especially if the solution is not kept on ice after thawing. [1]Additionally, improper mixing or pH can cause salts to precipitate.

  • Solution:

    • Filter Before Use: Always filter your internal solution through a 0.22 µm syringe filter before use to remove any micro-precipitates. [1][11] 2. Add ATP/GTP on the Day of Experiment: Prepare the base internal solution and freeze it in aliquots. Add the temperature-sensitive components like ATP and GTP to the aliquot on the day of the experiment and keep the solution on ice. [1][3] 3. Ensure Complete Dissolution: When preparing the initial solution, ensure each component is fully dissolved before adding the next.

Data Presentation

Table 1: Common Biological Buffers for Internal Solutions

BufferpKa at 25°CEffective pH Range
MES6.105.5 - 6.7
Bis-Tris6.465.8 - 7.2
PIPES6.766.1 - 7.5
MOPS7.146.5 - 7.9
HEPES 7.48 6.8 - 8.2
TES7.406.8 - 8.2
Tricine8.057.4 - 8.8

Data sourced from various chemical suppliers and publications. [5][12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Solution (from D-Gluconic Acid and CsOH)

This protocol is for the preparation of a 100 mL stock solution.

  • Initial Preparation: In a sterile beaker with a magnetic stir bar, add approximately 80 mL of sterile, ultrapure water.

  • Add Buffer and Salts: Add HEPES (e.g., to a final concentration of 10 mM) and other stable salts (e.g., CsCl, EGTA, MgCl₂) to the water and allow them to dissolve completely.

  • Add Cesium Hydroxide: Slowly add the calculated amount of a 50% w/v Cesium hydroxide solution.

  • Titrate with Gluconic Acid: While continuously monitoring the pH, slowly add a 50% w/v D-gluconic acid solution dropwise until the pH is approximately 7.4. [3]5. Stabilization Period: Cover the beaker and allow the solution to stir at room temperature for at least 4-6 hours, or preferably overnight. The pH is expected to drop during this period. [8]6. Final pH Adjustment: After the stabilization period, make a final pH adjustment to your target value (e.g., 7.25) using a small amount of CsOH. [1][2]7. Adjust Volume and Osmolarity: Add ultrapure water to bring the solution to the final volume of 100 mL. Measure the osmolarity. If it is too high, you will need to dilute the solution as described in the troubleshooting section. The target osmolarity should be 10-20 mOsm lower than your external solution. [1]8. Aliquot and Store: Filter the solution through a 0.22 µm filter and store it in aliquots at -20°C or below. [3]9. Working Solution: On the day of the experiment, thaw an aliquot and add any heat-sensitive reagents like Mg-ATP and Na-GTP. Keep the working solution on ice. [1][3]

Signaling Pathway and Experimental Workflow Visualization

G cluster_0 Internal Solution Preparation Workflow A 1. Dissolve Buffer (HEPES) and stable salts in H2O B 2. Add CsOH A->B C 3. Titrate with D-Gluconic Acid to approx. pH 7.4 B->C D 4. Stabilize for 4-24 hours (pH will drift down) C->D E 5. Final pH adjustment with CsOH to target (e.g., 7.25) D->E F 6. Adjust to final volume and measure osmolarity E->F G 7. Filter (0.22 µm) and store at -20°C F->G H 8. On experiment day: Thaw, add ATP/GTP, keep on ice G->H G cluster_0 Buffering Mechanism of HEPES H-HEPES Protonated HEPES HEPES- Deprotonated HEPES H-HEPES->HEPES- + OH- H+ H+ H-HEPES->H+ HEPES-->H-HEPES + H+

Chemical equilibrium of the HEPES buffering system.

References

Why is my Cesium gluconate solution pH drifting over time?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of pH instability in Cesium gluconate solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my this compound solution drifting over time?

A1: The primary reason for pH drift in this compound solutions is the chemical equilibrium between gluconate and its cyclic ester form, glucono-delta-lactone (GDL). When this compound is dissolved in water, a portion of the gluconate ions will exist in equilibrium with GDL. Over time, this GDL will slowly hydrolyze back into gluconic acid.[1][2] This hydrolysis process releases hydrogen ions (H⁺) into the solution, causing a gradual decrease in pH. The rate of this hydrolysis is influenced by factors such as temperature and the initial pH of the solution.[2]

Q2: How significant is the pH drift and how quickly does it occur?

A2: The magnitude and rate of pH drift can be significant, particularly in unbuffered solutions. The hydrolysis of glucono-delta-lactone (GDL) to gluconic acid is a time-dependent process. For example, a freshly prepared 1% aqueous solution of GDL can experience a pH drop from approximately 3.6 to 2.5 within two hours. While your this compound solution will have a different starting pH, the underlying principle of GDL hydrolysis driving the pH down remains the same. The process can take several hours to reach equilibrium, with some researchers noting that pH stabilization of their gluconate-based internal solutions for patch-clamp electrophysiology can take over 20 hours.[3][4]

Q3: Are there any other factors that can contribute to pH instability?

A3: Besides the gluconate-GDL equilibrium, other factors can influence the pH stability of your this compound solution:

  • Carbon Dioxide Absorption: Solutions exposed to the atmosphere can absorb carbon dioxide (CO₂), which forms carbonic acid in water, leading to a decrease in pH. This effect is more pronounced in poorly buffered or alkaline solutions.

  • Contamination: Microbial contamination can alter the pH of a solution through metabolic byproducts.

  • Leaching from Containers: Certain types of glass or plastic containers can leach acidic or basic compounds into the solution over time, although this is generally a minor effect with modern laboratory ware.

Troubleshooting Guide: pH Drift in this compound Solutions

This guide provides a systematic approach to identifying and mitigating pH drift in your this compound solutions.

Problem: The pH of my freshly prepared this compound solution is continuously decreasing.

Logical Flowchart for Troubleshooting

G start Start: pH Drifting check_equilibrium Is the solution freshly prepared (within the last 24 hours)? start->check_equilibrium allow_equilibration Action: Allow solution to equilibrate for at least 24 hours at a stable temperature. check_equilibrium->allow_equilibration Yes check_buffer Is the solution adequately buffered for the target pH range? check_equilibrium->check_buffer No final_check Re-measure pH after implementing changes. allow_equilibration->final_check add_buffer Action: Incorporate a suitable biological buffer (e.g., HEPES, MOPS) at an effective concentration. check_buffer->add_buffer No check_storage How is the solution being stored? check_buffer->check_storage Yes add_buffer->final_check improper_storage Exposed to air, fluctuating temperatures, or unsealed container? check_storage->improper_storage proper_storage Action: Store in a tightly sealed container, at a constant, cool temperature, and consider inert gas overlay. improper_storage->proper_storage Yes improper_storage->final_check No proper_storage->final_check

Caption: Troubleshooting workflow for addressing pH drift in this compound solutions.

Possible Cause Suggested Solution
Gluconate-GDL Equilibrium Allow the solution to equilibrate for an extended period (e.g., 24 hours) at a consistent temperature before final pH adjustment and use. This allows the hydrolysis of GDL to approach completion. For applications requiring high pH stability, such as electrophysiology, preparing a stock solution of this compound and allowing it to age for several days before use can be beneficial.[3][4]
Inadequate Buffering Incorporate a biological buffer suitable for your experimental pH range. For many biological applications, buffers like HEPES, MOPS, or PIPES are effective. The buffer concentration should be sufficient to resist pH changes due to GDL hydrolysis. A typical starting concentration is 10-20 mM.
CO₂ Absorption Store the solution in a tightly sealed container to minimize contact with air. For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Temperature Fluctuations Store the solution at a constant, cool temperature (e.g., 4°C).[5] Temperature changes can shift the gluconate-GDL equilibrium and alter the rate of hydrolysis.[2] Avoid repeated freeze-thaw cycles if possible, as this can affect solution stability.

Experimental Protocols

Protocol 1: Preparation of a pH-Stable this compound Internal Solution for Electrophysiology

This protocol is adapted for preparing a this compound-based internal solution where pH stability is critical.

Materials:

  • Cesium hydroxide (B78521) (CsOH)

  • D-gluconic acid solution (typically ~50% w/w in water)

  • HEPES buffer

  • Other components as required by the specific experimental needs (e.g., EGTA, ATP, GTP)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter and osmometer

Procedure:

  • Initial Mixing: In a suitable container, combine the required amounts of all solid components, such as HEPES and any other salts, with approximately 80% of the final volume of high-purity water.

  • Adding Cesium Hydroxide: Slowly add the desired molar amount of Cesium hydroxide to the solution while stirring. This will create a basic solution.

  • Titration with Gluconic Acid: While continuously monitoring the pH, slowly titrate the solution with the D-gluconic acid solution. Adding the acid to the basic solution helps to accelerate the conversion of any lactone to the acid form.[3]

  • Equilibration: Once the target pH (e.g., 7.2-7.4) is approached, allow the solution to stir at a constant temperature (e.g., room temperature or 4°C) for several hours, or ideally, overnight. You will likely observe a downward drift in pH during this time.

  • Final pH Adjustment: After the equilibration period, make final, small adjustments to the pH using a dilute solution of CsOH. It is advisable not to use acids like HCl for pH adjustment as this will alter the chloride concentration.[5]

  • Osmolarity and Volume Adjustment: Check the osmolarity of the solution and adjust as necessary by adding more of the primary salt or water. Bring the solution to the final desired volume with high-purity water.

  • Storage: Filter the solution through a 0.22 µm filter and store it in aliquots at -20°C or -80°C.[6] For daily use, keep the thawed aliquot on ice.[7]

The Gluconate-GDL Hydrolysis Pathway

G cluster_equilibrium Slow Equilibrium gluconate Gluconate Ion (in solution) gdl Glucono-delta-lactone (GDL) (cyclic ester) gluconate->gdl Lactonization/ Hydration gluconic_acid Gluconic Acid gdl->gluconic_acid Hydrolysis h2o H₂O (Water) h_plus H⁺ (proton release) gluconic_acid->h_plus ph_drift pH Drift (decrease) h_plus->ph_drift

Caption: The equilibrium between gluconate and GDL, and the subsequent hydrolysis of GDL to gluconic acid, which releases protons and causes pH to decrease.

Quantitative Data Summary

The rate of GDL hydrolysis is dependent on pH and temperature. Below is a summary of kinetic data from the literature.

Condition Rate Constant (k) Reference
Phosphate buffer, pH 6.48.8 x 10⁻⁴ s⁻¹[1]
25°C, pH 3-52.26 x 10⁻⁴ s⁻¹ (by optical rotation)[1]
25°C, pH 3-51.31 x 10⁻⁴ s⁻¹ (by coulometry)[1]

Note: These rate constants describe the hydrolysis of GDL. In a this compound solution, the system is a dynamic equilibrium, and the observed rate of pH change will depend on the initial concentrations of gluconate and GDL.

For Drug Development Professionals

The pH of a formulation is a critical parameter that can affect the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API). When using this compound as an excipient, for example, as a counter-ion for a drug substance, it is imperative to account for the potential pH drift.

Key Considerations:

  • Preformulation Studies: During preformulation, the pH stability of the drug substance in the presence of this compound should be thoroughly investigated. This includes monitoring the pH of placebo formulations over time at various storage conditions.

  • Buffer Selection and Capacity: A robust buffering system is essential to maintain the pH within the desired range for the shelf life of the product. The chosen buffer must be compatible with both the API and this compound.

  • Forced Degradation Studies: The impact of the pH drift on the degradation of the API should be assessed through forced degradation studies. A lowering pH could potentially accelerate the hydrolysis of certain APIs.

By understanding the underlying chemistry of this compound solutions and implementing the appropriate preparation and storage procedures, the issue of pH drift can be effectively managed, ensuring the reliability and reproducibility of your experiments and formulations.

References

Adjusting osmolarity in Cesium gluconate solutions without affecting ion concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Cesium (Cs) gluconate-based internal solutions, particularly in the context of patch-clamp electrophysiology. The focus is on the critical step of adjusting solution osmolarity without altering the concentration of key ions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to adjust the osmolarity of my Cesium gluconate internal solution?

It is crucial to adjust the osmolarity of the internal (pipette) solution to be slightly lower than the external (extracellular) solution, typically by 10-20 mOsm.[1][2][3] This osmotic gradient helps to ensure a high-resistance "giga-seal" between the patch pipette and the cell membrane, which is essential for stable whole-cell recordings. A significant mismatch in osmolarity can cause the cell to swell or shrink, leading to recording instability and potentially cell death.[2][4]

Q2: How do I increase the osmolarity of my Cs-gluconate solution without changing the concentration of Cesium or gluconate ions?

To increase the osmolarity of your internal solution without altering the concentration of your primary ions, you should use a non-ionic, biologically inert substance known as an osmolyte. Common choices for this purpose in electrophysiology include mannitol (B672) and sucrose (B13894).[5] These molecules are large and do not readily cross the cell membrane, allowing them to exert osmotic pressure.

Q3: What are the key differences between mannitol and sucrose as osmolytes?

Both mannitol and sucrose are effective at adjusting osmolarity. The choice between them often comes down to laboratory preference and the specific requirements of the experiment.

  • Mannitol: A sugar alcohol that is widely used. It is considered to be metabolically inert in most neuronal preparations.[6]

  • Sucrose: A disaccharide that is also commonly used. Some researchers prefer to avoid sucrose due to the remote possibility of it being metabolized by certain cell types or affecting specific cellular processes.

In practice, for most standard patch-clamp experiments, either is a suitable choice.

Q4: How do I decrease the osmolarity of my internal solution?

If your internal solution is hyperosmotic, the simplest way to decrease its osmolarity is by adding a small amount of high-purity (e.g., double-distilled) water.[5] It is important to add the water in small increments and re-measure the osmolarity frequently to avoid over-diluting your solution. This will slightly dilute all components of your solution, so for precise final concentrations, it is best to remake the solution.

Q5: Can the pH adjustment of my Cs-gluconate solution affect its osmolarity?

Yes, this is a critical point. When preparing a Cs-gluconate solution from D-gluconic acid and Cesium hydroxide (B78521) (CsOH), the titration with CsOH to reach the target pH (typically 7.2-7.3) will contribute significantly to the final osmolarity.[7] It is essential to monitor the osmolarity after the pH has been adjusted and before adding your chosen osmolyte for the final adjustment. Preparing a stock solution of Cs-gluconate can help to streamline this process.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Final osmolarity is too low after dissolving all solutes. Inaccurate weighing of reagents or incomplete dissolution.Double-check all calculations and ensure all components are fully dissolved. Add a small amount of a concentrated stock solution of Cs-gluconate or an appropriate osmolyte (mannitol or sucrose) to reach the target osmolarity.
Final osmolarity is too high after pH adjustment. Excessive addition of CsOH during pH titration.Add a small volume of high-purity water to lower the osmolarity. Be mindful that this will slightly dilute all components. For future preparations, add the pH-adjusting solution more slowly and in smaller increments.
Recording is unstable, and the cell appears to be swelling or shrinking. The osmolarity difference between the internal and external solution is too large.Remeasure the osmolarity of both your internal and external (ACSF) solutions. The internal solution should ideally be 10-20 mOsm lower than the external solution.[1] Adjust the internal solution osmolarity as needed.
Difficulty achieving a giga-seal. The osmolarity of the internal solution may be too high relative to the external solution.Prepare a new internal solution with an osmolarity that is 10-20 mOsm lower than your ACSF.[3]

Quantitative Data Summary

The following table provides a quick reference for commonly used osmolytes and their properties.

Osmolyte Molecular Weight ( g/mol ) Typical Concentration Range Notes
Mannitol182.1710-30 mMWidely used and considered metabolically inert in most neuronal preparations.[6]
Sucrose342.3010-30 mMAn effective alternative to mannitol.
Glycerol (B35011)92.09Less commonly used in patch-clamp internal solutions but has been studied as an osmotic agent.[9][10]May have other biological effects.[11]

Example Calculation for Osmolarity Adjustment:

To increase the osmolarity of a 100 mL internal solution by 14 mOsm using mannitol:

  • Required concentration: 14 mM = 0.014 mol/L

  • Molecular weight of mannitol: 182.17 g/mol

  • Calculation: 0.014 mol/L * 182.17 g/mol * 0.1 L = 0.255 g

Therefore, you would add 255 mg of mannitol to your 100 mL solution.[5]

Experimental Protocols

Protocol for Preparing a this compound-Based Internal Solution

This protocol provides a step-by-step guide for preparing a standard Cs-gluconate internal solution and adjusting its osmolarity.

1. Reagent Preparation:

  • Prepare stock solutions of your main salts (e.g., 1M Cs-gluconate) and buffers (e.g., 1M HEPES) to improve accuracy and consistency.[8]

  • Use high-purity water (e.g., double-distilled or Milli-Q) for all solutions.

2. Solution Preparation (for a 50 mL final volume):

  • In a 50 mL conical tube, add the required volumes of your stock solutions and high-purity water, leaving some volume for pH and osmolarity adjustments (e.g., start with 45 mL of water).

  • Add the other components of your internal solution (e.g., EGTA, MgCl₂, ATP, GTP) from their respective stock solutions.

  • Gently mix the solution until all components are fully dissolved.

3. pH Adjustment:

  • Place the solution on a stirrer and use a calibrated pH meter to measure the pH.

  • Slowly add a concentrated solution of Cesium hydroxide (CsOH) dropwise to adjust the pH to the desired value (typically 7.2-7.3).[12]

  • Allow the pH to stabilize before taking a final reading. Be aware that solutions containing gluconic acid can take a significant amount of time to stabilize their pH.[7]

4. Osmolarity Measurement and Adjustment:

  • After the pH is stable, measure the osmolarity of the solution using a calibrated osmometer.

  • If the osmolarity is too low, add a small, pre-calculated amount of your chosen osmolyte (e.g., mannitol or sucrose). Dissolve it completely and re-measure.

  • If the osmolarity is too high, add a small amount of high-purity water and re-measure.

  • Repeat this process until the target osmolarity (typically 290-300 mOsm) is reached.[12]

5. Final Steps:

  • Bring the solution to the final volume with high-purity water.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[13]

  • Aliquot the solution into smaller volumes and store at -20°C. Thaw a fresh aliquot for each day of experiments.[8]

Visualizations

G cluster_prep Internal Solution Preparation cluster_adjust Osmolarity Adjustment Logic Start Start Weigh_Reagents Weigh Reagents & Prepare Stocks Start->Weigh_Reagents Dissolve Dissolve in ~90% Final Volume of H2O Weigh_Reagents->Dissolve Adjust_pH Adjust pH with CsOH Dissolve->Adjust_pH Measure_Osm Measure Osmolarity Adjust_pH->Measure_Osm Adjust_Osm Adjust Osmolarity Measure_Osm->Adjust_Osm Final_Volume Bring to Final Volume Adjust_Osm->Final_Volume Check_Osm Is Osmolarity Correct? Adjust_Osm->Check_Osm Filter Filter (0.22 µm) Final_Volume->Filter Aliquot Aliquot & Store at -20°C Filter->Aliquot End End Aliquot->End Check_Osm->Final_Volume Add_Osmolyte Add Mannitol/Sucrose Check_Osm->Add_Osmolyte Too Low Add_H2O Add High-Purity H2O Check_Osm->Add_H2O Too High Re_Measure Re-measure Add_Osmolyte->Re_Measure Add_H2O->Re_Measure Re_Measure->Check_Osm

Caption: Workflow for preparing and adjusting the osmolarity of a this compound internal solution.

G cluster_cell Cellular Environment cluster_osmotic_states Osmotic States & Water Movement Neuron Neuron (Intracellular Fluid) Isotonic Isotonic (Osm_in ≈ Osm_out) No Net Water Movement Neuron->Isotonic Hypotonic Hypotonic ACSF (Osm_in > Osm_out) Water Enters Cell (Swells) Neuron->Hypotonic Hypertonic Hypertonic ACSF (Osm_in < Osm_out) Water Leaves Cell (Shrinks) Neuron->Hypertonic ECF Extracellular Fluid (ACSF) ECF->Neuron Water Movement

References

Problems with cell health and stability using Cesium gluconate internal solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cesium gluconate-based internal solutions in their electrophysiology experiments.

Troubleshooting Guides

Problem: Unstable Recordings and Drifting Holding Current

Symptoms:

  • The holding current required to clamp the cell at a specific voltage drifts over time, often becoming progressively more negative.[1]

  • The baseline recording is noisy or shows sudden, large shifts.[2]

  • Input resistance changes unexpectedly during the recording.[1]

Possible Causes and Solutions:

CauseSolution
Potassium Channel Blockade Cesium blocks potassium leak channels, which can shift the reversal potential for the leak current towards 0 mV, leading to a larger inward current at negative holding potentials.[1] Allow the holding current to stabilize for up to 20 minutes after achieving whole-cell configuration.[1]
Pipette Drift Slow mechanical drift of the patch pipette can cause the seal to become unstable. Ensure the micromanipulator is securely fastened and that there is no tension on the headstage cables.[2]
Poor Seal Quality An initial giga-ohm seal that is not sufficiently stable can lead to a gradual increase in leak current. Ensure a high-quality seal (>1 GΩ) before breaking into the cell.
Incorrect Osmolarity A significant mismatch between the internal and external solution osmolarity can cause cell swelling or shrinking, leading to instability. The internal solution should typically be 10-20 mOsm lower than the external solution.[3][4][5]
Solution Contamination or Degradation Impurities or degradation of components in the internal solution can affect cell health. Use high-purity water and fresh reagents. Filter the internal solution before use and keep it on ice.[3][4]
Problem: Cell Swelling and Poor Health

Symptoms:

  • The cell visibly swells after establishing the whole-cell configuration.

  • The cell membrane appears blebbed or unhealthy under the microscope.

  • It is difficult to maintain a stable recording for an extended period.[2]

Possible Causes and Solutions:

CauseSolution
Hypotonic Internal Solution If the internal solution has a significantly lower osmolarity than the extracellular solution, water will move into the cell, causing it to swell.[3] Measure and adjust the osmolarity of your internal solution to be approximately 10-20 mOsm lower than your artificial cerebrospinal fluid (aCSF).[4][5]
Gluconate Effects Gluconate can chelate divalent cations like Ca2+.[3][6] While this effect is generally low-affinity, it could potentially disrupt intracellular calcium homeostasis. Consider using an alternative anion like methanesulfonate.[7][8]
Unhealthy Cells The initial health of the cells in the slice or culture is critical. Ensure proper oxygenation and pH of the aCSF during the experiment.[9]

Frequently Asked Questions (FAQs)

Q1: Why use a Cesium-based internal solution instead of a Potassium-based one?

A1: Cesium is used as the primary cation in internal solutions to block potassium channels.[3][8][10] This is advantageous for several reasons:

  • Improved Voltage Clamp: By blocking potassium conductances, Cesium increases the input resistance of the cell, which improves the quality of the voltage clamp (space clamp), especially when recording synaptic currents at depolarized potentials.[3][10][11]

  • Isolation of Synaptic Currents: It allows for the study of synaptic currents (EPSCs and IPSCs) without contamination from voltage-gated potassium currents.[8]

Q2: What are the disadvantages of using this compound?

A2: While beneficial for voltage-clamp experiments, this compound solutions have some drawbacks:

  • Inability to Study Action Potentials: Because Cesium blocks potassium channels, which are crucial for action potential repolarization, you cannot study firing patterns with a Cesium-based internal.[8]

  • Junction Potential: Gluconate has a different mobility than Cesium, which can create a significant liquid junction potential (around 10-15 mV) at the pipette tip. This means the actual membrane potential is more negative than the command potential.[11]

  • Potential for Cell Swelling: Incorrect osmolarity of the internal solution can lead to cell swelling and compromised cell health.[3]

  • Gluconate's Effect on NMDA Receptors: Studies have shown that gluconate can act as an antagonist at NMDA receptors, which could affect experiments focused on glutamatergic transmission.[12]

Q3: My this compound solution has a pH that is difficult to stabilize. What can I do?

A3: The pH of solutions containing gluconic acid can be slow to stabilize, sometimes taking hours.[6][13] This is due to the slow conversion of gluconolactone (B72293) to gluconic acid.[6] To address this:

  • Titrate Slowly: Add the base (e.g., CsOH) slowly while monitoring the pH.

  • Prepare in Advance: It can take a full day to prepare a solution with a stable pH.[13]

  • Alternative Preparation Method: Some protocols suggest adding the CsOH first and then slowly titrating with a pre-made gluconic acid solution.[6]

Q4: What is a typical osmolarity for a this compound internal solution?

A4: The osmolarity of the internal solution should be slightly lower than the external solution (aCSF) to aid in seal formation and maintain cell health. A typical range for a this compound internal solution is 280-295 mOsm , while the aCSF is typically around 300-310 mOsm.[1][4][5][7]

Q5: Can I use this compound for current-clamp recordings?

A5: No, Cesium-based internal solutions are not suitable for current-clamp recordings where the goal is to study action potentials and firing patterns.[10] The blockade of potassium channels by Cesium prevents the repolarization phase of the action potential. For current-clamp experiments, a Potassium-gluconate or Potassium-chloride based internal solution should be used.[3][10]

Experimental Protocols

Standard this compound Internal Solution Recipe

This recipe is a common starting point for whole-cell voltage-clamp recordings. Concentrations may need to be optimized for specific cell types and experimental conditions.

ComponentFinal Concentration (mM)
Cs-Gluconate117-130
HEPES10-20
EGTA0.2-10
NaCl2.8
Mg-ATP4
Na-GTP0.3
Phosphocreatine14
QX-314 (optional)0.2-5

Preparation Steps:

  • Prepare a stock solution of 1M Cs-Gluconate by combining 2M CsOH and 2M D-gluconic acid in a 1:1 ratio.[7] Note that the pH of gluconic acid can be slow to stabilize.[6][13]

  • In a beaker, add the other solid ingredients to approximately 80% of the final volume of high-purity water.

  • Add the Cs-Gluconate stock solution.

  • Adjust the pH to 7.2-7.4 using CsOH. Do not use HCl, as this will alter the chloride concentration.[7]

  • Bring the solution to the final volume with high-purity water.

  • Measure the osmolarity and adjust to be 10-20 mOsm lower than the external solution.[3][4] Sucrose can be used to increase osmolarity if needed.[14]

  • Aliquot and store at -20°C.[7]

  • On the day of the experiment, thaw an aliquot and keep it on ice. Add fresh ATP and GTP. Filter the solution through a 0.22 µm syringe filter before use.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solution Prepare Internal Solution pull_pipette Pull Patch Pipette prep_slice Prepare Brain Slice/Cell Culture approach_cell Approach Cell prep_slice->approach_cell form_seal Form Giga-ohm Seal approach_cell->form_seal break_in Break into Whole-Cell form_seal->break_in record_data Record Data break_in->record_data analyze_currents Analyze Synaptic Currents record_data->analyze_currents

Caption: Workflow for a whole-cell patch-clamp experiment.

Troubleshooting_Flowchart start Unstable Recording check_seal Is the Giga-ohm seal > 1 GΩ? start->check_seal check_osmolarity Is internal osmolarity 10-20 mOsm below external? check_seal->check_osmolarity Yes improve_seal Improve seal quality or re-patch check_seal->improve_seal No check_drift Is there visible pipette drift? check_osmolarity->check_drift Yes adjust_osmolarity Adjust osmolarity with sucrose check_osmolarity->adjust_osmolarity No stabilize_current Allow holding current to stabilize (up to 20 min) check_drift->stabilize_current No secure_manipulator Secure micromanipulator and check cables check_drift->secure_manipulator Yes

Caption: Troubleshooting logic for unstable patch-clamp recordings.

Signaling_Pathway cluster_pipette Patch Pipette cluster_cell Neuron pipette This compound Internal Solution k_channel Potassium Channels pipette->k_channel Cesium blocks membrane_potential Membrane Potential k_channel->membrane_potential Influences synaptic_receptors Synaptic Receptors (e.g., AMPA, GABA) synaptic_receptors->membrane_potential Influences

Caption: Effect of Cesium on key neuronal components.

References

Technical Support Center: Cesium Gluconate-Based Pipette Solutions & Liquid Junction Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Cesium gluconate-based pipette solutions in patch-clamp electrophysiology. Our goal is to help you minimize liquid junction potential (LJP) and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is a this compound-based internal solution used in patch-clamp experiments?

A1: this compound (Cs-Glu) internal solutions are primarily used to block potassium (K+) channels.[1][2][3] Cesium ions (Cs+) are larger than potassium ions and do not readily pass through most K+ channel pores, effectively inhibiting their current.[3] This is advantageous for several reasons:

  • Enhanced Synaptic Currents: By blocking outward K+ currents, the membrane resistance is increased, which enhances the detection of smaller synaptic currents.[1]

  • Improved Space Clamp: The blockade of K+ channels leads to a better uniformity of the voltage clamp across the entire neuron, which is particularly important for studying synaptic events in dendritic compartments.[2][3]

  • Stable Recordings at Depolarized Potentials: It allows for stable voltage clamping at very positive potentials without the activation of large outward voltage-gated K+ currents.[1]

Q2: What is liquid junction potential (LJP) and why is it a concern with this compound solutions?

A2: Liquid junction potential is a voltage offset that arises at the interface of two electrolyte solutions with different ionic compositions and/or concentrations.[4] In patch-clamp, this occurs at the tip of the recording pipette where the internal solution meets the external bath solution. The LJP is generated by the differential mobility of ions diffusing across this junction.[5][6]

This compound solutions are particularly prone to generating a significant LJP because the gluconate anion has a much lower ionic mobility compared to the cesium (Cs+) cation and the primary ions in the external solution (e.g., Na+, Cl-).[1][5][7] This disparity in ion movement leads to a charge separation at the pipette tip, creating a voltage potential that can be in the range of +10 to +15 mV.[5][8] This potential summates with the true membrane potential, leading to inaccurate measurements if not corrected.[5]

Q3: How do I correct for the liquid junction potential?

A3: There are two main approaches to correct for the LJP: calculation and experimental measurement, followed by post-hoc or real-time correction.

  • Calculation: The LJP can be calculated using software programs like JPCalc (often integrated into pCLAMP software) or the online LJPcalc.[5][6][9][10] These tools use the Henderson or Nernst-Planck equations, taking into account the ionic composition and mobility of both the internal and external solutions.[6]

  • Experimental Measurement: The LJP can be measured directly by placing the patch pipette first in a bath containing the internal solution (where the potential should be zeroed) and then in the external solution. The resulting voltage difference is the LJP.[5][7] It is crucial to use a reference electrode with a stable and low LJP, such as a 3 M KCl agar (B569324) bridge, for this measurement.[5][7][11]

Once the LJP value is determined, it must be subtracted from your recorded potentials.[5][7]

  • In current-clamp: V_corrected = V_measured - LJP

  • In voltage-clamp: V_command_corrected = V_command_intended - LJP

Q4: Can I minimize the LJP instead of just correcting for it?

A4: While complete elimination is difficult with Cs-gluconate, you can take steps to minimize it. One approach is to replace gluconate with an anion that has a mobility closer to that of Cesium, such as methanesulfonate (B1217627) (MeSO4).[1] However, this will alter the properties of your internal solution. Another strategy is to use a salt bridge with ions of similar mobility, like KCl, to interface with the bath solution, though this is not always practical for standard patch-clamp setups.[4][12][13] For most applications, calculating and correcting for the LJP is the most common and accepted practice.

Troubleshooting Guides

Issue 1: Unstable Recordings or Increasing Holding Current at Negative Potentials

  • Problem: After establishing a whole-cell recording with a Cs-gluconate internal solution, the holding current at negative potentials (e.g., -70 mV) becomes progressively larger and unstable over time.[14]

  • Possible Causes & Solutions:

    • Poor Electrode Stability: The Ag/AgCl wire inside your pipette needs a stable chloride concentration to maintain a steady potential. Low chloride internal solutions can lead to instability.

      • Solution: Ensure your internal solution contains at least 5-10 mM Cl-.[14][15] This is often achieved by adding a small amount of CsCl or NaCl.

    • Blockade of Leak K+ Channels: Cesium blocks leak potassium channels that are active at rest. This increases the cell's input resistance and can shift the reversal potential for the leak current closer to 0 mV, leading to a larger inward current needed to hold the cell at negative potentials.[14]

      • Solution: This is an expected consequence of using a Cesium-based internal. Allow the holding current to stabilize for 15-20 minutes after breaking in.[14] If the current is too large, consider if a less negative holding potential is feasible for your experiment.

    • Osmolarity Mismatch: A significant difference in osmolarity between your internal and external solutions can cause cell swelling or shrinking, leading to instability.

      • Solution: Measure the osmolarity of both solutions. The internal solution should ideally be 10-20 mOsm lower than the external solution.[3][16] Adjust the internal solution osmolarity with a non-ionic substance like sucrose (B13894) or by slightly modifying the main salt concentration.

Issue 2: Difficulty Preparing Cs-Gluconate Solution (pH Instability, Precipitation)

  • Problem: When making the Cs-gluconate internal solution from gluconic acid and Cesium hydroxide (B78521) (CsOH), the pH is unstable and drifts for hours, and the final osmolarity is too high.[17][18]

  • Possible Causes & Solutions:

    • Slow Conversion of Gluconolactone: Gluconic acid in solution exists in equilibrium with its lactone form. The conversion between these forms is slow and pH-dependent, causing the pH to drift.[17]

      • Solution: Instead of titrating an acidic solution with CsOH, first add the desired concentration of CsOH to water and then slowly titrate with a pre-made stock solution of gluconic acid. The basic environment speeds up the conversion from lactone to the acid form, leading to faster pH stabilization.[17] Alternatively, purchase or prepare this compound as a salt.[17]

    • Precipitation with Divalent Cations: Gluconate can chelate divalent cations like Calcium (Ca2+) and Magnesium (Mg2+), potentially leading to precipitation.[3][17]

      • Solution: Prepare your internal solution by adding the components in a specific order. It is often best to add Ca2+ and Mg2+ last and from concentrated stock solutions. Ensure all components are fully dissolved before adding the next. Always filter your internal solution through a 0.22 µm filter before use.[3]

Issue 3: Pipette Clogging During Experiments

  • Problem: Recording pipettes frequently become clogged after filling with Cs-gluconate solution.

  • Possible Causes & Solutions:

    • Precipitation in the Internal Solution: As mentioned above, gluconate can precipitate with other components in the solution. This is a common issue with K-gluconate as well.[3]

      • Solution: Ensure all components of your internal solution are fully dissolved. Prepare the solution fresh and filter it before use.[3] Keep the solution on ice to maintain the stability of temperature-sensitive components like ATP and GTP.[3]

    • Biocytin (B1667093)/Dye Interactions: If you are including biocytin or other labeling dyes, they may not be fully soluble or could interact with other solution components.

      • Solution: Ensure the dye is fully dissolved. Some researchers have noted that cesium-based internals may not be ideal for biocytin labeling.[19] If labeling is critical, a potassium-based internal might be a better choice.

Data Presentation

Table 1: Calculated Liquid Junction Potentials for Common Pipette Solutions

Pipette Solution CationPipette Solution AnionTypical LJP (mV) vs. aCSFReference(s)
Potassium (K+)Gluconate+10 to +16[5][8][20]
Cesium (Cs+)Gluconate~ +10 to +15 (calculated)[2][15]
Potassium (K+)Methylsulfate (MeSO4)Lower than K-Gluconate[1]
Cesium (Cs+)Chloride (Cl-)-3[20]

Note: These are typical values. The actual LJP will depend on the precise ionic composition and concentration of your internal and external solutions. It is always recommended to calculate the LJP for your specific solutions.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Internal Solution

This protocol provides a method for preparing a stable Cs-gluconate internal solution, adapted from best practices to avoid common pitfalls.[16][17][21]

  • Prepare Stock Solutions: It is advisable to prepare concentrated stock solutions of the main components (e.g., 1M HEPES, 2M CsOH, 1M Gluconic Acid).

  • Initial Mixing: In a sterile beaker with a stir bar, add high-purity water to approximately 80% of the final volume.

  • Add Cesium Hydroxide: Add the required volume of your 2M CsOH stock solution to the water.

  • Add Buffers and Salts: Add other components such as HEPES, NaCl, and EGTA. Allow each to dissolve completely before adding the next.

  • Titrate with Gluconic Acid: Slowly add your 1M Gluconic Acid stock solution while continuously monitoring the pH. This method of adding the acid to the base helps to stabilize the pH more rapidly.[17]

  • Adjust pH: Carefully adjust the final pH to your target (typically 7.2-7.4) using your CsOH or Gluconic Acid stock solutions.

  • Add Divalent Cations: Add MgCl2 and CaCl2 from stock solutions.

  • Add Energy Sources: On the day of the experiment, add fresh ATP and GTP to the aliquot you will be using, as they are prone to degradation.

  • Final Volume and Osmolarity: Bring the solution to the final volume with high-purity water. Measure the osmolarity and adjust if necessary. It should be 10-20 mOsm lower than your external solution.[3][16]

  • Filter and Store: Filter the solution through a 0.22 µm syringe filter. Aliquot into smaller volumes and store at -20°C.[3]

Protocol 2: Experimental Measurement of Liquid Junction Potential

This protocol outlines the steps to directly measure the LJP.[5][7][8]

  • Prepare Reference Electrode: Use a 3 M KCl agar bridge as your reference (bath) electrode to minimize junction potentials at the reference junction.[5][7]

  • Zero the Amplifier: Fill a recording pipette with your Cs-gluconate internal solution. Place the pipette tip and the 3 M KCl reference electrode into a beaker containing the same internal solution. In current-clamp mode (I=0), use the pipette offset control on your amplifier to zero the output voltage.[5][8]

  • Measure the LJP: Without changing the amplifier offset, move the recording pipette and the reference electrode to a beaker containing your standard external (bath) solution. The new, stable voltage reading is the potential of the pipette relative to the bath.

  • Determine the LJP: The liquid junction potential (by convention, bath relative to pipette) is the negative of the value measured in step 3.[5][22] For a typical Cs-gluconate solution, the reading in step 3 will be around -10 to -15 mV, making the LJP +10 to +15 mV.

  • Apply Correction: Use this measured LJP value to correct your experimental data as described in FAQ 3.

Visualizations

LJP_Correction_Workflow cluster_prep Preparation & Measurement cluster_exp Experiment & Correction start Start solutions Prepare Internal (Cs-Gluconate) & External Solutions start->solutions calc_ljp Calculate LJP (e.g., JPCalc) solutions->calc_ljp Method 1 measure_ljp OR Measure LJP Experimentally solutions->measure_ljp Method 2 ljp_value LJP Value Determined calc_ljp->ljp_value measure_ljp->ljp_value correction Apply Correction: V_corr = V_meas - LJP V_cmd_corr = V_cmd - LJP ljp_value->correction Use for Correction patch Perform Patch-Clamp Recording data_acq Acquire Raw Data (V_measured or I_measured) patch->data_acq data_acq->correction final_data Corrected Data correction->final_data

Caption: Workflow for determining and applying the LJP correction.

Troubleshooting_Flowchart start Unstable Recording or High Holding Current? q_cl Is [Cl-] in internal solution > 5 mM? start->q_cl a_cl_yes Yes q_cl->a_cl_yes Yes a_cl_no No q_cl->a_cl_no No q_osmo Is internal osmolarity 10-20 mOsm lower than external? a_cl_yes->q_osmo fix_cl Increase [Cl-] to 5-10 mM for electrode stability. a_cl_no->fix_cl a_osmo_yes Yes q_osmo->a_osmo_yes Yes a_osmo_no No q_osmo->a_osmo_no No leak_block Issue likely due to block of leak K+ channels. Allow 15-20 min for stabilization. a_osmo_yes->leak_block fix_osmo Adjust osmolarity with sucrose or by altering main salt conc. a_osmo_no->fix_osmo

Caption: Troubleshooting unstable recordings with Cs-gluconate.

References

Cesium Gluconate Internal Solutions: A Technical Support Guide for Reproducible Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Cesium (Cs+)-based internal solutions for patch-clamp electrophysiology. It addresses the critical question of whether to use "ready-made" commercial solutions or in-house preparations to ensure experimental reproducibility. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help users navigate common challenges and achieve consistent, high-quality data.

"Ready-made" vs. In-house Cesium Gluconate: A Reproducibility Comparison

While direct comparative studies on the reproducibility of "ready-made" versus in-house this compound solutions are not extensively published, an analysis of the potential sources of variability strongly suggests that commercial preparations may offer a higher degree of consistency. In-house solutions are susceptible to a range of factors that can introduce variability, whereas commercial suppliers can implement stringent quality control measures to minimize these issues.

A key advantage of "ready-made" solutions is the time saved from not having to prepare the solution from scratch, a process that can be lengthy and prone to error.[1][2]

Factors Influencing Reproducibility
FactorIn-house Preparation"Ready-made" Commercial Solution
Component Quality & Purity Dependent on the grade of individual chemicals purchased from various suppliers. Can be a source of variability, as some salts may contain heavy metal contaminants that can block ion channels.[3]Typically uses high-purity, pre-qualified reagents, ensuring consistency.
Weighing & Pipetting Accuracy Prone to human error, which can lead to variations in final ionic concentrations.Manufactured in large batches with precise, calibrated equipment, minimizing volumetric and mass errors.
pH Adjustment Can be a significant source of variability. The pH of gluconate-based solutions can drift over several hours, requiring repeated adjustments that can alter the final osmolarity.[4][5]pH is precisely adjusted and stabilized according to proprietary protocols, ensuring lot-to-lot consistency.
Osmolarity Control Requires careful measurement and adjustment. Incorrect osmolarity is a common cause of failed experiments and can damage cells.[6][7]Osmolarity is precisely measured and adjusted to a specified range, which is reported on the certificate of analysis.
Water Quality Dependent on the in-house water purification system (e.g., Milli-Q), which requires regular maintenance to ensure high-purity water.[3]Uses high-purity, sterile, and nuclease-free water, eliminating a potential source of contamination.
Contamination (Bacterial/Chemical) Risk of contamination from glassware, equipment, or the environment. ATP and GTP are particularly susceptible to degradation.[8]Produced in a controlled environment, often sterile-filtered and packaged to prevent contamination.
Lot-to-Lot Consistency Can vary significantly with each new batch preparation due to the factors listed above.While lot-to-lot variability can still occur, it is generally minimized through standardized manufacturing processes and quality control testing.

Troubleshooting Guide

This guide addresses common issues encountered during patch-clamp experiments using this compound-based internal solutions.

IssuePotential Cause(s)Recommended Solution(s)
Unstable Gigaseal (>1 GΩ) 1. Solution Osmolarity: A large mismatch between internal and external solution osmolarity can compromise seal formation.[6] 2. Particulates: Debris in the internal solution can clog the pipette tip. 3. Pipette Tip Quality: Irregularly shaped or dirty pipette tips hinder proper sealing.1. Ensure the internal solution osmolarity is 10-20 mOsm lower than the external solution.[6] 2. Filter the internal solution through a 0.22 µm syringe filter immediately before use.[9] 3. Use high-quality borosilicate glass and a reliable puller. Fire-polishing the pipette tip can create a smoother surface for sealing.
Loss of Seal After Whole-Cell Configuration 1. Cell Health: Unhealthy or damaged cells have fragile membranes. 2. Mechanical Instability: Drift in the micromanipulator or perfusion system can dislodge the pipette. 3. High Pipette Resistance: Very fine tips can sometimes lead to resealing of the membrane.1. Ensure proper slice/cell culture health and handling. 2. Check for vibrations and secure all components of the rig. Ensure a slow and steady perfusion rate. 3. Use pipettes with a resistance in the range of 3-7 MΩ for whole-cell recordings.[9][10]
High or Unstable Access Resistance (Ra) 1. Incomplete Membrane Rupture: Insufficient suction can result in a partial whole-cell configuration. 2. Clogged Pipette Tip: Debris from the cell interior can partially block the pipette opening. 3. Gluconate Precipitation: K-gluconate can sometimes precipitate and clog the recording pipette.1. Apply short, sharp pulses of suction to fully rupture the membrane patch. 2. Briefly apply light positive pressure to clear the tip. Monitor Ra continuously. 3. While less common with this compound, ensure the solution is fully dissolved and filtered.
"Run-down" of Currents 1. Lack of ATP/GTP: Energy-dependent cellular processes, including channel phosphorylation, are compromised.[8] 2. Washout of Intracellular Components: Essential second messengers and enzymes are dialyzed by the pipette solution.1. Always include fresh ATP and GTP in the internal solution. Keep the solution on ice to prevent degradation.[6] 2. Consider using the perforated patch technique if washout is a concern.
Inconsistent Recording Quality 1. Solution Degradation: ATP/GTP are prone to hydrolysis at room temperature.[8] 2. pH or Osmolarity Shifts: Improperly prepared or stored solutions can change over time.1. Aliquot internal solution and store at -20°C or -80°C. Thaw a fresh aliquot for each day of recording and keep it on ice.[6][9] 2. Re-measure the pH and osmolarity of a thawed aliquot to ensure it is within the acceptable range.

Frequently Asked Questions (FAQs)

Q1: Why use a Cesium-based internal solution instead of a Potassium-based one?

A1: Cesium is a potent blocker of most potassium (K+) channels.[6][11] In voltage-clamp experiments, blocking K+ channels is advantageous because it reduces outward currents, leading to a more stable recording and improved space clamp, especially when holding the cell at depolarized potentials.[11] This allows for better isolation of synaptic currents (EPSCs and IPSCs).[12]

Q2: What is the ideal osmolarity and pH for a this compound internal solution?

A2: The internal solution should typically have an osmolarity that is 10-20 mOsm lower than the external artificial cerebrospinal fluid (aCSF).[6] A common range for internal solution osmolarity is 280-295 mOsm, with the aCSF being around 300-310 mOsm.[6][7] The pH of the internal solution is usually adjusted to 7.2-7.4 with CsOH.[11][13]

Q3: How should I prepare and store my in-house this compound internal solution for maximum reproducibility?

A3: To maximize reproducibility, follow these steps:

  • Use high-purity water and reagents.[3]

  • Prepare a stock solution of the main salts (e.g., this compound) and add other components from concentrated stocks.[13]

  • Allow the solution to equilibrate and the pH to stabilize before making final adjustments. Be aware that gluconate solutions can have a slow pH drift.[4]

  • Adjust the pH and then the final osmolarity.

  • Sterile-filter the solution (0.22 µm filter).[9]

  • Aliquot into single-use volumes and store at -20°C or -80°C.[6][9]

  • Add energy sources like ATP and GTP fresh on the day of the experiment to a thawed aliquot kept on ice.[6]

Q4: Can components of the internal solution affect intracellular signaling pathways?

A4: Yes. The composition of the internal solution can significantly impact cellular processes. For example, different anions and cations can modulate the activity of enzymes like Protein Kinase A (PKA).[14] Fluoride, sometimes used as a seal enhancer, can also interact with PKA, adenylate cyclase, and lipid phosphatases.[14] EGTA, a calcium chelator, can also affect PKA activity.[14] It is crucial to be aware of these potential off-target effects and to keep the internal solution composition consistent across experiments.

Experimental Protocols

In-house Preparation of this compound Internal Solution (100 mL)

This protocol is adapted from established methodologies.[6][12][13]

1. Reagent Preparation:

  • Prepare stock solutions of individual components in high-purity water where appropriate (e.g., 1 M HEPES, 1 M MgCl2). This allows for more accurate final concentrations.

2. Mixing the Main Components:

  • To approximately 80 mL of high-purity water, add the following components in order, ensuring each is fully dissolved before adding the next:

ComponentFinal Concentration (mM)Amount for 100 mL
Cs-Gluconate1173.25 g
HEPES200.477 g
EGTA0.415.2 mg
NaCl2.816.4 mg
TEA-Cl582.9 mg
Mg-ATP4203 mg
Na-GTP0.421 mg
Phosphocreatine10211 mg

Note: ATP and GTP should be added fresh on the day of the experiment from a frozen stock solution to the final aliquot of internal solution.

3. pH and Osmolarity Adjustment:

  • Adjust the pH to 7.2 - 7.3 using a 1 M CsOH solution. Monitor the pH closely as it may drift.[4]

  • Bring the total volume to 100 mL with high-purity water.

  • Measure the osmolarity using an osmometer.

  • Adjust the osmolarity to the desired range (e.g., 280-290 mOsm) by adding a small amount of a hyperosmotic solution (like sucrose) or high-purity water.

4. Final Steps:

  • Filter the solution through a 0.22 µm sterile syringe filter.

  • Aliquot into sterile microcentrifuge tubes in volumes suitable for a single day's experiments.

  • Store the aliquots at -20°C or -80°C for up to several months.[15]

Visualizations

Experimental Workflow for Internal Solution Preparation and Use

G cluster_prep In-House Solution Preparation cluster_commercial Commercial 'Ready-Made' Solution cluster_experiment Day of Experiment reagents Weigh High-Purity Reagents mix Dissolve in High-Purity Water reagents->mix ph Adjust pH with CsOH mix->ph osmolarity Adjust Osmolarity ph->osmolarity filter Sterile Filter (0.22 µm) osmolarity->filter aliquot Aliquot and Freeze (-20°C) filter->aliquot thaw Thaw Aliquot on Ice aliquot->thaw purchase Purchase from Supplier store Store as per Instructions store->thaw add_atp Add Fresh ATP/GTP thaw->add_atp fill_pipette Fill Patch Pipette add_atp->fill_pipette record Perform Patch-Clamp Recording fill_pipette->record

Caption: Workflow for preparing and using in-house vs. commercial internal solutions.

Logical Relationship for Troubleshooting Seal Instability

G cluster_solution Solution Issues cluster_pipette Pipette Issues cluster_cell Cellular/Mechanical Issues unstable_seal Unstable Gigaseal osmolarity Incorrect Osmolarity unstable_seal->osmolarity particulates Particulates/Contamination unstable_seal->particulates ph_issue Incorrect pH unstable_seal->ph_issue tip_quality Poor Tip Quality unstable_seal->tip_quality pipette_clog Clogged Tip unstable_seal->pipette_clog cell_health Poor Cell Health unstable_seal->cell_health mechanical_drift Mechanical Drift unstable_seal->mechanical_drift

Caption: Potential causes contributing to unstable gigaseal formation.

Signaling Pathway Modulation by Internal Solution Components

G cluster_internal Internal Solution Components cluster_signaling Intracellular Signaling cluster_channel Ion Channel Function gluconate Gluconate pka Protein Kinase A (PKA) gluconate->pka + egta EGTA egta->pka + atp ATP atp->pka Substrate no_atp ATP Depletion phosphatase Phosphatases no_atp->phosphatase Dominates channel_phos Channel Phosphorylation State pka->channel_phos Phosphorylates phosphatase->channel_phos Dephosphorylates channel_activity Altered Channel Activity / Run-down channel_phos->channel_activity

Caption: Modulation of PKA signaling and channel phosphorylation by internal solution components.

References

Technical Support Center: Optimizing Cesium Gluconate for Synaptic Event Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Cesium (Cs+) gluconate concentration for the study of small synaptic events. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during whole-cell patch-clamp recordings using Cesium gluconate-based internal solutions.

Problem Potential Cause(s) Suggested Solution(s)
Unstable baseline recording, especially at negative holding potentials (e.g., -70 mV).[1] 1. Incomplete block of leak K+ channels: Cesium may not completely block all potassium conductances, leading to a persistent outward current that the amplifier struggles to clamp. 2. Shift in leak current reversal potential: Replacing intracellular potassium with cesium shifts the reversal potential for leak currents closer to 0 mV, resulting in larger inward currents at negative holding potentials.[1] 3. Cell health: The cell may be unhealthy, leading to increased leak conductance.1. Add other K+ channel blockers: Include TEA (Tetraethylammonium) (5-20 mM) and/or 4-AP in your internal solution to achieve a more complete block of potassium channels.[2] 2. Optimize holding potential: If possible, use a more depolarized holding potential (e.g., -50 mV or -25 mV) where the clamp is more stable.[1] 3. Add external Cs+: A small concentration of external Cs+ (e.g., 3-5 mM) can help block inwardly rectifying K+ channels that may not be fully blocked by internal Cs+ alone.[3] 4. Monitor cell health: Ensure proper oxygenation and pH of the external solution.[4] Discard the recording if the holding current becomes excessively large.
Difficulty achieving a Giga-ohm (GΩ) seal. 1. Incorrect osmolarity of internal solution: The osmolarity of the internal solution should be 10-20 mOsm lower than the external solution (ACSF).[5][6] 2. Pipette tip issues: The pipette tip may be dirty, broken, or have an incorrect resistance for the cell type.[4] 3. Unhealthy cells: The health of the cells in the slice or culture is compromised.[4]1. Verify osmolarity: Measure and adjust the osmolarity of your internal solution to be slightly hypo-osmotic compared to your ACSF. A typical range for internal solutions is 280-295 mOsm.[5][7] 2. Use fresh, clean pipettes: Pull fresh pipettes and ensure their resistance is appropriate for your target cells (typically 3-7 MΩ for whole-cell recordings).[4] 3. Check slice/culture health: Ensure proper preparation and maintenance of your cells.
Gradual increase in access resistance during recording. 1. Precipitation of gluconate: Gluconate can sometimes precipitate, especially in the presence of certain ions, clogging the pipette tip.[6] 2. Cell swelling or damage: Poor cell health can lead to changes in cell morphology and an increase in access resistance.1. Filter internal solution: Always filter your internal solution through a 0.22 µm filter before use.[6][8] 2. Consider alternative anions: If the problem persists, consider using a different anion with better mobility, such as methylsulfate (B1228091) (MeSO4).[6][9] 3. Monitor the cell: Discard recordings where access resistance changes significantly.
pH of the internal solution is unstable when using gluconic acid.[10] Slow conversion of gluconolactone (B72293) to gluconic acid: Gluconic acid in solution exists in equilibrium with its lactone form. This slow conversion can lead to a drifting pH.[10]1. Titrate CsOH with gluconic acid: Start with the desired concentration of Cesium Hydroxide (CsOH) and slowly titrate with a pre-made stock solution of gluconic acid. Adding the acid to a basic solution speeds up the conversion.[10] 2. Allow for equilibration: Let the solution equilibrate for an extended period (sometimes hours) while monitoring and adjusting the pH. 3. Use pre-made this compound: To save time and avoid pH issues, consider using commercially available, ready-to-use this compound.[11]
Incomplete blockade of all potassium currents. Cesium is not a universal potassium channel blocker: Some K+ channels are not effectively blocked by intracellular Cesium alone.[2]1. Include additional blockers: For a more complete blockade, especially of voltage-gated potassium channels, add TEA (10-20 mM) to the internal solution.[2] 2. Use external blockers: For specific K+ channel subtypes, external application of blockers like 4-AP, Iberiotoxin (for BK channels), or Apamin (for SK channels) may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: Why should I use a this compound-based internal solution instead of a Potassium gluconate-based one?

A1: Cesium-based internal solutions are primarily used in voltage-clamp experiments to record small synaptic events like miniature Excitatory Postsynaptic Currents (mEPSCs) or miniature Inhibitory Postsynaptic Currents (mIPSCs).[12] Cesium ions are larger than potassium ions and act as a broad-spectrum blocker of many potassium channels.[6][9] Blocking these channels increases the input resistance of the neuron and improves the quality of the voltage clamp (space clamp), making it easier to detect small synaptic currents that might otherwise be masked by potassium channel noise.[8][9][13] However, because K+ channels are blocked, you cannot study action potential firing with a Cesium-based internal.[9][12]

Q2: What is a typical concentration range for this compound in an internal solution?

A2: The concentration of this compound typically ranges from 115 mM to 135 mM. The exact concentration depends on the specific requirements of the experiment and the desired osmolarity of the final solution.

Q3: How can I record both mEPSCs and mIPSCs with a this compound internal?

A3: You can isolate mEPSCs and mIPSCs by clamping the cell at different holding potentials. To record mEPSCs, you would typically hold the cell at the reversal potential for GABAergic currents (around -70 mV), where mIPSCs are negligible.[12] To record mIPSCs, you would hold the cell at the reversal potential for glutamatergic currents (around 0 mV), where mEPSCs are negligible.[12][14] The exact holding potentials will depend on the chloride concentration in your internal solution.

Q4: Can Cesium in the internal solution affect the cell's health or properties over time?

A4: Yes, prolonged recordings with Cesium-based solutions can sometimes lead to instability, especially at very negative holding potentials.[1] The replacement of intracellular potassium with cesium alters the cell's natural ionic balance and can shift the reversal potential for leak currents, leading to a larger holding current required to maintain the clamp.[1] It is good practice to monitor the cell's holding current and input resistance throughout the experiment and establish criteria for discarding unstable recordings.

Q5: What is the purpose of gluconate as the anion?

A5: Gluconate is a large, relatively inert anion that does not readily pass through most ion channels.[9] This helps to maintain the ionic composition of the internal solution and prevents significant changes in the cell's chloride reversal potential, unless a specific amount of chloride is intentionally added. However, gluconate has been reported to have a low affinity for calcium ions, which could potentially influence calcium-dependent processes.[6]

Data Summary

Common this compound Internal Solution Compositions
ComponentConcentration Range (mM)PurposeReference(s)
Cs-Gluconate 117 - 135Primary cation; blocks K+ channels.[5][7]
HEPES 10 - 20pH buffer.[5][7]
EGTA / BAPTA 0.2 - 10Calcium chelator to buffer intracellular Ca2+.[5][7]
NaCl / KCl 2 - 9Sets the chloride reversal potential.[5][7]
MgCl2 1 - 2Required for ATP-dependent enzymes.[7]
Mg-ATP 2 - 4Energy source for cellular processes.[7]
Tris-GTP 0.3Energy source for G-protein coupled signaling.[7]
Phosphocreatine 14Energy reserve to regenerate ATP.[7]
QX-314 0.2 - 5Blocks voltage-gated sodium channels intracellularly.[7][8]
TEA-Cl 5Blocks voltage-gated potassium channels.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Internal Solution (100 mL)

This protocol provides a method for preparing a standard Cs-gluconate internal solution.

Materials:

  • Cesium Hydroxide (CsOH)

  • D-Gluconic acid solution (typically ~50% w/w in H2O)

  • HEPES

  • EGTA

  • NaCl

  • MgCl2

  • Mg-ATP

  • Tris-GTP

  • Phosphocreatine-Tris

  • QX-314 Bromide

  • High-purity water (ddH2O)

  • pH meter and Osmometer

Procedure:

  • Start with approximately 80 mL of ddH2O.

  • Add the desired amount of CsOH.

  • Slowly add the D-gluconic acid solution while stirring continuously. This will generate the this compound in situ.

  • Add the other solid ingredients in the following order, allowing each to dissolve completely before adding the next: HEPES, EGTA, NaCl, MgCl2.

  • Allow the solution to equilibrate for at least 30 minutes.[5]

  • Adjust the pH to 7.2 - 7.3 using a 1M solution of CsOH. Be cautious not to use HCl, as this will alter your final chloride concentration.

  • Add Mg-ATP, Tris-GTP, Phosphocreatine, and QX-314. These components are often added fresh on the day of the experiment from frozen stock solutions.

  • Bring the final volume to 100 mL with ddH2O.

  • Measure the osmolarity. Adjust with ddH2O to bring it into the desired range (typically 280-295 mOsm), which should be 15-20 mOsm below your external ACSF.[5]

  • Aliquot the solution into single-use vials and store at -20°C or below.

  • Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter. Keep the solution on ice during the experiment.[6]

Protocol 2: Whole-Cell Voltage-Clamp Recording of mEPSCs

Objective: To isolate and record miniature Excitatory Postsynaptic Currents (mEPSCs) from a neuron.

Workflow:

  • Prepare acute brain slices or cultured neurons as per your standard protocol.

  • Continuously perfuse the recording chamber with oxygenated Artificial Cerebrospinal Fluid (ACSF) containing:

    • Tetrodotoxin (TTX, 0.5-1 µM) to block action potentials.

    • A GABA-A receptor antagonist (e.g., Picrotoxin, 100 µM, or Bicuculline, 10 µM) to block inhibitory currents.

  • Pull a borosilicate glass pipette to a resistance of 3-7 MΩ.

  • Fill the pipette with filtered, ice-cold this compound-based internal solution (from Protocol 1).

  • Approach a healthy neuron under visual guidance (e.g., DIC microscopy).

  • Apply gentle positive pressure and form a Giga-ohm seal with the cell membrane.

  • Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

  • Clamp the cell at the reversal potential for chloride (typically -60 mV to -70 mV, depending on your internal solution) to minimize contamination from inhibitory currents.

  • Allow the cell to dialyze with the internal solution and for the recording to stabilize (typically 3-5 minutes).

  • Record spontaneous mEPSCs. These will appear as small, fast-rising inward currents.

  • Monitor access resistance and holding current throughout the recording. Discard the recording if these parameters change significantly.

Visualizations

Experimental_Workflow_mEPSC_Recording cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Analysis Slice_Prep Prepare Brain Slice / Culture Approach Approach Neuron Slice_Prep->Approach Pipette_Prep Pull & Fill Pipette with Cs-Gluconate Internal Pipette_Prep->Approach ACSF_Prep Prepare ACSF with TTX & Picrotoxin ACSF_Prep->Approach Seal Form GΩ Seal Approach->Seal Positive Pressure Whole_Cell Rupture Membrane (Go Whole-Cell) Seal->Whole_Cell Negative Pressure Pulse V_Clamp Voltage Clamp at -70mV Whole_Cell->V_Clamp Stabilize Allow for Stabilization V_Clamp->Stabilize Record Record mEPSCs Stabilize->Record Data_Analysis Analyze Frequency, Amplitude, & Kinetics Record->Data_Analysis

Caption: Workflow for recording miniature EPSCs using a this compound internal solution.

Troubleshooting_Logic Start Start Recording Check_Stable Is Baseline Stable? Start->Check_Stable Unstable_Current Unstable Holding Current? Check_Stable->Unstable_Current No Proceed Proceed with Experiment Check_Stable->Proceed Yes Add_TEA Add TEA/4-AP to Internal Solution Unstable_Current->Add_TEA Yes Check_Seal Is Seal > 1GΩ? Unstable_Current->Check_Seal No Change_Vhold Use More Depolarized Vhold Add_TEA->Change_Vhold Add_External_Cs Add External Cs+ (3-5mM) Change_Vhold->Add_External_Cs Check_Seal->Proceed Yes Seal_Failed Troubleshoot Sealing Check_Seal->Seal_Failed No Check_Osmolarity Check Internal Solution Osmolarity Seal_Failed->Check_Osmolarity Check_Pipette Check Pipette Resistance/Cleanliness Seal_Failed->Check_Pipette

Caption: Troubleshooting logic for common issues in whole-cell recordings with Cesium.

Signaling_Pathway_Block Membrane_Potential Membrane Potential K_Channels Potassium (K+) Channels Membrane_Potential->K_Channels regulates K_Channels->Membrane_Potential stabilizes (hyperpolarizes) Na_Channels Voltage-Gated Na+ Channels Synaptic_Input Glutamatergic Synaptic Input mEPSC Miniature EPSC (mEPSC) Synaptic_Input->mEPSC generates Cs_Internal Intracellular Cs+ Cs_Internal->K_Channels BLOCKS QX314_Internal Intracellular QX-314 QX314_Internal->Na_Channels BLOCKS TTX_External Extracellular TTX TTX_External->Na_Channels BLOCKS

Caption: Blockade of ion channels by components of the internal/external solutions to isolate mEPSCs.

References

Dealing with precipitation in frozen Cesium gluconate aliquots.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with frozen cesium gluconate aliquots.

Frequently Asked Questions (FAQs)

Q1: I observed a white precipitate in my this compound aliquots after thawing. What is it and is it normal?

A1: Precipitation in frozen and thawed this compound solutions is a known issue. The white precipitate is likely this compound that has come out of solution. While not ideal, it is a common occurrence, especially with concentrated solutions or after multiple freeze-thaw cycles.

Q2: What causes this compound to precipitate out of solution upon freezing?

A2: Several factors can contribute to the precipitation of this compound during freezing and thawing:

  • Concentration: Higher concentrations of this compound are more prone to precipitation as the solubility limit may be exceeded at lower temperatures.

  • pH: The pH of the solution can influence the stability of this compound. Preparing solutions with gluconic acid can be challenging due to slow pH equilibration, which might lead to instability.[1][2]

  • Freezing and Thawing Rate: Rapid freezing and slow thawing, or multiple freeze-thaw cycles, can promote the formation of larger crystals and reduce the likelihood of the precipitate redissolving.

  • Presence of Other Salts: The overall composition of your internal solution can affect the solubility of this compound.

Q3: Can I still use my this compound aliquots if they contain a precipitate?

A3: It is not recommended to use aliquots with visible precipitate directly in your experiments, as this will alter the effective concentration of this compound and other components in your solution. This can lead to variability in your results. The precipitate should be redissolved before use.

Q4: How can I redissolve the precipitate in my thawed this compound aliquots?

A4: Before use, it is crucial to ensure your this compound solution is free of precipitates.[3] Here are a few methods to redissolve the precipitate:

  • Warming: Gently warm the aliquot to room temperature or slightly above (e.g., 37°C).

  • Vortexing/Sonication: After warming, vortex the solution thoroughly. If the precipitate persists, sonication of the aliquot in a water bath for a few minutes can help to break up and redissolve the precipitate.[4]

Always visually inspect the solution to ensure all precipitate has dissolved before use.

Q5: What are the best practices for preparing and storing this compound solutions to minimize precipitation?

A5: To minimize the chances of precipitation, consider the following best practices:

  • Fresh is Best: Whenever possible, prepare fresh this compound solution on the day of the experiment.

  • Proper pH Adjustment: When preparing the solution from cesium hydroxide (B78521) and gluconic acid, allow adequate time for the pH to stabilize before final adjustment and filtration. This process can take several hours.[1]

  • Filtration: Filter the solution through a 0.22 µm filter before aliquoting and freezing.

  • Aliquot Size: Store the solution in small, single-use aliquots to avoid multiple freeze-thaw cycles.

  • Storage Temperature: Store aliquots at -20°C for up to one month. For longer-term storage, some protocols suggest keeping stock solutions at 4°C.[3]

  • Controlled Freezing: A slow, controlled rate of freezing can sometimes help, though flash-freezing in liquid nitrogen is a common practice for other biological samples to prevent large ice crystal formation.

Troubleshooting Guide: Precipitation in Frozen this compound Aliquots

If you encounter precipitation in your frozen this compound aliquots, follow this step-by-step troubleshooting guide.

Step 1: Visual Inspection

  • After thawing your aliquot at room temperature, carefully inspect it against a light source for any visible precipitate.

Step 2: Gentle Warming and Mixing

  • If a precipitate is present, warm the tube in your hand or in a 37°C water bath for a few minutes.

  • Vortex the tube for 30-60 seconds to facilitate redissolving.

Step 3: Sonication

  • If the precipitate remains after warming and vortexing, place the tube in a sonicating water bath for 5-10 minutes.[4]

  • Visually inspect the solution again.

Step 4: Re-filtration (Use with Caution)

  • If the precipitate cannot be redissolved, it may be necessary to prepare a fresh solution. Re-filtering the solution to remove the precipitate is not recommended as it will lower the concentration of this compound.

Quantitative Data Summary

ParameterRecommendation/ObservationSource(s)
Solubility in Water Soluble up to 200 mM[3]
Storage Temperature -20°C for aliquots, 4°C for stock solutions[3]
Storage Duration Up to one month at -20°C[3]
pH for Internal Solutions Typically adjusted to 7.2-7.4[5][6]
Precipitation Triggers High concentration, pH instability, freeze-thaw cycles[4][5]
Redissolving Methods Warming, vortexing, sonication[4]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Solution

This protocol is a general guideline based on common practices in electrophysiology labs.[3][5][6] Concentrations of components should be optimized for your specific application.

Materials:

  • Cesium Hydroxide (CsOH)

  • D-Gluconic Acid

  • Other components of your internal solution (e.g., HEPES, EGTA, MgCl₂, ATP, GTP)

  • High-purity water

  • pH meter

  • 0.22 µm syringe filters

Methodology:

  • Prepare stock solutions of key components. A common practice is to make a 1M stock of this compound by combining 2M CsOH and 2M D-gluconic acid in a 1:1 ratio.[3]

  • In a sterile container, dissolve all other components of your internal solution in high-purity water, using about 80% of the final volume.

  • Slowly add the this compound stock solution to reach the desired final concentration.

  • Adjust the pH to your target value (e.g., 7.3) using a solution of CsOH. Be aware that the pH adjustment with gluconic acid can be very slow, potentially taking hours to stabilize.[1] It is recommended to add CsOH first and then slowly titrate with gluconic acid.[2]

  • Once the pH is stable, bring the solution to the final volume with high-purity water.

  • Measure and adjust the osmolarity as needed.

  • Sterile filter the final solution through a 0.22 µm filter.

  • Aliquot into single-use tubes and store at -20°C.

Protocol 2: Thawing and Redissolving Precipitated this compound Aliquots

Methodology:

  • Remove a single-use aliquot from the -20°C freezer.

  • Allow the aliquot to thaw completely at room temperature.

  • Visually inspect for any precipitate.

  • If a precipitate is present, warm the tube to 37°C for 5 minutes.

  • Vortex the tube vigorously for 1 minute.

  • If the precipitate persists, place the tube in a sonicating water bath for 10 minutes.

  • Visually confirm that the solution is clear and free of any particulate matter before use.

  • If the precipitate cannot be redissolved, discard the aliquot and use a fresh one.

Visualizations

Troubleshooting_Precipitation start Thaw frozen aliquot of this compound check_precipitate Visually inspect for precipitate start->check_precipitate no_precipitate Solution is ready for use check_precipitate->no_precipitate No precipitate_present Precipitate is observed check_precipitate->precipitate_present Yes warm_vortex Warm to 37°C and vortex precipitate_present->warm_vortex check_dissolved1 Is the precipitate dissolved? warm_vortex->check_dissolved1 check_dissolved1->no_precipitate Yes sonicate Sonicate for 5-10 minutes check_dissolved1->sonicate No check_dissolved2 Is the precipitate dissolved? sonicate->check_dissolved2 check_dissolved2->no_precipitate Yes discard Discard aliquot and prepare fresh solution check_dissolved2->discard No

Caption: Troubleshooting workflow for precipitated this compound aliquots.

Cesium_Gluconate_Equilibrium cluster_solution Aqueous Solution cluster_precipitate Precipitate cluster_factors Factors Influencing Equilibrium Cs_ion Cesium Ions (Cs+) CsGlu_solid This compound (Solid) Cs_ion->CsGlu_solid Precipitation / Dissolution Glu_ion Gluconate Ions (C6H11O7-) Glu_ion->CsGlu_solid temp Low Temperature temp->CsGlu_solid Shifts equilibrium towards precipitation conc High Concentration conc->CsGlu_solid Favors precipitation ph pH Instability ph->CsGlu_solid Can decrease solubility freeze_thaw Freeze-Thaw Cycles freeze_thaw->CsGlu_solid Promotes crystal formation

Caption: Factors influencing this compound precipitation in solution.

References

Technical Support Center: The Impact of Gluconate on Intracellular Calcium Buffering

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses common issues and questions researchers encounter when using gluconate-based intracellular solutions in experiments involving calcium signaling. Gluconate, while widely used to maintain physiological chloride concentrations, acts as a low-affinity Ca²⁺ buffer, which can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intracellular calcium signals (e.g., from Fura-2, Fluo-8) are smaller or slower than expected when using a potassium gluconate-based pipette solution. Why is this happening?

A1: This is a common observation and is likely due to the intrinsic calcium-buffering capacity of gluconate. Gluconate anions act as a low-affinity Ca²⁺ chelator, binding to calcium ions that enter the cell.[1][2][3][4] This buffering action intercepts Ca²⁺ ions, reducing the free Ca²⁺ concentration available to bind to your fluorescent indicator, thereby diminishing the observed signal.[5][6] Essentially, gluconate competes with the indicator for calcium.

Q2: I'm studying synaptic transmission and see a reduced efficiency of neurotransmitter release when using a gluconate-based intracellular solution. Is this related to calcium?

A2: Yes, this is a well-documented effect. Neurotransmitter release is tightly coupled to a rapid, localized increase in intracellular Ca²⁺ near the release sites. Because gluconate buffers calcium, it can reduce the peak Ca²⁺ concentration achieved at the presynaptic terminal following an action potential.[1][5][6] Consequently, significantly more Ca²⁺ influx is required to trigger the same level of neurotransmitter release compared to when using a non-chelating anion like methanesulfonate (B1217627).[1][5][7]

Q3: How does the Ca²⁺ buffering of gluconate compare to other common anions used in patch-clamp solutions, like chloride (Cl⁻) or methanesulfonate (CH₃SO₃⁻)?

A3: Gluconate is a notable Ca²⁺ buffer among the common anions.

  • Gluconate: Has a low but significant affinity for Ca²⁺. A solution with 100 mM potassium gluconate can add a Ca²⁺ binding ratio of approximately 1.75.[1][5]

  • Chloride (Cl⁻): Is generally considered to have negligible Ca²⁺ binding capacity. However, high intracellular chloride can have other effects, such as altering the reversal potential for GABA(A)-mediated currents.[2][8]

  • Methanesulfonate: Is considered to have negligible Ca²⁺ binding capacity and is often the preferred choice when precise control over intracellular Ca²⁺ is critical.[1][5][6]

  • ATP: It's important to remember that other components of your intracellular solution, like ATP, also bind Ca²⁺ and will contribute to the overall buffering capacity.[1][5][7]

Q4: I'm seeing my patch pipette clog or my access resistance increase over time with a K-gluconate solution. What could be the cause?

A4: Potassium gluconate can sometimes precipitate, which may lead to clogging of the recording pipette and an increase in access resistance over time.[2] Ensure your solution is fully dissolved and filtered before use. If the problem persists, consider preparing fresh solution or using an alternative like potassium methylsulfate (B1228091) (KMeSO₄).[2][9]

Q5: How can I quantify the total calcium buffering effect of my specific gluconate-based intracellular solution?

A5: You can determine the Ca²⁺ binding properties of your solution experimentally using a fluorimetric titration method.[1][7] This involves titrating your intracellular solution, containing a low-affinity Ca²⁺ indicator dye (like Fura2FF), with known concentrations of Ca²⁺ and measuring the resulting fluorescence changes. By analyzing the titration curve, you can calculate a parameter (K₀.₅) that reflects the dissociation constant of the dye multiplied by the total Ca²⁺ binding ratio of all low-affinity ligands (like gluconate and ATP) in your solution.[1]

Quantitative Data Summary

The following tables summarize experimental data on the calcium-binding properties of various anions commonly used in intracellular solutions.

Table 1: Effect of Intracellular Anions on the Apparent Dissociation Constant (K₀.₅) of Fura2FF

Dominant Anion (100 mM)K₀.₅ of Fura2FF (μM)Implication
Caesium Methanesulfonate11.5 ± 1.7Negligible Ca²⁺ binding
Potassium Chloride13.8 ± 1.1Negligible Ca²⁺ binding
Potassium Isethionate14.8 ± 1.4Negligible Ca²⁺ binding
Potassium Glutamate15.6 ± 7.4Negligible Ca²⁺ binding
Potassium Gluconate 62.8 ± 3.4 Significant Ca²⁺ binding

Data adapted from Woehler et al., The Journal of Physiology, 2014.[1] A higher K₀.₅ value indicates that a higher total calcium concentration is needed to half-saturate the indicator, reflecting the presence of competing calcium binders in the solution.

Table 2: Calculated Calcium Binding Ratios (κ) for Solution Components

ComponentConcentrationCa²⁺ Binding Ratio (κ) Contribution
Potassium Gluconate 100 mM1.75
ATP (with excess Mg²⁺) 4 mM~0.8
ATP (3 mM free ATP) 4 mM13.8
Methanesulfonate N/ANegligible

Data adapted from Woehler et al., The Journal of Physiology, 2014.[1][5] The total Ca²⁺ binding ratio of a solution containing 100 mM K-gluconate and 4 mM ATP (with excess Mg²⁺) is approximately 3.55.[1][5]

Experimental Protocols & Visualizations

Protocol 1: Fluorimetric Titration to Determine Ca²⁺ Buffering Capacity

This protocol allows for the quantification of the total low-affinity Ca²⁺ binding capacity of a given intracellular solution.

Objective: To measure the apparent dissociation constant (K₀.₅) of a low-affinity Ca²⁺ indicator in the presence of potential Ca²⁺ binding anions like gluconate.

Materials:

  • Fluorimeter

  • Intracellular solution to be tested (e.g., K-gluconate based)

  • The same intracellular solution but without Ca²⁺ binding anions (e.g., KCl or K-methanesulfonate based) as a control.

  • Low-affinity Ca²⁺ indicator dye (e.g., Fura2FF, 5 µM).

  • High-precision microsyringe for titration.

  • Stock solution of CaCl₂.

  • Strong Ca²⁺ chelator (e.g., BAPTA) to determine initial Ca²⁺ contamination.

Procedure:

  • Prepare Solutions: Prepare the test solution (e.g., 100 mM K-gluconate, 10 mM HEPES, pH 7.2) and the control solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2). Add 5 µM of the Ca²⁺ indicator dye to each.

  • Determine Ca²⁺ Contamination: Place the solution in the fluorimeter. Add a small, known concentration of a high-affinity chelator like BAPTA (e.g., 20 µM) to determine and account for any initial contaminating Ca²⁺ in the solution.

  • Titration: Begin the titration by adding small, precise aliquots of the CaCl₂ stock solution.

  • Fluorescence Measurement: After each addition of CaCl₂, allow the solution to equilibrate and record the fluorescence of the indicator dye at its appropriate wavelengths.

  • Data Analysis:

    • Calculate the fraction of the indicator dye bound to Ca²⁺ after each titration step.

    • Plot the bound fraction as a function of the total added Ca²⁺ concentration.

    • Fit the resulting titration curve using a least-squares method to determine the K₀.₅ value, which is the concentration of added Ca²⁺ at which the dye is half-saturated.

  • Interpretation: A rightward shift in the titration curve and a higher K₀.₅ value for the gluconate-containing solution compared to the control solution indicates Ca²⁺ binding by gluconate.[1]

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sol Prepare Test (Gluconate) & Control (KCl) Solutions + 5µM Fura2FF fluorimeter Place Solution in Fluorimeter prep_sol->fluorimeter contam Add BAPTA to measure Ca²⁺ contamination fluorimeter->contam titrate Titrate with known [CaCl₂] aliquots contam->titrate measure Record Fluorescence titrate->measure measure->titrate Repeat plot Plot Bound Indicator Fraction vs. Total [Ca²⁺] measure->plot fit Fit Curve to determine K₀.₅ plot->fit compare Compare K₀.₅ of Gluconate vs. Control Solution fit->compare

Caption: Workflow for fluorimetric titration to quantify Ca²⁺ buffering.

Conceptual Impact of Gluconate on Calcium Signaling

The presence of gluconate in the cytoplasm introduces an additional buffering step that intercepts calcium ions, dampening the signal that reaches downstream effectors.

logical_relationship cluster_buffering Intracellular Space Ca_influx Ca²⁺ Influx (e.g., via channels) gluconate Gluconate Anion (Low-Affinity Buffer) Ca_influx->gluconate Intercepted/ Buffered free_ca Free Intracellular [Ca²⁺] Ca_influx->free_ca Direct Path downstream Downstream Effect (e.g., Neurotransmitter Release, Indicator Fluorescence) free_ca->downstream Reduced Signal

Caption: Gluconate intercepts Ca²⁺ influx, reducing downstream effects.

Simplified Calcium Signaling Pathway and Point of Interference

Gluconate acts as a general buffer and can affect any signaling pathway dependent on a rise in intracellular calcium, such as the Gq-coupled receptor pathway shown below.

signal_pathway GPCR Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Gluconate_Buffer Gluconate Buffering Ca_release->Gluconate_Buffer Intercepts Response Cellular Response Ca_release->Response

Caption: Gluconate buffers Ca²⁺ released from internal stores.

References

Technical Support Center: Incomplete Potassium Channel Block with Internal Cesium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete potassium channel block with internal Cesium gluconate during patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in the internal solution for patch-clamp recording?

A1: this compound (Cs-Glu) is used in internal solutions to block potassium (K+) channels from the intracellular side.[1][2] This is particularly useful in voltage-clamp experiments for several reasons:

  • Isolation of other currents: By blocking K+ currents, which are often large and can mask other currents, researchers can better isolate and study other ion channels, such as voltage-gated calcium channels or ligand-gated channels (e.g., AMPA or NMDA receptors).[1]

  • Improved space clamp: Blocking K+ channels increases the input resistance of the cell, which improves the quality of the voltage clamp, especially in complex neuronal morphologies.[3]

  • Enabling positive voltage commands: It allows the cell membrane to be clamped at very positive potentials without activating large outward K+ currents.[1]

Q2: How does internal Cesium block potassium channels?

A2: Cesium ions (Cs+) are larger than potassium ions (K+).[3] They can enter the pore of the potassium channel from the intracellular side but are too large to pass completely through.[3][4] This physically occludes the channel, preventing the flow of K+ ions.[3][4] The block is often voltage-dependent, meaning its effectiveness can change with the membrane potential.[5][6]

Q3: Is the block of potassium channels by internal Cesium always complete?

A3: No, the block of potassium channels by internal Cesium is often incomplete.[7] The degree of block can depend on several factors, including the specific type of potassium channel, the concentration of Cesium in the pipette solution, the membrane voltage, and the presence of other channel blockers.[5][7]

Q4: What are the main differences between a Cesium-based and a Potassium-based internal solution?

A4: The primary difference is the major cation. Potassium-based solutions (e.g., K-gluconate) are used to mimic the physiological intracellular environment and are ideal for current-clamp recordings where action potentials and firing patterns are studied.[1] Cesium-based solutions are non-physiological and are primarily used in voltage-clamp experiments to block K+ channels and improve the recording of other currents.[1][2] Action potentials cannot be studied using a Cesium-based internal solution.[1]

Troubleshooting Guide

Q1: I am still observing outward currents at positive potentials, suggesting an incomplete block of my potassium channels. What can I do?

A1: This is a common issue. Here are several steps you can take to improve the block:

  • Increase Cesium Concentration: If you are using a lower concentration of this compound, consider increasing it. A common concentration is around 110-135 mM.[8]

  • Add Other Potassium Channel Blockers: For a more complete block, especially for voltage-gated potassium channels (Kv channels), it is highly recommended to supplement your internal solution with other blockers.[7]

    • Tetraethylammonium (TEA): Adding 5-20 mM TEA to the internal solution can significantly improve the block of many Kv channels.[2][7]

    • 4-Aminopyridine (4-AP): While often used externally, it can also be included in the internal solution to block certain types of K+ channels.

  • Consider External Blockers: In some cases, especially with high densities of K+ channels, adding blockers to the external (bath) solution may be necessary.[7]

  • Allow for Sufficient Diffusion: After achieving the whole-cell configuration, wait for a sufficient amount of time (e.g., 5-10 minutes) to allow the Cesium and other blockers from your pipette to diffuse into the cell and exert their effect.

  • Check Your Voltage Protocol: The block by internal Cesium can be voltage-dependent.[5][6] The block may be more or less effective at different membrane potentials.

Q2: My whole-cell recordings are unstable when using a Cesium-based internal solution. What could be the cause?

A2: Instability in recordings with Cesium-based internals can arise from a few sources:

  • Junction Potential: Gluconate has a different mobility than Cesium, which can create a significant liquid junction potential (LJP) at the tip of your pipette.[1] This can lead to inaccuracies in the measured membrane potential. It's important to calculate and correct for the LJP.

  • Osmolarity Mismatch: Ensure the osmolarity of your internal solution is 10-20 mOsm lower than your external solution to promote a good seal and cell health.[3] A large mismatch can cause cell swelling or shrinking, leading to instability.

  • pH: The pH of your internal solution should be adjusted to physiological levels (typically 7.2-7.3) using Cesium Hydroxide (CsOH).[1][2]

Q3: I am trying to block inward-rectifier potassium (Kir) channels with internal Cesium, but it's not effective. Why?

A3: Internal Cesium is generally more effective at blocking outward K+ currents.[4] For inward rectifiers, the block by internal Cesium can be less effective because the driving force for K+ is inward. To effectively block Kir channels, consider the following:

  • External Cesium: Adding a low concentration of Cesium (e.g., 5 mM) to the external solution can be more effective at blocking Kir channels.[4]

  • External Barium: Barium (Ba2+) is a potent blocker of Kir channels and can be added to the external solution (e.g., 1-3 mM).[4]

Data Presentation

The following tables summarize typical compositions of Cesium-based internal solutions used for blocking potassium channels. The exact concentrations may need to be optimized for your specific cell type and experimental goals.

Table 1: Standard this compound Internal Solution

ComponentConcentration (mM)Purpose
Cs-Gluconate117-135Primary K+ channel blocker
HEPES10-20pH buffer
EGTA or BAPTA0.4-10Calcium chelator
MgCl22-5
NaCl2.8-8
Mg-ATP2-4Energy source
Na-GTP0.3-0.4Energy source
Phosphocreatine10-14Energy source
pH 7.2-7.3 Adjusted with CsOH
Osmolarity 280-295 mOsm Adjusted with sucrose (B13894) or water

Table 2: this compound Internal Solution with Enhanced K+ Block

ComponentConcentration (mM)Purpose
Cs-Gluconate110-120Primary K+ channel blocker
TEA-Cl 5-20 Broad-spectrum K+ channel blocker
QX-314 5 Na+ channel blocker
HEPES10pH buffer
EGTA1Calcium chelator
MgCl22-5
Mg-ATP4Energy source
Na-GTP0.4Energy source
Phosphocreatine14Energy source
pH 7.2-7.3 Adjusted with CsOH
Osmolarity 280-295 mOsm Adjusted with sucrose or water

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording with a Cesium-Based Internal Solution

1. Preparation of Internal Solution: a. Prepare the this compound-based internal solution according to the recipes in Table 1 or 2. For a 100 ml solution, dissolve the salts in approximately 90 ml of ultrapure water.[2][8] b. Adjust the pH to 7.2-7.3 using 1M CsOH.[2] c. Measure the osmolarity and adjust to 280-295 mOsm by adding water (to decrease) or sucrose (to increase).[2] d. Aliquot the solution and store at -20°C.[2] e. On the day of the experiment, thaw an aliquot and add fresh Mg-ATP, Na-GTP, and Phosphocreatine. Keep the solution on ice.[2] f. Filter the final solution through a 0.22 µm syringe filter before use.[3]

2. Pipette Preparation: a. Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[9] b. Backfill the pipette with the prepared internal solution, ensuring no air bubbles are trapped at the tip.[9]

3. Establishing a Whole-Cell Configuration: a. Place the coverslip with cells in the recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (aCSF). b. Mount the filled pipette in the headstage holder and apply positive pressure (via a syringe or mouth).[10] c. Lower the pipette into the bath and null the pipette offset potential. d. Under visual control (e.g., DIC microscopy), approach a target cell with the pipette tip.[9] e. Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ). f. Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[11]

4. Recording: a. Switch the amplifier to voltage-clamp mode. b. Allow the internal solution to equilibrate with the cell interior for at least 5-10 minutes to ensure adequate block of K+ channels. c. Monitor the series resistance and membrane capacitance. Compensate for the series resistance. d. Apply your voltage protocols to record the currents of interest.

Mandatory Visualization

Incomplete_K_Channel_Block_Mechanism cluster_membrane Cell Membrane K_channel Potassium Channel (Extracellular) Pore Intracellular K_ion_out K+ K_channel:f0->K_ion_out Incomplete Block (Some K+ efflux) Cs_ion Internal Cesium (Cs+) Cs_ion->K_channel:f1 Enters pore K_ion_in K+ K_ion_in->K_channel:f1 Attempts to exit Blocker Other Blockers (e.g., TEA) Blocker->K_channel:f1 Enhances block Troubleshooting_Workflow start Start: Incomplete K+ Block Observed check_diffusion Allow for >5 min diffusion? start->check_diffusion increase_cs Increase [Cs+] in internal solution check_diffusion->increase_cs Yes end_unresolved Consult further literature/ Consider alternative blockers check_diffusion->end_unresolved No (Wait longer) add_tea Add 5-20 mM TEA to internal solution increase_cs->add_tea check_kir Are you targeting Kir channels? add_tea->check_kir add_external_cs Add external Cs+ or Ba2+ check_kir->add_external_cs Yes end_resolved Issue Resolved check_kir->end_resolved No add_external_cs->end_resolved Experimental_Workflow prep_solution 1. Prepare Internal Solution (Cs-Gluconate +/- TEA) prep_pipette 2. Pull and Fill Pipette prep_solution->prep_pipette approach_cell 3. Approach Cell and Form Giga-seal prep_pipette->approach_cell whole_cell 4. Establish Whole-Cell Configuration approach_cell->whole_cell equilibrate 5. Equilibrate (5-10 min) whole_cell->equilibrate record 6. Record Currents of Interest equilibrate->record

References

Validation & Comparative

A Comparative Guide to Cesium Gluconate and Potassium Gluconate for Current-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in electrophysiological studies, the composition of the internal pipette solution is a critical determinant of experimental outcomes. In current-clamp recordings, the choice of the primary cation—typically potassium or cesium—can fundamentally alter the observed cellular properties. This guide provides an objective comparison of potassium gluconate and cesium gluconate, supported by established principles and experimental considerations.

Principle of Cation Selection in Current-Clamp Recordings

Current-clamp recordings are employed to investigate the membrane potential dynamics of a cell, most notably its ability to generate action potentials. The physiological basis for neuronal excitability is intrinsically linked to the flux of ions across the cell membrane, with potassium ions (K⁺) playing a paramount role in setting the resting membrane potential and orchestrating the repolarization phase of the action potential.

Consequently, internal solutions for current-clamp recordings are designed to mimic the intracellular environment, where potassium is the predominant cation. Potassium gluconate is a widely used salt for this purpose, as it maintains a physiological potassium gradient and allows for the study of natural firing patterns and membrane potential changes.

Cesium (Cs⁺), while also a monovalent cation, is a well-known blocker of many types of potassium channels. Its use is therefore generally reserved for voltage-clamp experiments where the suppression of potassium currents is desirable to isolate other currents, such as those from synaptic inputs. In current-clamp, the use of cesium is atypical and generally counterproductive to the goal of studying a neuron's intrinsic firing properties.

Performance Comparison: Potassium Gluconate vs. This compound

The following table summarizes the expected performance of potassium gluconate and this compound in current-clamp recordings based on their known effects on neuronal physiology.

ParameterPotassium GluconateThis compoundRationale
Primary Application Current-clamp recordings of intrinsic excitability and action potentials.[1][2]Voltage-clamp recordings to isolate synaptic currents by blocking K⁺ channels.[1][2]K⁺ is the physiological intracellular cation essential for action potential repolarization. Cs⁺ blocks K⁺ channels, which is desirable in voltage-clamp to improve space clamp.[1][3]
Effect on Resting Membrane Potential Helps maintain a physiological resting membrane potential.Can cause significant depolarization, with resting potentials shifting to near -10 mV.Cs⁺ blocks leak potassium channels that are crucial for setting the negative resting potential.
Action Potential Firing Allows for the recording of normal action potential firing patterns.[4]Abolishes or severely alters action potential firing.[1][4]Cs⁺ blocks the voltage-gated K⁺ channels necessary for action potential repolarization.[4]
Input Resistance Reflects the cell's natural input resistance.Increases input resistance.The blockade of K⁺ channels by Cs⁺ reduces membrane conductance.
Suitability for Studying Intrinsic Properties HighLowThe goal of studying intrinsic properties is to observe the cell's natural behavior, which is disrupted by Cs⁺.[2]
Considerations for the Gluconate Anion Gluconate can chelate Ca²⁺, potentially affecting calcium-dependent processes. It may also increase access resistance over time.[3]Same as with potassium gluconate. The choice of anion has its own set of considerations independent of the cation.[3]Gluconate is a large anion and has been shown to have low-affinity Ca²⁺ binding properties.[3]

Experimental Protocols

Preparation of Internal Solutions

A critical step in any patch-clamp experiment is the careful preparation of the internal solution. The osmolarity should be 10-20 mOsm lower than the external solution to ensure a good seal, and the pH should be adjusted to a physiological range (7.2-7.4).[3]

Table 2: Example Internal Solution Compositions

ComponentPotassium Gluconate-Based (for Current-Clamp)This compound-Based (for Voltage-Clamp)
K-Gluconate135 mM-
Cs-Gluconate-135 mM
HEPES10 mM10 mM
Mg-ATP4 mM4 mM
Na-GTP0.3 mM0.3 mM
EGTA0.2-1 mM0.2-1 mM
NaCl4 mM-
MgCl₂2 mM2 mM
Phosphocreatine10 mM10 mM
pH7.2-7.3 with KOH7.2-7.3 with CsOH
Osmolarity~290 mOsm~290 mOsm

Note: These are starting recipes and may need to be optimized for specific cell types and experimental questions.

Current-Clamp Recording Protocol
  • Prepare the Pipette: Pull a glass micropipette with a resistance of 3-7 MΩ. Fill the pipette with the filtered potassium gluconate-based internal solution, ensuring no air bubbles are trapped in the tip.

  • Approach the Cell: Under visual guidance (e.g., DIC microscopy), carefully approach the target neuron in the brain slice or cell culture dish.

  • Form a Gigaohm Seal: Apply gentle positive pressure to the pipette as it approaches the cell. Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ).

  • Establish Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip.

  • Switch to Current-Clamp Mode: Once in the whole-cell configuration, switch the amplifier to current-clamp mode.

  • Measure Intrinsic Properties:

    • Record the resting membrane potential (Vrest) with zero current injection.

    • Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance, membrane time constant, and firing properties of the neuron (e.g., action potential threshold, frequency, and adaptation).

Visualizing the Rationale

The choice between potassium and cesium as the primary internal cation is dictated by the experimental goals and the underlying ion channel physiology. The following diagrams illustrate the conceptual basis for this choice.

cluster_K Potassium Gluconate Internal Solution K_pipette K⁺-Gluconate in Pipette K_cell Physiological K⁺ Gradient Maintained K_pipette->K_cell Mimics Intracellular Environment AP Normal Action Potential Firing K_cell->AP Enables K⁺ Efflux for Repolarization

Caption: Workflow for current-clamp recordings using a potassium gluconate-based internal solution.

cluster_Cs This compound Internal Solution Cs_pipette Cs⁺-Gluconate in Pipette K_channels Potassium Channels Cs_pipette->K_channels Cs⁺ Blocks Channel Pore Blocked_AP Altered/Blocked Action Potentials K_channels->Blocked_AP Prevents K⁺ Efflux

Caption: The effect of a this compound-based internal solution on potassium channels and action potentials.

Concluding Remarks

References

Cesium Gluconate vs. Cesium Chloride: A Comparative Guide for Voltage-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of voltage-clamp electrophysiology, the composition of the internal pipette solution is a critical determinant of experimental success and data integrity. Among the choices for potassium channel blockade, cesium salts are paramount. This guide provides a detailed comparison of two commonly used cesium salts, Cesium Gluconate (Cs-Glu) and Cesium Chloride (CsCl), to aid researchers, scientists, and drug development professionals in selecting the optimal internal solution for their voltage-clamp experiments.

The primary role of cesium in the internal solution is to block voltage-gated potassium channels, thereby increasing membrane resistance and improving the space clamp.[1][2][3] This blockade is essential for isolating and accurately measuring synaptic currents or currents from other ion channels without contamination from potassium conductances. While the cation (Cesium) serves this primary blocking function, the choice of the accompanying anion—gluconate or chloride—has significant implications for the experimental outcome.

Comparative Analysis: this compound vs. Cesium Chloride

The selection between gluconate and chloride as the primary anion in a cesium-based internal solution hinges on the specific experimental goals. This compound is often favored for experiments aiming to maintain near-physiological intracellular chloride concentrations, while Cesium chloride is utilized when specific manipulation of the chloride reversal potential is desired to enhance the recording of chloride currents.

ParameterThis compoundCesium ChlorideRationale & Supporting Data
Primary Use Case Recording of excitatory postsynaptic currents (EPSCs) and other non-chloride mediated currents under near-physiological chloride conditions.[1][4]Recording of inhibitory postsynaptic currents (IPSCs) mediated by GABA-A or glycine (B1666218) receptors, where a large driving force for chloride is advantageous.[4]Gluconate, a large anion, is used to maintain osmolarity while keeping the intracellular chloride concentration low, mimicking physiological conditions.[4] High intracellular chloride from CsCl shifts the chloride reversal potential to around 0 mV, allowing for the recording of large inward chloride currents at negative holding potentials.[4]
Effect on Chloride Reversal Potential (ECl) Maintains a physiological ECl (typically around -60 to -70 mV).Shifts ECl to a more depolarized potential (near 0 mV).Low intracellular chloride with gluconate-based solutions keeps ECl below the resting membrane potential.[1] High intracellular chloride from CsCl makes the intracellular and extracellular chloride concentrations nearly equal, resulting in an ECl near 0 mV.[4]
Liquid Junction Potential (LJP) Higher LJP (typically 10-15 mV).[2]Lower LJP.[1]Gluconate has a lower ionic mobility compared to chloride, leading to a larger potential difference at the interface of the pipette solution and the bath solution.[1][2] This requires a correction of the holding potential.
Effect on G-protein Modulated Conductances Less disruptive to G-protein modulated conductances.High intracellular chloride can depress G-protein-modulated ionic conductances.[5]Studies have shown that high intracellular chloride concentrations can significantly reduce currents mediated by G-protein coupled receptors, such as GABA-B responses and serotonin-induced currents.[5]
Recording Stability Often provides more stable recordings compared to potassium-based solutions.[6]Can also provide stable recordings, with some reports suggesting CsF-based solutions may offer even greater giga-seal stability.[7]The blocking action of cesium on potassium channels contributes to overall recording stability in voltage-clamp mode.
Potential for Side Effects Gluconate has been suggested to have a low affinity for Ca2+ ions, which could potentially buffer intracellular calcium.High intracellular chloride can alter the fundamental properties of GABAergic and glycinergic neurotransmission, potentially causing depolarizing rather than hyperpolarizing responses.The potential for gluconate to chelate calcium is a consideration in experiments where calcium signaling is critical. The non-physiological chloride gradient with CsCl is a significant experimental manipulation.

Experimental Protocols

A generalized protocol for a whole-cell voltage-clamp recording experiment is provided below. The key variable in this context is the composition of the internal pipette solution.

Objective: To record synaptic currents from a neuron in a brain slice using the whole-cell voltage-clamp technique.

Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer, computer with acquisition software)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • Slicing chamber and vibratome

  • Recording chamber

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution (either this compound-based or Cesium Chloride-based)

  • Cell-attached and whole-cell recording supplies

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The desired pipette resistance is typically 3-6 MΩ when filled with the internal solution.

  • Internal Solution Preparation:

    • This compound-based Internal Solution (example composition): 120 mM Cs-Gluconate, 10 mM HEPES, 10 mM EGTA, 5 mM QX-314-Cl, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.

    • Cesium Chloride-based Internal Solution (example composition): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 5 mM QX-314-Cl, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to ~290 mOsm.

  • Recording:

    • Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF.

    • Visualize a neuron using DIC or fluorescence microscopy.

    • Fill a patch pipette with the chosen internal solution and mount it on the headstage.

    • Apply positive pressure to the pipette and approach the target neuron.

    • Form a gigaohm seal ( > 1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and hold the cell at the desired potential (e.g., -70 mV for recording EPSCs, or 0 mV for recording IPSCs with a low chloride internal solution).

    • Record synaptic currents.

    • Monitor series resistance and input resistance throughout the experiment. Discard recordings if these parameters change significantly.

Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a voltage-clamp experiment and the decision-making process for choosing between this compound and Cesium chloride.

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_slice Prepare Brain Slice pull_pipette Pull Patch Pipette prep_slice->pull_pipette prep_internal Prepare Internal Solution pull_pipette->prep_internal find_cell Identify Target Neuron prep_internal->find_cell giga_seal Form Gigaohm Seal find_cell->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell v_clamp Voltage-Clamp Cell whole_cell->v_clamp record Record Currents v_clamp->record analyze_data Analyze Recorded Data record->analyze_data

Figure 1: General workflow for a whole-cell voltage-clamp experiment.

decision_tree cluster_choices Primary Current of Interest cluster_solutions Recommended Internal Solution start Goal of Experiment epsc Excitatory Currents (e.g., AMPA, NMDA) start->epsc ipsc Inhibitory Currents (GABA-A, Glycine) start->ipsc cs_glu This compound epsc->cs_glu Physiological [Cl-]i ipsc->cs_glu Physiological Cl- gradient cs_cl Cesium Chloride ipsc->cs_cl Large driving force for Cl-

Figure 2: Decision logic for choosing between this compound and Cesium chloride.

References

A Head-to-Head Comparison of Cesium Gluconate and Cesium Methanesulfonate for Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in patch-clamp electrophysiology, the composition of the internal pipette solution is a critical determinant of experimental success and data integrity. Among the choices for cation-based solutions designed to block potassium channels and isolate specific currents, Cesium (Cs+) is the ion of choice. However, the selection of the accompanying anion—typically between gluconate and methanesulfonate (B1217627)—can have significant implications for data quality and interpretation. This guide provides an in-depth, evidence-based comparison of Cesium gluconate and Cesium methanesulfonate to aid researchers in making an informed decision for their specific patch-clamp applications.

Executive Summary

Both this compound and Cesium methanesulfonate are effective in blocking potassium channels, thereby improving space clamp and allowing for the stable recording of synaptic currents at depolarized potentials.[1][2][3] The primary distinctions lie in their effects on intracellular calcium concentration, liquid junction potential, and solution stability. Cesium methanesulfonate generally offers a more inert intracellular environment with a smaller liquid junction potential, making it advantageous for studies of calcium-dependent processes. This compound, while widely used, can chelate calcium and may interact with certain chloride channels, introducing potential experimental confounds.

Quantitative Data Comparison

The following table summarizes the key quantitative differences between internal solutions based on this compound and Cesium methanesulfonate.

ParameterThis compound-based SolutionCesium Methanesulfonate-based SolutionSignificance for Patch-Clamp Studies
Primary Function K+ channel blockerK+ channel blockerBoth are used to isolate and enhance synaptic currents in voltage-clamp recordings.[2][4]
Liquid Junction Potential (LJP) Larger (approx. +10 to +16 mV)Smaller (approx. +7 to +10 mV)A smaller LJP with methanesulfonate leads to more accurate measurements of the cell's membrane potential.[2]
Calcium (Ca2+) Chelation SignificantNegligibleGluconate's Ca2+ binding can alter intracellular Ca2+ dynamics, affecting processes like neurotransmitter release. Methanesulfonate is preferred for studying Ca2+-dependent signaling.[1][5]
Interaction with Cl- Channels Can inhibit CLC-3 chloride channelsNot known to directly interact with Cl- channelsGluconate may be unsuitable for studies focusing on specific chloride channel subtypes.
Solution Stability Can precipitate over timeGenerally more stable in solutionMethanesulfonate solutions may be less prone to clogging the patch pipette, leading to more stable access resistance.[1][6]
Access Resistance May increase over time due to precipitationGenerally more stableStable access resistance is crucial for high-quality voltage-clamp recordings.[1]

Experimental Protocols

Detailed methodologies for the preparation of both this compound and Cesium methanesulfonate internal solutions for whole-cell patch-clamp recording are provided below.

Preparation of this compound-Based Internal Solution

This protocol is adapted from Segev et al., 2016.[4]

Reagents:

  • D-gluconic acid

  • Cesium hydroxide (B78521) (CsOH)

  • HEPES

  • EGTA

  • NaCl

  • Tetraethylammonium (TEA) chloride

  • Mg-ATP

  • Na-GTP

  • ddH2O

Procedure:

  • To prepare a 117 mM Cs-Gluconate solution, mix 4.62 g of D-gluconic acid with 3.54 g of CsOH.[4]

  • Add ddH2O to a volume of 90 ml and allow it to equilibrate for 30 minutes.[4]

  • Add the following solid ingredients: 20 mM HEPES (0.476 g), 0.4 mM EGTA (15.2 mg), 2.8 mM NaCl (16.4 mg), and 5 mM TEA chloride (83 mg).[4]

  • Adjust the volume to approximately 97 ml with ddH2O.[4]

  • Measure the pH and adjust to 7.2 - 7.3 using a 50% CsOH solution.[4]

  • Check the osmolarity and adjust to ~280-285 mOsm with ddH2O. The osmolarity should be 15-20 mOsm lower than the external solution.[4]

  • Aliquot the solution and store at -20°C or below.[4]

  • On the day of the experiment, add Mg-ATP and Na-GTP to the final desired concentrations (e.g., 4 mM and 0.4 mM, respectively) from fresh stock solutions. Keep the final solution on ice.[4]

Preparation of Cesium Methanesulfonate-Based Internal Solution

This protocol is a common formulation used in many laboratories.

Reagents:

  • Cesium methanesulfonate (CsMeSO3)

  • HEPES

  • EGTA

  • MgCl2

  • Mg-ATP

  • Na-GTP

  • Phosphocreatine-Na

  • Cesium hydroxide (CsOH)

  • ddH2O

Procedure:

  • To prepare a solution with a final volume of 50 ml, dissolve the following in approximately 45 ml of ddH2O:

    • 130 mM Cesium methanesulfonate

    • 10 mM HEPES

    • 10 mM EGTA

    • 2.5 mM MgCl2

    • 4 mM Mg-ATP

    • 0.4 mM Na-GTP

    • 10 mM Phosphocreatine-Na

  • Adjust the pH to approximately 7.25 with CsOH.

  • Adjust the final volume to 50 ml with ddH2O.

  • Measure the osmolarity and adjust to ~290 mOsm.

  • Filter the solution using a 0.2-µm filter.

  • Aliquot and store at -20°C.

Mandatory Visualizations

Signaling Pathway: Gluconate Interference with Calcium-Dependent Neurotransmitter Release

Gluconate_Ca_Signaling cluster_presynaptic Presynaptic Terminal AP Action Potential VGCC Voltage-Gated Ca2+ Channel AP->VGCC opens Ca_ion Ca2+ VGCC->Ca_ion Ca2+ influx Ca_Gluconate Ca2+-Gluconate Complex Ca_ion->Ca_Gluconate Vesicle Synaptic Vesicle Ca_ion->Vesicle triggers fusion Gluconate Gluconate Gluconate->Ca_Gluconate chelates Release Neurotransmitter Release Vesicle->Release

Caption: Gluconate's chelation of intracellular Ca2+ reduces its availability to trigger synaptic vesicle fusion.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

Patch_Clamp_Workflow prep Prepare Internal Solution (Cs-Gluconate or Cs-MeSO4) fill Fill Pipette with Internal Solution prep->fill pipette Pull & Fire-Polish Glass Pipette pipette->fill approach Approach Cell Under Positive Pressure fill->approach seal Form Gigaohm Seal (>1 GΩ) approach->seal rupture Rupture Cell Membrane seal->rupture record Whole-Cell Recording (Voltage-Clamp) rupture->record analyze Data Analysis record->analyze

Caption: A generalized workflow for a whole-cell patch-clamp experiment.

Logical Relationship: this compound vs. Cesium Methanesulfonate

Comparison cluster_gluconate This compound cluster_methanesulfonate Cesium Methanesulfonate g_pros Pros: - Widely used and established g_cons Cons: - Larger LJP - Ca2+ chelation - Potential Cl- channel inhibition - May precipitate m_pros Pros: - Smaller LJP - No Ca2+ chelation - More inert - More stable solution m_cons Cons: - May be perceived as less common

Caption: Key advantages and disadvantages of this compound and Cesium methanesulfonate.

References

A Comparative Guide to Cesium Gluconate and Potassium Gluconate in Neuronal Firing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of electrophysiology, the composition of the intracellular recording solution is a critical determinant of experimental outcomes. The choice between cesium and potassium as the primary cation profoundly impacts the ability to study neuronal firing properties. This guide provides an objective comparison of the effects of Cesium gluconate (Cs-gluconate) and Potassium gluconate (K-gluconate) on neuronal excitability, supported by established principles and experimental data.

Core Functional Differences

The fundamental distinction between potassium-based and cesium-based internal solutions lies in their interaction with potassium (K+) channels. Potassium gluconate solutions are formulated to mimic the natural intracellular environment of neurons, thereby allowing for the physiological study of action potentials and firing patterns.[1][2] In contrast, this compound solutions are employed specifically to block K+ channels, a technique essential for isolating and studying other ionic currents, such as those involved in synaptic transmission.[2][3]

The use of cesium as the primary cation in an internal solution effectively prevents the repolarization phase of the action potential, which is mediated by the efflux of K+ ions. Consequently, action potentials and firing patterns cannot be reliably studied using a cesium-based internal solution.[2][3] This makes potassium gluconate the standard for current-clamp recordings aimed at characterizing neuronal firing behavior, while this compound is the preferred choice for voltage-clamp experiments focused on synaptic events.[4][5]

Impact on Neuronal Firing Properties: A Qualitative Comparison

Due to their fundamentally different and often mutually exclusive applications in studying neuronal excitability, direct quantitative side-by-side comparisons in the literature are scarce. The following table summarizes the qualitative effects of each type of internal solution on key neuronal firing parameters based on their established mechanisms of action.

ParameterPotassium Gluconate Internal SolutionThis compound Internal SolutionRationale
Primary Application Current-clamp recordings to study action potential firing and neuronal excitability.[3][4]Voltage-clamp recordings to isolate and study synaptic currents (e.g., EPSCs, IPSCs).[3][4]K+ allows for physiological repolarization, while Cs+ blocks K+ channels to improve voltage clamp and isolate non-K+ currents.[1][2]
Action Potential Firing Enables the recording of repetitive action potential firing.[2]Blocks the generation of action potentials.[2][3]Cesium's blockade of voltage-gated K+ channels prevents the repolarization necessary for subsequent action potentials.[1]
Action Potential Duration Allows for physiological action potential duration.Significantly prolongs the action potential duration.[6]The blockade of K+ efflux by intracellular cesium slows the repolarization phase of the action potential.[6]
Afterhyperpolarization (AHP) Permits the recording of normal AHPs.Reduces or eliminates the AHP.AHPs are largely mediated by K+ currents, which are blocked by cesium.
Resting Membrane Potential Maintains a physiological resting membrane potential.Can cause a slight depolarization of the neuron.[1]Blockade of resting K+ channels can lead to a less negative resting membrane potential.[3]
Membrane Resistance Maintains physiological membrane resistance.Increases membrane resistance.[2]The blockade of K+ channels, which are open at rest, increases the overall resistance of the neuronal membrane.[2]

Experimental Protocols

The following are representative protocols for the preparation of potassium gluconate-based and this compound-based internal solutions for whole-cell patch-clamp recordings.

Potassium Gluconate-Based Internal Solution

This solution is designed for current-clamp recordings to assess neuronal firing properties.[4]

Composition:

ComponentConcentration (mM)
K-Gluconate120
KCl20
HEPES10
EGTA0.2
MgCl22
Mg-ATP2
Na-GTP0.3

Preparation Steps:

  • Prepare stock solutions of each component in deionized water.

  • In a sterile container, combine the appropriate volumes of each stock solution to achieve the final concentrations listed above.

  • Adjust the pH to 7.25-7.4 with potassium hydroxide (B78521) (KOH).[1]

  • Measure the osmolarity and adjust to be 10-20 mOsm lower than the extracellular solution (typically around 290 mOsm).

  • Aliquot the final solution and store at -20°C.

  • Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter.[1]

This compound-Based Internal Solution

This solution is designed for voltage-clamp experiments to isolate synaptic currents by blocking K+ channels.[4]

Composition:

ComponentConcentration (mM)
Cs-Gluconate117
HEPES20
EGTA0.4
NaCl2.8
TEA-Cl5
Mg-ATP4
Na-GTP0.3

Preparation Steps:

  • Prepare stock solutions of each component in deionized water.

  • In a sterile container, combine the appropriate volumes of each stock solution to achieve the final concentrations listed above.

  • Adjust the pH to 7.25-7.30 with cesium hydroxide (CsOH).[2]

  • Measure the osmolarity and adjust to be 10-20 mOsm lower than the extracellular solution.

  • Aliquot the final solution and store at -20°C.

  • Before use, thaw an aliquot and filter it through a 0.22 µm syringe filter.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental decision-making process and the underlying mechanism of action distinguishing the use of potassium and this compound internal solutions.

experimental_workflow cluster_choices Choice of Internal Solution start Start: Whole-Cell Patch Clamp Experiment goal Define Experimental Goal start->goal k_glu Potassium Gluconate goal->k_glu Study Neuronal Firing? cs_glu This compound goal->cs_glu Study Synaptic Currents? current_clamp Perform Current-Clamp Recording k_glu->current_clamp voltage_clamp Perform Voltage-Clamp Recording cs_glu->voltage_clamp analyze_firing Analyze Firing Properties: - Action Potentials - Firing Rate - AHP current_clamp->analyze_firing analyze_synaptic Analyze Synaptic Currents: - EPSCs - IPSCs voltage_clamp->analyze_synaptic

Experimental workflow for choosing an internal solution.

mechanism_of_action cluster_neuron Neuronal Membrane cluster_k With K-Gluconate cluster_cs With Cs-Gluconate membrane Intracellular Membrane Extracellular k_channel Voltage-Gated K+ Channel repolarization Repolarization (Action Potential Fires) k_channel->repolarization block Blockade k_channel->block k_ion K+ k_ion->k_channel efflux cs_ion Cs+ cs_ion->k_channel no_repolarization Repolarization Blocked (No Firing) block->no_repolarization

References

Validating Potassium Channel Blockade: A Comparison Guide for Positive Controls in the Presence of Cesium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of electrophysiology, particularly in drug discovery and safety pharmacology, accurately validating the blockade of specific potassium (K+) channels is paramount. A common technique to isolate the activity of other ion channels is to include Cesium gluconate in the intracellular patch pipette solution. Cesium ions (Cs+) are broad-spectrum potassium channel blockers, which can create a challenging environment for validating the efficacy and specificity of a novel potassium channel inhibitor. The use of appropriate positive controls is therefore essential to confirm that the observed effects are due to the test compound's interaction with the target channel and not an artifact of the experimental conditions.

This guide provides a comparative overview of commonly used positive controls for different families of potassium channels in the context of a this compound-based internal solution. It includes experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their validation experiments.

Data Presentation: Comparative Efficacy of Positive Controls

The following tables summarize the efficacy of various positive controls for different potassium channel subtypes. It is important to note that the IC50 values can vary depending on the specific experimental conditions, including the precise composition of the internal and external solutions, temperature, and the voltage protocol used. The data presented here are representative values obtained from various studies and should be used as a guide for selecting appropriate positive controls.

Table 1: Positive Controls for Voltage-Gated Potassium (Kv) Channels

Channel SubtypePositive ControlTypical IC50Key Considerations in the Presence of Intracellular Cs+
Kv1.3 Margatoxin (MgTx)~100-300 pM[1]Highly potent and specific. Its efficacy is generally not significantly affected by intracellular Cs+, making it an excellent positive control for validating Kv1.3 blockers.
ShK Toxin~100 pM[1]Another potent and specific peptide blocker for Kv1.3. Similar to MgTx, its external binding site makes it a reliable positive control with intracellular Cs+.
Tetraethylammonium (TEA)0.1-1 mM (external)Less potent and specific than peptide toxins. Can be used as a general Kv channel blocker. Intracellular TEA is often used in conjunction with Cs+ for a more complete block of K+ currents.[2]
4-Aminopyridine (4-AP)0.1-5 mM (external)A non-selective Kv channel blocker. Its effectiveness can be assessed on the residual current not blocked by intracellular Cs+.

Table 2: Positive Controls for human Ether-à-go-go-Related Gene (hERG) Channels

Positive ControlTypical IC50Key Considerations in the Presence of Intracellular Cs+
Dofetilide (B1670870) 5-50 nMA high-affinity blocker, considered a gold standard positive control. Importantly, hERG channels are permeable to Cs+, which can lead to larger recorded currents.[3] The blocking effect of dofetilide can still be reliably measured on these Cs+-conducted currents.
Cisapride 10-100 nMAnother well-characterized hERG blocker used as a positive control in safety assays. Its validation in the presence of internal Cs+ follows the same principles as for dofetilide.
Terfenadine 20-200 nMA potent hERG blocker, though its potency can be temperature-sensitive.[3]
E-4031 10-100 nMA specific IKr blocker, making it a suitable positive control for hERG channels.

Table 3: Positive Controls for Calcium-Activated Potassium (KCa) Channels

| Channel Subtype | Positive Control | Typical IC50 | Key Considerations in the Presence of Intracellular Cs+ | |---|---|---| | BK (KCa1.1) | Iberiotoxin (IbTX) | 1-10 nM | A highly specific peptide blocker. Its external application makes it a reliable positive control. The presence of intracellular Cs+ should not interfere with its binding. | | | Charybdotoxin (ChTX) | 1-10 nM | Blocks both BK and some Kv channels. Can be used when specificity for BK is not the primary concern. | | IK (KCa3.1) | TRAM-34 | 20-50 nM | A potent and selective small molecule blocker. Its external application allows for clear validation. | | SK (KCa2.x) | Apamin | 100 pM - 10 nM[4] | A highly potent and specific peptide blocker for SK channels. Its external binding is unaffected by intracellular Cs+. |

Experimental Protocols

General Whole-Cell Patch-Clamp Protocol for Validating K+ Channel Blockade

This protocol outlines the general steps for validating a test compound against a positive control in whole-cell voltage-clamp mode using a this compound-based internal solution.

1. Cell Preparation:

  • Culture cells expressing the potassium channel of interest (e.g., HEK293, CHO stable cell lines, or primary cells).

  • Plate cells on glass coverslips at an appropriate density for patch-clamping 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 Cs-Gluconate, 10 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

    • Note: The exact composition can be adjusted based on the specific channel and experimental goals. Adding TEA (e.g., 10-20 mM) to the internal solution can further reduce background K+ currents.[2]

3. Recording Setup:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Maintain the bath temperature at a stable level (e.g., room temperature or 37°C).

4. Experimental Procedure:

  • Establish a whole-cell configuration on a target cell.

  • Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the internal solution.

  • Apply a voltage protocol appropriate for the target channel to elicit stable baseline currents.

  • Application of Test Compound: Perfuse the test compound at various concentrations and record the resulting current inhibition until a steady-state effect is reached.

  • Washout: Washout the test compound with the external solution to assess the reversibility of the block.

  • Application of Positive Control: After washout (or on a separate, naive cell), apply a known saturating concentration of the appropriate positive control to confirm the presence of the target channel and to determine the maximal block.

  • Data Analysis: Measure the current amplitude before and after the application of the test compound and the positive control. Calculate the percentage of inhibition and, if applicable, determine the IC50 for the test compound.

Specific Considerations for hERG Channel Validation:
  • Due to the permeability of hERG channels to Cs+, you may observe a significant outward current carried by Cs+ ions.[3]

  • A specific voltage protocol is typically used to elicit the characteristic hERG tail current, which is then measured to assess block.

Mandatory Visualization

Below are diagrams generated using the DOT language to illustrate key aspects of the validation process.

potassium_channel_pathway cluster_membrane Cell Membrane K_Channel Potassium Channel (e.g., Kv1.3) K_Efflux K+ Efflux K_Channel->K_Efflux Allows Depolarization Membrane Depolarization Depolarization->K_Channel Opens Repolarization Membrane Repolarization K_Efflux->Repolarization Leads to Blocker Positive Control (e.g., MgTx) Blocker->K_Channel Blocks

Caption: Signaling pathway of a voltage-gated potassium channel.

experimental_workflow Start Establish Whole-Cell Configuration with Cs-Gluconate Internal Baseline Record Baseline K+ Current Start->Baseline TestCompound Apply Test Compound Baseline->TestCompound Washout Washout TestCompound->Washout PositiveControl Apply Positive Control Washout->PositiveControl Analysis Data Analysis (IC50, % Inhibition) PositiveControl->Analysis

Caption: Experimental workflow for validating a K+ channel blocker.

logical_relationship cluster_experiment Validation Experiment Int_Cs Intracellular Cs+ (General K+ Blocker) Observed_Effect Observed Current Inhibition Int_Cs->Observed_Effect Partial Inhibition Test_Cmpd Test Compound (Specific K+ Blocker) Test_Cmpd->Observed_Effect Specific Inhibition (to be validated) Pos_Ctrl Positive Control (Known Specific Blocker) Pos_Ctrl->Observed_Effect Confirms Target Specific Inhibition

Caption: Logical relationship of compound application in validation.

By carefully selecting positive controls and following robust experimental protocols, researchers can confidently validate the on-target effects of novel potassium channel blockers, even in the presence of intracellular this compound. This ensures the generation of high-quality, reliable data crucial for advancing drug discovery and development.

References

Unveiling the Off-Target Effects of Cesium Gluconate on Ion Channel Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's activity is paramount. While Cesium gluconate is often utilized for its specific effects, a comprehensive analysis of its influence on a variety of ion channels is crucial for accurate experimental design and interpretation. This guide provides a comparative overview of the known effects of this compound's constituent ions, Cesium (Cs⁺) and gluconate, on a range of ion channels, supported by experimental data and detailed protocols.

Executive Summary

Cesium ions (Cs⁺) are widely recognized as potent blockers of potassium (K⁺) channels, with a particular affinity for inward-rectifier potassium channels (Kir) and voltage-gated potassium (Kv) channels. Emerging evidence, detailed in this guide, reveals that Cs⁺ also exerts modulatory effects on other ion channel families, including Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, T-type calcium (Ca²⁺) channels, and certain ligand-gated ion channels such as glycine (B1666218) receptors (GlyR). The gluconate anion, while generally considered more inert, has been shown to possess calcium-chelating properties and can influence the activity of specific chloride (Cl⁻) channels.

This guide presents a compilation of quantitative data on the effects of Cesium on various ion channels, outlines detailed experimental protocols for assessing these interactions, and provides a logical framework for evaluating the off-target profile of compounds like this compound.

Comparison of Cesium's Effects on Various Ion Channels

The following table summarizes the inhibitory or modulatory effects of Cesium on a selection of key ion channels. It is important to note that the majority of available data pertains to Cesium Chloride (CsCl), as it is more commonly used in pharmacological studies than this compound. However, the effects are primarily attributed to the Cesium ion.

Ion Channel FamilySpecific ChannelEffect of Cesium (Cs⁺)IC₅₀ / KᵈExperimental System
Potassium Channels Inward-Rectifier (Kir)BlockVaries by subtype and voltageVarious
Voltage-Gated (Kv)BlockVaries by subtype and voltageVarious
hERG (Kv11.1)Modulation of inactivation-CHO-hERG cells, hiPSC-CMs[1]
HCN Channels hHCN1Block201 ± 19 µM[2]HEK293 cells[2]
hHCN2Block206 ± 30 µM[2]HEK293 cells[2]
hHCN3Block157 ± 16 µM[2]HEK293 cells[2]
hHCN4Block175 ± 20 µM[2]HEK293 cells[2]
Ligand-Gated Channels Glycine Receptor (α3L)AgonistActivation at 50-150 mMHEK293T cells[3]
Chloride ChannelsActivationKᵈ > 69 mMRat cultured spinal cord neurons[4]

Signaling Pathways and Experimental Workflow

Investigating Off-Target Ion Channel Effects of this compound

The following diagram illustrates a logical workflow for systematically evaluating the potential off-target effects of a compound like this compound on a panel of ion channels.

G cluster_0 Initial Screening cluster_1 Hit Identification & Confirmation cluster_2 Mechanism of Action Studies Primary_Screening Primary Screening (e.g., Automated Electrophysiology) Ion_Channel_Panel Panel of diverse ion channels (Nav, Cav, Kv, Kir, HCN, Ligand-gated) Primary_Screening->Ion_Channel_Panel Test against Hit_Identification Identify 'Hits' (Significant modulation observed) Ion_Channel_Panel->Hit_Identification Data analysis Manual_Patch_Clamp Manual Patch Clamp Electrophysiology (Gold Standard Confirmation) Hit_Identification->Manual_Patch_Clamp Confirm with Dose_Response Dose-Response Analysis (Determine IC50/EC50) Manual_Patch_Clamp->Dose_Response Voltage_Dependence Voltage-Dependence Studies Dose_Response->Voltage_Dependence State_Dependence State-Dependence Analysis (Resting, Open, Inactivated) Voltage_Dependence->State_Dependence

Caption: Workflow for assessing off-target ion channel effects.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology, allowing for the direct measurement of ion currents across the cell membrane.

Objective: To record and analyze the effect of this compound on the activity of a specific ion channel expressed in a mammalian cell line.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the ion channel of interest.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate (or Cs-Gluconate for comparison), 10 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 3 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with KOH or CsOH).

  • Test Compound: this compound stock solution.

  • Equipment: Patch clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition software.

Procedure:

  • Cell Preparation: Culture cells to 50-80% confluency on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for many voltage-gated channels).

  • Data Acquisition:

    • Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.

    • Record baseline currents in the absence of the test compound.

    • Perfuse the recording chamber with external solution containing various concentrations of this compound.

    • Record currents in the presence of the compound.

  • Data Analysis:

    • Measure changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence of gating.

    • Construct dose-response curves to determine IC₅₀ or EC₅₀ values.

Automated Patch Clamp (APC) for High-Throughput Screening

APC platforms enable the rapid screening of compounds against a panel of ion channels, making them ideal for initial off-target profiling.

Objective: To perform a high-throughput screen of this compound against a panel of ion channel-expressing cell lines.

Materials:

  • Cell Lines: A panel of cell lines, each stably expressing a different ion channel.

  • Solutions: Pre-formulated external and internal solutions compatible with the APC platform.

  • Test Compound: this compound in a 384-well plate format.

  • Equipment: Automated patch clamp system (e.g., SyncroPatch, QPatch).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of each cell line at the required density.

  • System Setup: Prime the APC system with internal and external solutions.

  • Experiment Execution:

    • The system automatically dispenses cells, test compounds, and control solutions into the multi-well recording plates.

    • Automated cell capture, sealing, and whole-cell formation occur.

    • Pre-programmed voltage protocols are applied, and currents are recorded simultaneously from multiple wells.

  • Data Analysis:

    • The system's software automatically analyzes the data to determine the percentage of inhibition or activation for each compound concentration.

    • Generate a profile of this compound's activity across the ion channel panel.

Colorimetric Chloride Channel Assay

This is a non-electrophysiological method suitable for high-throughput screening of compounds that modulate chloride channels.

Objective: To assess the effect of this compound on the activity of a chloride channel using a colorimetric assay.

Materials:

  • Cell Line: Cells expressing the chloride channel of interest.

  • Assay Kit: A commercial colorimetric chloride channel assay kit (e.g., based on an iodide-sensitive indicator).

  • Test Compound: this compound.

  • Equipment: Microplate reader.

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well microplate.

  • Iodide Loading: Load the cells with an iodide-containing buffer as per the kit instructions.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Channel Activation: Stimulate the chloride channels to open (if necessary, depending on the channel type).

  • Lysis and Color Development: Lyse the cells and add the iodide-sensitive indicator, which will produce a color change proportional to the intracellular iodide concentration.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: A decrease in the colorimetric signal indicates an efflux of iodide (and thus chloride) through the channels, signifying channel activation. An increase or no change may indicate inhibition or no effect.

Conclusion

The available evidence strongly indicates that Cesium ions, the active component of this compound, are not exclusively selective for potassium channels. Researchers utilizing this compound in their experiments must consider its potential off-target effects on HCN channels, T-type calcium channels, and certain ligand-gated ion channels. The gluconate component may also introduce confounding factors, particularly in studies involving calcium signaling or chloride channel function. For a thorough understanding of experimental results, it is recommended to perform appropriate control experiments and, where feasible, conduct a broader screening of the compound's activity against a panel of relevant ion channels. The protocols and workflow provided in this guide offer a framework for such an investigation, promoting more accurate and reliable scientific outcomes.

References

Alternatives to Cesium gluconate for blocking potassium channels in electrophysiology.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to block potassium channels in electrophysiological studies, Cesium gluconate has long been a staple. However, a range of alternative compounds offer distinct pharmacological profiles that may be better suited for specific experimental goals. This guide provides an objective comparison of prominent alternatives—Tetraethylammonium (TEA), 4-Aminopyridine (B3432731) (4-AP), Barium chloride, and Quinidine (B1679956)—supported by experimental data to inform your selection process.

Performance Comparison of Potassium Channel Blockers

The efficacy and selectivity of potassium channel blockers are critical considerations. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Cesium, TEA, 4-AP, Barium chloride, and Quinidine across a variety of potassium channel subtypes.

Table 1: IC50 Values for Non-selective and Voltage-Gated Potassium Channel (Kv) Blockers
BlockerChannel SubtypeIC50Cell Type / Expression SystemReference
Cesium (Cs+) General K+ ChannelsVaries (mM range)Squid Giant Axon[1][2][3]
Kir (inward rectifier)Kd ≈ 4.1 mMFrog Skeletal Muscle[4]
Tetraethylammonium (TEA) Kv1.1170 µMCHO Cells
Kv1.2230 µMCHO Cells
Kv2.15 mM-[2]
KcsAApparent Kd ≈ 78.4 mMPlanar Lipid Bilayers[5]
Kcv0.098 - 0.41 mM (cis)-[6]
4-Aminopyridine (4-AP) Kv1.1147 µM (extracellular)CHO Cells[7]
Kv1.1117 µM (intracellular)CHO Cells[7]
Kv1.2399 µMHEK Cells[8]
Kv1.4399 µMHEK Cells[8]
Delayed Rectifier (Lymphocytes)Kd ≈ 3.1 mMMurine B Lymphocytes[9]
Quinidine Kv1.5 (IKur)5 - 7 µMHuman Atrial Myocytes[4]
Ito (adult)21.8 µMHuman Atrial Myocytes[4]
Ito (pediatric)112.2 µMHuman Atrial Myocytes[4]
hERG (Kv11.1)0.8 - 3.0 µMLtk- cells / Xenopus Oocytes[10]
RHK1 (Ito-type)875 µM (@ +60 mV)Xenopus Oocytes[11]
HK2Apparent Kd ≈ 6 µMMouse L Cells[5]
Table 2: IC50 Values for Inwardly Rectifying Potassium Channel (Kir) and Other Blockers
BlockerChannel SubtypeIC50 / KdCell Type / Expression SystemReference
Barium (Ba2+) Kir2.1Kd ≈ 19 - 30 µM-[12]
Kir2.2Kd ≈ 9 µM-[12]
Kir2.3Kd ≈ 70 µM-[12]
K-ATPKd ≈ 0.1 mMFrog Skeletal Muscle[1][4]
Quinidine Kir (IK1)4.1 - 42.5 µMHuman Atrial Myocytes[4]
IK (KCa3.1)--
SK (KCa2.x)--

Mechanisms of Action and Off-Target Effects

Cesium (Cs+) is a non-selective potassium channel blocker that physically occludes the channel pore. It is particularly effective at blocking inwardly rectifying potassium (Kir) channels from the extracellular side and is often used in internal solutions to block various potassium conductances to improve space clamp.[13][14] However, its blockade can be partial for some channels, and higher concentrations may be required for complete inhibition.[15]

Tetraethylammonium (TEA) is a classic quaternary ammonium (B1175870) compound that blocks a wide range of potassium channels by entering the pore.[16] Its binding and efficacy can be voltage-dependent. While widely used, TEA can have irreversible effects on potassium currents under certain conditions, particularly in the absence of extracellular potassium.[17]

4-Aminopyridine (4-AP) is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[18] It is known to preferentially bind to the open state of the channel and can become trapped within the channel upon closure.[14][19] A notable off-target effect of 4-AP is the inhibition of neuronal sodium channels, which may contribute to its proconvulsant activity.[20]

Barium (Ba2+) is a potent blocker of inwardly rectifying potassium (Kir) channels at micromolar concentrations.[12] At higher concentrations, it can also block other potassium channels, including ATP-sensitive (K-ATP) and calcium-activated (KCa) channels.[12]

Quinidine is a multi-ion channel blocker, exhibiting activity against not only various potassium channels (including Kv, Kir, and hERG) but also sodium and calcium channels.[21][22] This lack of selectivity makes it a complex pharmacological tool but also a clinically relevant antiarrhythmic agent.[23] Its effects can be stereoselective, with its diastereomer quinine (B1679958) showing different potencies.[24]

Experimental Protocols

The following sections provide generalized methodologies for using these blockers in whole-cell voltage-clamp experiments. Specific parameters should be optimized for the cell type and channel of interest.

Whole-Cell Voltage-Clamp Recording

A standard whole-cell patch-clamp setup is used to record ionic currents.[24][25][26]

Typical Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 5.4 KCl

  • 1.8 CaCl2

  • 1 MgCl2

  • 10 HEPES

  • 10 Glucose

  • pH adjusted to 7.4 with NaOH

Typical Potassium-Based Intracellular (Pipette) Solution (in mM):

  • 120 K-Gluconate

  • 20 KCl

  • 1 MgCl2

  • 10 EGTA

  • 10 HEPES

  • 4 ATP-Mg

  • pH adjusted to 7.2 with KOH

To isolate potassium currents, sodium and calcium channel blockers (e.g., Tetrodotoxin (TTX) and Cadmium Chloride, respectively) are often added to the extracellular solution.

Application of Blockers
  • TEA Chloride: Typically used in the range of 1-20 mM, applied either extracellularly in the bath solution or intracellularly through the patch pipette.[15]

  • 4-Aminopyridine (4-AP): Working concentrations generally range from 100 µM to 5 mM, applied extracellularly.[9][27]

  • Barium Chloride (BaCl2): For selective Kir channel block, concentrations of 10-100 µM are used. For broader potassium channel blockade, concentrations up to 1-3 mM can be applied.[21]

  • Quinidine: Used in a wide range of concentrations from low micromolar (for hERG) to higher micromolar for other channels, applied extracellularly.[6][10][28]

Voltage-Clamp Protocols

The choice of voltage protocol is crucial for isolating and characterizing specific potassium currents.

  • To elicit delayed rectifier Kv currents: From a holding potential of -80 mV, apply depolarizing steps to various potentials (e.g., -40 mV to +60 mV in 10 mV increments).[29]

  • To study inward rectifier Kir currents: From a holding potential around the resting membrane potential, apply hyperpolarizing and depolarizing voltage steps.

  • To assess use-dependent block: A train of short depolarizing pulses is applied to observe cumulative channel blockade.

Signaling Pathways and Logical Relationships

The blockade of specific potassium channels can have significant downstream effects on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these relationships.

Kv1_3_T_cell_activation Antigen Presentation Antigen Presentation TCR Activation TCR Activation Antigen Presentation->TCR Activation stimulates Membrane Depolarization Membrane Depolarization TCR Activation->Membrane Depolarization leads to Kv1.3 Channel Opening Kv1.3 Channel Opening Membrane Depolarization->Kv1.3 Channel Opening activates K+ Efflux K+ Efflux Kv1.3 Channel Opening->K+ Efflux mediates Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization maintains Sustained Ca2+ Influx Sustained Ca2+ Influx Membrane Hyperpolarization->Sustained Ca2+ Influx facilitates Calcineurin Activation Calcineurin Activation Sustained Ca2+ Influx->Calcineurin Activation activates NFAT Dephosphorylation NFAT Dephosphorylation Calcineurin Activation->NFAT Dephosphorylation leads to NFAT Nuclear Translocation NFAT Nuclear Translocation NFAT Dephosphorylation->NFAT Nuclear Translocation promotes Gene Transcription (e.g., IL-2) Gene Transcription (e.g., IL-2) NFAT Nuclear Translocation->Gene Transcription (e.g., IL-2) induces T-cell Proliferation & Effector Function T-cell Proliferation & Effector Function Gene Transcription (e.g., IL-2)->T-cell Proliferation & Effector Function drives Kv1.3 Blocker Kv1.3 Blocker Kv1.3 Blocker->Kv1.3 Channel Opening inhibits KATP_Insulin_Secretion High Glucose High Glucose Increased Metabolism Increased Metabolism High Glucose->Increased Metabolism leads to Increased ATP/ADP Ratio Increased ATP/ADP Ratio Increased Metabolism->Increased ATP/ADP Ratio results in K-ATP Channel (Kir6.2/SUR1) Closure K-ATP Channel (Kir6.2/SUR1) Closure Increased ATP/ADP Ratio->K-ATP Channel (Kir6.2/SUR1) Closure induces Membrane Depolarization Membrane Depolarization K-ATP Channel (Kir6.2/SUR1) Closure->Membrane Depolarization causes Voltage-gated Ca2+ Channel Opening Voltage-gated Ca2+ Channel Opening Membrane Depolarization->Voltage-gated Ca2+ Channel Opening activates Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel Opening->Ca2+ Influx mediates Insulin Vesicle Exocytosis Insulin Vesicle Exocytosis Ca2+ Influx->Insulin Vesicle Exocytosis triggers Insulin Secretion Insulin Secretion Insulin Vesicle Exocytosis->Insulin Secretion results in K-ATP Channel Blocker (e.g., Glibenclamide) K-ATP Channel Blocker (e.g., Glibenclamide) K-ATP Channel Blocker (e.g., Glibenclamide)->K-ATP Channel (Kir6.2/SUR1) Closure promotes GIRK_Channel_Activation Neurotransmitter (e.g., Acetylcholine) Neurotransmitter (e.g., Acetylcholine) GPCR (e.g., M2 Receptor) GPCR (e.g., M2 Receptor) Neurotransmitter (e.g., Acetylcholine)->GPCR (e.g., M2 Receptor) binds to G-protein Activation G-protein Activation GPCR (e.g., M2 Receptor)->G-protein Activation activates Gβγ Subunit Dissociation Gβγ Subunit Dissociation G-protein Activation->Gβγ Subunit Dissociation causes GIRK Channel GIRK Channel Gβγ Subunit Dissociation->GIRK Channel binds to K+ Efflux K+ Efflux GIRK Channel->K+ Efflux activates Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization leads to Decreased Neuronal Excitability / Slower Heart Rate Decreased Neuronal Excitability / Slower Heart Rate Membrane Hyperpolarization->Decreased Neuronal Excitability / Slower Heart Rate results in GIRK Channel Blocker GIRK Channel Blocker GIRK Channel Blocker->GIRK Channel inhibits

References

A Comparative Guide to Internal Solutions: The Influence of Gluconate vs. Chloride on Electrophysiological Recording Quality and Cell Health

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in patch-clamp electrophysiology, the composition of the internal pipette solution is a critical determinant of experimental success. The choice of the primary anion—typically gluconate or chloride—profoundly impacts not only the quality of the recordings but also the physiological relevance of the data and the health of the cell under investigation. This guide provides an objective comparison of gluconate- and chloride-based internal solutions, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate solution for your research needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key differences in recording parameters observed with gluconate- and chloride-based internal solutions. The values presented are representative and collated from multiple sources to provide a comparative overview.

ParameterGluconate-based Internal SolutionChloride-based Internal SolutionRationale and Key Considerations
Liquid Junction Potential (LJP) Larger, typically -10 to -15 mVSmaller, closer to 0 mVDue to the lower mobility of the large gluconate anion compared to chloride, a significant LJP is generated at the pipette tip.[1] This potential should be calculated and corrected for accurate membrane potential measurements.[2]
Access Resistance (Ra) Can be higher and may increase over timeTypically lower and more stableGluconate can sometimes precipitate, potentially clogging the pipette tip and increasing access resistance.[3] Chloride's higher ionic mobility contributes to a lower pipette resistance.[1][3]
GABAergic Reversal Potential (EGABA) More hyperpolarized (e.g., -60 to -70 mV)More depolarized (around 0 mV)Gluconate solutions maintain a low intracellular chloride concentration, mimicking the physiological state of mature neurons and preserving the hyperpolarizing nature of GABAA receptor-mediated currents.[4] High chloride solutions artificially raise intracellular chloride, causing a depolarizing shift in EGABA.[3][4]
Recording Stability Seals can be reliably fast to form[3]Generally stable recordingsWhile seal formation is often robust with gluconate, the potential for precipitation can affect long-term stability.[3]
Physiological Relevance HighLow (for mature neurons)Gluconate-based solutions better preserve the natural intracellular ionic environment, particularly the low chloride concentration crucial for inhibitory neurotransmission.[4]
Cell Health Generally considered more benignHigh intracellular chloride can be cytotoxicThe larger gluconate anion may have a less disruptive osmotic effect. Elevated intracellular chloride can alter cellular homeostasis and affect signaling pathways.

Impact on Cellular Signaling and Health

The choice of internal anion extends beyond biophysical parameters to influence cellular signaling pathways and overall cell viability.

GABAergic Signaling:

The primary role of GABAA receptors in mature neurons is inhibitory, driven by an influx of chloride into the cell. This is dependent on a low intracellular chloride concentration. Using a high-chloride internal solution fundamentally alters this dynamic, turning the GABAergic response from hyperpolarizing to depolarizing.[3] This can have significant consequences for studies of synaptic integration and neuronal excitability.

GABAergic_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_gluconate Gluconate Internal Solution (Low Intracellular Cl-) cluster_chloride Chloride Internal Solution (High Intracellular Cl-) Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle vGAT Synaptic_Cleft GABA Vesicle->Synaptic_Cleft Release GABA_A GABA-A Receptor Cl_out_glu Cl- (out) Cl_in_glu Cl- (in) Cl_out_chl Cl- (out) Cl_in_chl Cl- (in) Synaptic_Cleft->GABA_A Binding Cl_out_glu->Cl_in_glu Influx Hyperpolarization Hyperpolarization Cl_in_glu->Hyperpolarization Inhibition Depolarization Depolarization Cl_out_chl->Depolarization Excitation Cl_in_chl->Cl_out_chl Efflux

Caption: GABAergic signaling with different internal solutions. (Within 100 characters)

Calcium Chelation:

Gluconate has been shown to have a low affinity for Ca2+ ions.[3] In experiments where calcium signaling is critical, this can be a confounding factor, as the gluconate in the pipette solution may buffer intracellular calcium, potentially requiring a greater calcium influx to trigger downstream events like neurotransmitter release.[3]

G-Protein Signaling:

Studies have indicated that high intracellular chloride concentrations can depress G-protein-modulated ionic conductances. This suggests that using chloride-based internal solutions could alter the cell's response to neuromodulators that act via G-protein coupled receptors.

Experimental Protocols

The following protocols provide a framework for a comparative study of gluconate- and chloride-based internal solutions.

Protocol 1: Comparative Whole-Cell Patch-Clamp Recording

1. Preparation of Internal Solutions:

  • K-Gluconate based (Low Chloride):

    • 130 mM K-Gluconate

    • 10 mM KCl

    • 10 mM HEPES

    • 0.5 mM EGTA

    • 4 mM Mg-ATP

    • 0.4 mM Na-GTP

    • Adjust pH to 7.3 with KOH

    • Adjust osmolarity to ~290 mOsm with sucrose

  • KCl-based (High Chloride):

    • 140 mM KCl

    • 10 mM HEPES

    • 0.5 mM EGTA

    • 4 mM Mg-ATP

    • 0.4 mM Na-GTP

    • Adjust pH to 7.3 with KOH

    • Adjust osmolarity to ~290 mOsm with sucrose

2. Cell Preparation:

  • Plate neurons on coverslips suitable for microscopy and allow for adherence and maturation.

3. Recording Procedure:

  • Transfer a coverslip to the recording chamber and perfuse with artificial cerebrospinal fluid (aCSF).

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.[5]

  • Fill pipettes with either the gluconate- or chloride-based internal solution.

  • Establish a giga-ohm seal with a target neuron.

  • Rupture the membrane to achieve whole-cell configuration.

  • In voltage-clamp mode, measure and record:

    • Seal resistance upon seal formation.

    • Access resistance and membrane capacitance immediately after break-in and monitor throughout the recording.

    • Holding current at a set potential (e.g., -70 mV).

  • In current-clamp mode, measure the resting membrane potential.

  • Apply a GABAA receptor agonist (e.g., muscimol) and determine the reversal potential.

  • Correct for the liquid junction potential for each solution.

Protocol 2: Post-Recording Cell Viability Assay (MTT Assay)

1. Post-Recording Incubation:

  • After a set duration of whole-cell recording (e.g., 20 minutes) with either internal solution, carefully withdraw the pipette to allow the cell membrane to reseal.

  • Return the coverslip to a culture incubator for a recovery period (e.g., 1-2 hours).

2. MTT Assay:

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add MTT solution to the culture medium to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Compare the absorbance values from cells patched with gluconate-based solution, chloride-based solution, and unpatched control cells.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for a comprehensive comparison of the two internal solutions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solutions Prepare Gluconate & Chloride Internal Solutions patch Perform Whole-Cell Patch-Clamp Recording prep_solutions->patch prep_cells Plate and Culture Cells prep_cells->patch record_params Record Electrophysiological Parameters patch->record_params cell_viability Perform Post-Recording Cell Viability Assay (MTT) patch->cell_viability After recording analyze_ephys Analyze Recording Quality (Ra, LJP, E_GABA, etc.) record_params->analyze_ephys analyze_viability Quantify and Compare Cell Viability cell_viability->analyze_viability conclusion Draw Conclusions on Anion Influence analyze_ephys->conclusion analyze_viability->conclusion

Caption: Workflow for comparing internal solutions. (Within 100 characters)

Conclusion

The choice between gluconate and chloride as the primary internal anion is not trivial and has significant ramifications for the interpretation of electrophysiological data.

  • Use a gluconate-based internal solution when:

    • Maintaining a physiological intracellular chloride concentration is crucial.

    • The study involves the characterization of inhibitory GABAergic or glycinergic currents.

    • Accurate measurement of the resting membrane potential is a priority (with LJP correction).

  • Use a chloride-based internal solution when:

    • Minimizing the liquid junction potential is critical.

    • Low access resistance is paramount for high-quality voltage-clamp recordings of non-chloride-mediated currents.

    • Artificially shifting the GABAergic reversal potential to 0 mV is advantageous for isolating other currents at negative holding potentials.

Ultimately, the optimal choice of internal solution depends on the specific experimental goals. For studies aiming to reflect the physiological reality of neuronal function as closely as possible, particularly in the context of synaptic inhibition, a gluconate-based solution is generally superior. However, for certain voltage-clamp experiments where technical considerations such as access resistance and LJP are the primary concern, a chloride-based solution may be more appropriate. Researchers must weigh the technical advantages of each solution against their potential to alter the very physiological processes they wish to study.

References

Safety Operating Guide

Immediate Safety and Disposal Procedures for Cesium Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of chemical waste are critical for laboratory safety and environmental protection. This guide provides essential information for the safe disposal of cesium gluconate.

This compound, used in research as a potassium channel blocker in patch clamp electrophysiology, requires careful handling and disposal.[1][2] While most nonradioactive cesium compounds do not have special disposal requirements, it is imperative to consult the material's specific Safety Data Sheet (SDS) as some chemical forms can be hazardous due to reactivity, flammability, or toxicity.[3] Always adhere to federal, state, and local regulations for chemical waste disposal.[3]

General Disposal Protocol for Non-Radioactive this compound:

  • Consult the Safety Data Sheet (SDS): Before handling, review the SDS provided by the manufacturer for specific instructions on disposal and personal protective equipment (PPE).

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It should be collected in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending collection by a licensed chemical waste disposal service.[4]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the chemical waste.

Key Data for this compound

For easy reference, the following table summarizes key information for this compound.

PropertyDataReference
Chemical Name D-Gluconic acid cesium salt[2]
Molecular Formula C₆H₁₁CsO₇[2]
Molecular Weight 328.05 g/mol [2]
Appearance White solid[2]
Solubility Soluble in water (200 mM)[2]
Primary Research Use Potassium (K+) channel blocker[1]
Storage (Solutions) Store at -20°C for up to one month[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds radioactive_check Is the this compound radioactive? sds->radioactive_check non_radioactive_disposal Segregate as Non-Radioactive Chemical Waste radioactive_check->non_radioactive_disposal No radioactive_disposal Follow Institutional Radioactive Waste Protocol radioactive_check->radioactive_disposal Yes container Use designated, sealed, and labeled waste container non_radioactive_disposal->container ehs_contact_rad Contact Radiation Safety Officer for disposal radioactive_disposal->ehs_contact_rad ehs_contact_non_rad Contact Environmental Health & Safety (EHS) for pickup storage Store in a cool, dry, well-ventilated area container->storage storage->ehs_contact_non_rad

Caption: Decision workflow for this compound disposal.

Important Considerations for Radioactive this compound

If the this compound was synthesized using a radioactive isotope of cesium, such as ¹³⁷Cs or ¹³⁴Cs, it must be disposed of as radioactive waste.[3] The disposal of radioactive materials is strictly regulated. In such cases:

  • Do not dispose of it as regular chemical waste.

  • Follow all institutional protocols for radioactive waste disposal. This typically involves segregation, specific shielding and container requirements, and detailed labeling.

  • Contact your institution's Radiation Safety Officer (RSO) or EHS department for specific guidance and to arrange for proper disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.